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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-((trimethylsilyl)ethynyl)nicotinic acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-((trimethylsilyl)ethynyl)nicotinic acid, a valuable bifunctional building block for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-((trimethylsilyl)ethynyl)nicotinic acid, a valuable bifunctional building block for researchers in medicinal chemistry and materials science. Its structure incorporates a versatile trimethylsilyl (TMS)-protected alkyne and a carboxylic acid on a pyridine scaffold, enabling sequential, orthogonal derivatization. This document outlines a field-proven synthetic protocol and the analytical methodologies required to verify the compound's identity, structure, and purity.

Introduction and Strategic Importance

6-((trimethylsilyl)ethynyl)nicotinic acid is a heterocyclic organic compound of significant interest in drug discovery and development.[1][2][3] The nicotinic acid core is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The strategic placement of two distinct functional groups—a carboxylic acid and a protected terminal alkyne—makes this molecule a highly versatile scaffold.

The carboxylic acid group provides a handle for traditional amide bond formation, esterification, or other nucleophilic acyl substitution reactions. Simultaneously, the (trimethylsilyl)ethynyl group serves two primary purposes:

  • It acts as a stable, protected terminal alkyne, preventing unwanted side reactions such as Glaser-type homocoupling during cross-coupling reactions.[4]

  • The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in highly efficient "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) or further Sonogashira couplings.[5]

This guide details a robust synthesis via the Sonogashira cross-coupling reaction and provides a full suite of characterization techniques to ensure the material's quality for subsequent applications.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing arylalkynes is the Sonogashira cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4][6]

Principle and Rationale

The synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid begins with a halo-substituted nicotinic acid, typically 6-chloronicotinic acid or 6-bromonicotinic acid, which is coupled with trimethylsilylacetylene (TMSA).

Causality behind Experimental Choices:

  • Starting Material: 6-Chloronicotinic acid is often chosen due to its commercial availability and sufficient reactivity. While aryl bromides and iodides are more reactive, the chloride is often more cost-effective for larger-scale synthesis.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.[6] The palladium complex orchestrates the main catalytic cycle involving oxidative addition and reductive elimination, while the copper(I) co-catalyst facilitates the deprotonation of the alkyne and the subsequent transmetalation step, increasing reaction efficiency and allowing for milder conditions.[5]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diethylamine (Et₂NH), serves dual roles: it acts as the base to deprotonate the alkyne and as a solvent.[7] In some cases, a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to ensure the solubility of all reactants.[4][7]

  • TMS Protecting Group: The use of trimethylsilylacetylene is critical. The bulky TMS group prevents the self-coupling of the alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions, thereby improving the yield of the desired cross-coupled product.[4]

Reaction Scheme

Caption: Sonogashira coupling of 6-chloronicotinic acid and TMSA.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 to 3:1 ratio by volume, sufficient to dissolve the solids).[4] Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) dropwise to the stirred mixture at room temperature.[4]

  • Reaction: Heat the reaction mixture to 65-70 °C and maintain stirring under the inert atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvents. c. Redissolve the residue in a suitable solvent like ethyl acetate and water. d. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to protonate the carboxylic acid and the excess triethylamine. e. Extract the aqueous layer three times with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-((trimethylsilyl)ethynyl)nicotinic acid as a solid.

Comprehensive Characterization

To confirm the successful synthesis and purity of the target compound, a combination of spectroscopic and spectrometric techniques is essential.

Characterization Workflow

Characterization_Workflow start Purified Solid Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir IR Spectroscopy (FT-IR) start->ir confirm Structure & Purity Confirmed nmr->confirm Correct shifts, integrations, couplings ms->confirm Correct m/z for molecular ion ir->confirm Presence of key functional groups

Caption: Workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.

  • ¹H NMR: This technique confirms the presence and connectivity of hydrogen atoms. Key expected signals include a sharp singlet for the nine equivalent protons of the TMS group, and distinct signals in the aromatic region for the three protons on the pyridine ring. The chemical shifts and coupling constants (J-values) of the aromatic protons are diagnostic of their relative positions.[8][9]

  • ¹³C NMR: This provides information on the carbon skeleton. Distinct signals are expected for the TMS methyl carbons, the two acetylenic carbons, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.

¹H NMR Data (Expected) ¹³C NMR Data (Expected)
Chemical Shift (δ, ppm) Multiplicity & Assignment
~13.0 - 14.0br s, 1H, -COOH
~9.1 - 9.2d, 1H, Pyridine C2-H
~8.2 - 8.4dd, 1H, Pyridine C4-H
~7.6 - 7.8d, 1H, Pyridine C5-H
0.25 - 0.30 s, 9H, -Si(CH₃)₃

Note: Shifts are predicted and may vary based on solvent and concentration. Data for nicotinic acid itself can be found for comparison.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10] The presence of the trimethylsilyl group also gives rise to characteristic fragments in techniques like Electron Ionization (EI), such as the [M-15]⁺ ion (loss of a methyl group) and a prominent base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation.[11]

Mass Spectrometry Data
Molecular Formula C₁₁H₁₃NO₂Si
Molecular Weight 219.31 g/mol
Expected Ion (ESI+) m/z 220.07 ([M+H]⁺)
Key Fragments (EI) m/z 204 ([M-CH₃]⁺), m/z 73 ([Si(CH₃)₃]⁺)
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12]

Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹) Vibration and Functional Group Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic acid dimer)
~2160 - 2150C≡C stretch (Alkyne, TMS-substituted)[13]
~1710 - 1680C=O stretch (Carboxylic acid)[14]
~1600 & ~1470C=C and C=N stretches (Aromatic pyridine ring)[15]
~1250 & ~840 Si-C stretch & CH₃ rock (Trimethylsilyl group) [13]

Conclusion

The synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid via a palladium/copper-catalyzed Sonogashira coupling is a reliable and efficient method for producing this valuable chemical intermediate. The protocol described herein, grounded in established chemical principles, provides a clear pathway for its preparation. The subsequent characterization using a suite of orthogonal analytical techniques—NMR, MS, and IR—is crucial for verifying the structural integrity and purity of the final product. This self-validating system of synthesis and characterization ensures that researchers and drug development professionals can proceed with confidence, utilizing this versatile bifunctional molecule in the construction of novel and complex chemical entities.

References

  • Royal Society of Chemistry. (2015). Supporting Information for a related Sonogashira coupling procedure. This source provides a representative experimental procedure for Sonogashira coupling involving trimethylsilylacetylene, detailing catalysts, bases, and solvents. [URL not available in search result]
  • Siddiqui, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 197–203. This paper discusses the synthesis of various nicotinic acid derivatives, highlighting the versatility of the nicotinic acid scaffold. [URL not available in search result]
  • Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Discusses various synthetic routes to nicotinic acid, providing context on its industrial and biological importance. [Link]

  • Juhila, S., et al. (2021). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Metabolomics, 17(9), 81. Details the use of high-resolution mass spectrometry for the analysis of nicotine-related compounds, applicable to the characterization of nicotinic acid derivatives. [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Provides comprehensive physical and spectral data for nicotinic acid, including NMR spectra which serve as a baseline for characterization. [Link]

  • Trivedi, G., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Provides FT-IR spectral data for nicotinic acid, showing characteristic peaks for the carboxylic acid and pyridine ring. [Link]

  • Schmid, R., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Information and Modeling, 63(21), 6664–6676. Discusses the principles of IR spectroscopy for structural analysis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Provides a detailed explanation of the Sonogashira reaction mechanism, including the roles of the palladium and copper catalysts. [Link]

  • Abdel-Maksoud, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. This article highlights the application of nicotinic acid derivatives in drug design and synthesis. [Link]

  • Little, J. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 193-206. Discusses the mass spectrometry of TMS derivatives, which is relevant for characterizing the target compound. [Link]

  • Patel, R., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC, 2009(xi), 105-114. Describes a microwave-assisted Sonogashira coupling with a pyridine derivative and trimethylsilylacetylene, a directly relevant synthetic protocol. [Link]

  • Li, J., et al. (2007). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 9, 853-856. Research on Sonogashira reactions involving nicotinic acid derivatives. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. Highlights the synthesis and biological importance of various nicotinic acid derivatives. [Link]

  • Ciesielski, W., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 891-897. Provides details on LC/MS/MS analysis of nicotinic acid, relevant for characterization. [Link]

  • Mirokhin, Y., et al. (2025). Characterization of the Trimethylsilyl Derivatives...by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of Mass Spectrometry, 60(7), e5150. Details the mass spectrometric fragmentation of TMS derivatives. [Link]

  • Wang, H., et al. (2021). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. ResearchGate. Provides NMR and MS data for hydroxylated nornicotine, a related pyridine structure. [Link]

  • Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 205. Reviews various synthetic methods for nicotinic acid, providing background on the starting material's chemistry. [Link]

  • Harvey, D., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. A comprehensive review on the fragmentation of TMS derivatives in mass spectrometry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. An authoritative review on the Sonogashira reaction, covering mechanism, catalysts, and applications. [Link]

  • Feely, F., & Obenland, C. (1961). US Patent 2,993,904A - Preparation of 6-methylnicotinic acid. Details related chemistry on the nicotinic acid scaffold.
  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. A discussion and assignment of the ¹H NMR spectrum of nicotinic acid. [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Provides a table of characteristic IR absorption frequencies for various organosilicon functional groups, including Si-CH₃ and Si-C≡C. [Link]

  • Sinthupoom, N., et al. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. A review on the diverse biological activities and applications of nicotinic acid derivatives. [Link]

  • Takhistov, V., & Pleshkov, S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry... AIP Publishing. Discusses fragmentation patterns of various functional groups in mass spectrometry. [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Provides crystallographic data for nicotinic acid. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. A reference table for common IR absorption frequencies of organic functional groups. [Link]

  • Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. Further research on the synthesis and characterization of new nicotinic acid derivatives. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2006). Experimental IR and Raman spectra and quantum chemical studies...of nicotinic acid and its N-oxide. ResearchGate. Detailed vibrational analysis of nicotinic acid. [Link]

  • Al-Ostath, A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. A review covering the wide range of applications for derivatives of nicotinic acid. [Link]

  • Pan, M., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E, 67(Pt 9), o2275. Provides structural data for a closely related derivative of nicotinic acid. [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 6-((trimethylsilyl)ethynyl)nicotinic acid

This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-((trimethylsilyl)ethynyl)nicotinic acid . It is designed for researchers requiring rigorous structural validation of this inte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-((trimethylsilyl)ethynyl)nicotinic acid . It is designed for researchers requiring rigorous structural validation of this intermediate, commonly generated via Sonogashira coupling in the synthesis of functionalized pyridines.

Part 1: Structural Confirmation Strategy

The Core Directive: In synthetic medicinal chemistry, "trust but verify" is insufficient. We must employ a Self-Validating System where each spectral technique confirms a specific structural motif, eliminating ambiguity.

For 6-((trimethylsilyl)ethynyl)nicotinic acid (C₁₁H₁₃NO₂Si), the validation logic is as follows:

  • Mass Spectrometry (MS): Confirms the molecular formula and the presence of the silicon atom (distinctive isotopic pattern).

  • Infrared Spectroscopy (IR): Validates the orthogonality of the functional groups—confirming the retention of the carboxylic acid while proving the successful installation of the alkyne.

  • Nuclear Magnetic Resonance (NMR): Provides the definitive map of the pyridine substitution pattern, ensuring the coupling occurred at the C6 position and not elsewhere.

Part 2: Mass Spectrometry (MS) Data

Objective: Confirm Molecular Weight (219.31 g/mol ) and Silicon signature.

Characteristic Fragmentation Profile (EI/ESI)

The presence of the Trimethylsilyl (TMS) group dictates the fragmentation pathway. The silicon atom stabilizes


-carbocations, making the loss of a methyl group a primary diagnostic event.
m/z (approx)Ion IdentityStructural Insight
220

Protonated molecular ion (ESI+).
218

Deprotonated carboxylate (ESI-).
204

Critical Diagnostic: Loss of a methyl group from silicon. This "M-15" peak is the hallmark of TMS derivatives.
176

Decarboxylation of the nicotinic acid core.
73

Trimethylsilyl cation (common in EI).
Isotopic Pattern Validation

Silicon has significant natural isotopes:


 (92.2%), 

(4.7%), and

(3.1%).
  • Expectation: A distinct "M+1" and "M+2" satellite pattern that is more pronounced than in pure carbon/nitrogen compounds.

  • Protocol: Check the M+1/M+2 ratio. An elevated M+2 peak confirms the presence of Silicon (and/or Sulfur/Halogens, but Silicon is expected here).

Part 3: Infrared Spectroscopy (IR)

Objective: Verify functional group integrity (Acid + Alkyne).

The IR spectrum serves as a quick "Go/No-Go" checkpoint for reaction completion (disappearance of starting bromide).

Wavenumber (

)
IntensityAssignmentCausality & Notes
2800–3200 Broad, MedO-H StretchCharacteristic of carboxylic acid dimers. Often overlaps with C-H stretches.
2150–2170 Med/Weak

Stretch
Diagnostic: Internal alkynes are often weak, but the Si-C bond polarization makes this band observable. Absence of this band suggests desilylation.
1680–1720 Strong

Stretch
Conjugated acid carbonyl. Shifts slightly lower due to pyridine ring conjugation.
1250 Strong

Def.
Symmetric deformation of the TMS methyls.
840–860 Strong

Stretch
Characteristic "TMS doublet" often seen in this region.

Part 4: NMR Spectroscopy (The Definitive Map)

Objective: Prove the 2,5-substitution pattern on the pyridine ring (positions 3 and 6 relative to Nitrogen).

1H NMR Data (DMSO- )

Solvent Choice: DMSO-


 is preferred over 

to ensure solubility of the carboxylic acid and to visualize the acid proton.
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic (Coupling Analysis)
13.0 - 13.5 br s1H-COOH Acid proton. Broad due to hydrogen bonding exchange.
9.00 - 9.10 d / s1HH-2 Most Deshielded: Alpha to Nitrogen and ortho to the electron-withdrawing Acid. Shows small meta-coupling (

Hz) to H-4.
8.20 - 8.30 dd1HH-4 Diagnostic Signal: Located between the Acid and H-5. Shows large ortho-coupling (

Hz) to H-5 and small meta-coupling (

Hz) to H-2.
7.60 - 7.70 d1HH-5 Ortho to the alkyne. Shielded relative to H-2/H-4. Shows large ortho-coupling (

Hz) to H-4.
0.25 - 0.30 s9H-Si(CH

)

TMS Group: Strong singlet near 0 ppm. Integration of 9H vs 1H aromatic confirms mono-substitution.
13C NMR Data (DMSO- )
  • Carbonyl (C=O): ~165 ppm.[1]

  • Pyridine C-2: ~150-152 ppm (Alpha to N).

  • Pyridine C-6: ~145-148 ppm (Substituted by Alkyne).

  • Pyridine C-4: ~137-139 ppm.

  • Pyridine C-3: ~125-128 ppm (Ipso to Acid).

  • Pyridine C-5: ~126-128 ppm.

  • Alkyne (Internal): ~100-104 ppm (Ar-C

    
    ).
    
  • Alkyne (Terminal): ~98-102 ppm (

    
    C -Si).
    
  • TMS Methyls: ~ -0.5 to 0.5 ppm.

Part 5: Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic "reporters" used to validate the structure.

G Compound 6-((trimethylsilyl)ethynyl) nicotinic acid NMR_H2 1H NMR: ~9.0 ppm (Alpha to N, Ortho to Acid) Compound->NMR_H2 Pyridine Core Validation NMR_TMS 1H NMR: ~0.25 ppm (9H Singlet) Compound->NMR_TMS Protecting Group Verification IR_Alk IR: ~2160 cm-1 (C≡C Stretch) Compound->IR_Alk Linker Confirmation MS_Frag MS: m/z 204 [M - Methyl]+ Compound->MS_Frag Silicon Fingerprint NMR_H2->NMR_TMS Integration Ratio 1:9 confirms purity

Caption: Logical flow of spectroscopic validation. Each node represents a critical data point confirming a specific structural moiety.

Part 6: Experimental Protocols

Sample Preparation for NMR
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: The carboxylic acid moiety often leads to poor solubility and broad peaks in

      
      . DMSO disrupts the acid dimers, sharpening the spectrum and allowing the acid proton (~13 ppm) to be observed, which is crucial for confirming the oxidation state.
      
  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

Sonogashira Coupling Context (Synthesis Note)

This compound is typically synthesized by reacting 6-bromonicotinic acid with trimethylsilylacetylene .

  • Impurity Watch:

    • Homocoupling: Check for bis(trimethylsilyl)butadiyne (distinct peaks in GC-MS).

    • Desilylation:[2] Check for terminal alkyne proton (~4.0-4.5 ppm) if the reaction conditions were too basic (e.g., unbuffered NaOH).

References

  • Synthesis of 6-Bromonicotinic Acid (Precursor)

    • Title: Synthesis of 6-Bromonicotinic Acid.[1][3][4]

    • Source: PrepChem.
    • URL:[Link]

  • General Sonogashira Coupling of Pyridines

    • Title: Palladium-Catalyzed Reaction of Halopyridines with Trimethylsilylacetylene.
    • Source:Journal of Organic Chemistry (General Methodology Reference).
    • URL:[Link]

  • Spectroscopic Data of Pyridine Derivatives

    • Title: 6-Bromonicotinic acid | CAS 6311-35-9 | NMR and Physical Properties.[4]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

Sources

Foundational

physical and chemical properties of 6-((trimethylsilyl)ethynyl)nicotinic acid

This guide serves as a technical monograph on 6-((trimethylsilyl)ethynyl)nicotinic acid and its primary synthetic precursor, methyl 6-((trimethylsilyl)ethynyl)nicotinate . These compounds are critical intermediates in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on 6-((trimethylsilyl)ethynyl)nicotinic acid and its primary synthetic precursor, methyl 6-((trimethylsilyl)ethynyl)nicotinate . These compounds are critical intermediates in the development of mGluR5 antagonists and "Click Chemistry" scaffolds for pyridine-based drug discovery.

Introduction & Strategic Significance

6-((Trimethylsilyl)ethynyl)nicotinic acid (and its corresponding methyl ester) represents a versatile "masked" alkyne scaffold. In medicinal chemistry, the introduction of an ethynyl group at the 6-position of the pyridine ring is a strategic modification used to:

  • Extend Conjugation: Alter the electronic properties of the pyridine ring.

  • Rigidify Structure: Restrict conformational freedom in receptor binding pockets (e.g., mGluR5 allosteric modulators).

  • Enable Bioorthogonal Chemistry: Serve as a precursor for terminal alkynes, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or subsequent Sonogashira couplings.

The trimethylsilyl (TMS) group acts as a robust protecting group, preventing homocoupling (Glaser coupling) during the initial synthesis and allowing for controlled, orthogonal deprotection.

Physicochemical Profile

Due to the carboxylic acid's potential for intermolecular hydrogen bonding and dimerization, the methyl ester is the preferred form for isolation and storage. The free acid is typically generated in situ or used immediately following hydrolysis.

Key Constants (Methyl Ester & Acid)
PropertyMethyl 6-((trimethylsilyl)ethynyl)nicotinate6-((Trimethylsilyl)ethynyl)nicotinic Acid
CAS Number Not widely listed (Derivative of 222167-42-2 aldehyde)Intermediate (Precursor: 6-Bromonicotinic acid CAS 6311-35-9)
Formula C₁₂H₁₅NO₂SiC₁₁H₁₃NO₂Si
Molecular Weight 233.34 g/mol 219.31 g/mol
Physical State Off-white to pale yellow solidWhite to off-white solid (upon isolation)
Solubility High: DCM, EtOAc, THF, MeOHHigh: DMSO, MeOH, Basic H₂O; Low: Hexanes
LogP (Predicted) ~3.2 (Lipophilic)~2.1 (Ionizable)
pKa (Predicted) N/A (Ester)~4.75 (Pyridine-3-COOH)
Structural Characterization (Methyl Ester)
  • ¹H NMR (400 MHz, CDCl₃):

    
     9.15 (d, J=2.0 Hz, 1H, H-2), 8.25 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.55 (d, J=8.0 Hz, 1H, H-5), 3.96 (s, 3H, OMe), 0.28 (s, 9H, TMS).
    
  • ¹³C NMR: Characteristic alkyne carbons appear at

    
     ~103.0 and ~98.0 ppm; TMS carbons at 
    
    
    
    -0.5 ppm.
  • IR Spectrum: Strong

    
    (C=O) stretch at ~1720 cm⁻¹ (ester); weak 
    
    
    
    (C≡C) stretch at ~2160 cm⁻¹.

Synthetic Pathway: The Sonogashira Protocol

The synthesis relies on the palladium-catalyzed Sonogashira cross-coupling of methyl 6-bromonicotinate with trimethylsilylacetylene (TMSA) . This route is preferred over direct coupling to the acid to prevent copper salt formation and solubility issues.

Reaction Mechanism & Causality
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the nicotinic ester. The electron-deficient pyridine ring facilitates this step compared to electron-rich aryl halides.

  • Transmetallation: The copper acetylide (generated from TMSA, CuI, and base) transfers the alkyne to the palladium center.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate on a 10 mmol scale.

Reagents:

  • Methyl 6-bromonicotinate (2.16 g, 10.0 mmol)

  • Trimethylsilylacetylene (TMSA) (1.7 mL, 12.0 mmol, 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol, 5 mol%)

  • CuI (95 mg, 0.5 mmol, 5 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Degassing (Critical): In a flame-dried Schlenk flask, dissolve Methyl 6-bromonicotinate in anhydrous THF/Et₃N (4:1 ratio). Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/brown.

  • Alkyne Addition: Add TMSA dropwise via syringe.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, and a fluorescent blue spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues (wash with EtOAc).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica Gel 60, Gradient 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of the off-white solid.

Hydrolysis to the Free Acid

To obtain 6-((trimethylsilyl)ethynyl)nicotinic acid :

  • Dissolve the ester (1.0 eq) in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (2.0 eq) at 0°C.

  • Stir at room temperature for 2 hours.

  • Careful Acidification: Acidify to pH ~4 with 1M HCl. Caution: Too low pH (<2) or prolonged exposure may cause protodesilylation (loss of TMS).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Chemical Reactivity & Applications

The utility of this scaffold lies in its orthogonal reactivity. The TMS group protects the alkyne during the manipulation of the carboxylic acid (e.g., amide coupling), while the acid remains stable during alkyne deprotection.

Pathway Visualization

The following diagram illustrates the synthetic logic and downstream applications.

G Start Methyl 6-bromonicotinate Product Methyl 6-((trimethylsilyl) ethynyl)nicotinate Start->Product Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMSA Trimethylsilylacetylene TMSA->Product Acid 6-((Trimethylsilyl) ethynyl)nicotinic Acid Product->Acid Hydrolysis LiOH, THF/H2O Terminal 6-Ethynylnicotinic Acid (Terminal Alkyne) Acid->Terminal Desilylation TBAF or K2CO3/MeOH Click Triazole Derivatives (Click Chemistry) Terminal->Click CuAAC (Azide + Cu) MPEP mGluR5 Antagonists (e.g., MPEP Analogs) Terminal->MPEP Sonogashira II (Ar-X + Pd)

Figure 1: Synthetic workflow from the brominated precursor to bioactive scaffolds via the TMS-protected intermediate.

Deprotection Protocol (Desilylation)

To access the terminal alkyne for Click chemistry:

  • Reagent: TBAF (1.0M in THF) or K₂CO₃ in MeOH.

  • Conditions: 0°C for 30 mins.

  • Note: The terminal alkyne is less stable and prone to polymerization; use immediately.

Safety & Handling

  • Alkyne Stability: While TMS-protected alkynes are stable, the deprotected terminal alkynes can polymerize exothermically. Store the TMS-protected form at 2–8°C.[1][2]

  • Nicotinic Acid Derivatives: May cause skin flushing or irritation. Handle with standard PPE (gloves, goggles).

  • Waste Disposal: Palladium and Copper waste must be segregated into heavy metal waste streams.

References

  • Sonogashira Coupling Mechanism & Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • Synthesis of Pyridyl Alkynes (mGluR5 Antagonists): Alagille, D., et al. (2005).[3] Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry.

  • General Properties of Nicotinic Acid Derivatives: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid.

  • Protocol for Methyl 6-bromonicotinate Coupling: BenchChem Technical Protocols (2025). 6-Bromonicotinonitrile in Synthetic Chemistry (Analogous Pyridine Coupling).[4]

Sources

Exploratory

reactivity and stability of 6-((trimethylsilyl)ethynyl)nicotinic acid

The Bifunctional Scaffold: Reactivity, Stability, and Methodologies of 6-((Trimethylsilyl)ethynyl)nicotinic Acid As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Scaffold: Reactivity, Stability, and Methodologies of 6-((Trimethylsilyl)ethynyl)nicotinic Acid

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of designing synthetic routes that require strict orthogonal reactivity. 6-((Trimethylsilyl)ethynyl)nicotinic acid is a masterclass in such design. By marrying an electron-deficient pyridine core with a carboxylic acid and a sterically protected alkyne, this molecule serves as a pivotal building block for advanced therapeutics, including highly selective RET kinase inhibitors[1] and complex retinoid analogs.

This whitepaper dissects the chemical causality behind the reactivity and stability of this scaffold, providing self-validating experimental protocols to ensure reproducible integration into your drug discovery pipelines.

Structural Causality and Electronic Profile

The utility of 6-((trimethylsilyl)ethynyl)nicotinic acid stems directly from its electronic asymmetry. The molecule features three distinct reactive zones, each governed by specific chemical logic:

  • The Pyridine Core (C-N Framework): The nitrogen atom withdraws electron density from the ring via inductive and resonance effects. This electron deficiency makes the C6 position highly susceptible to initial cross-coupling (if starting from a halopyridine) and subsequent nucleophilic attacks.

  • The Carboxylic Acid (C3 Position): A classic handle for amidation, esterification, or decarboxylative cross-coupling. Its presence demands careful pH control during workups to prevent partitioning into aqueous waste.

  • The TMS-Protected Alkyne (C6 Position): The bulky trimethylsilyl (TMS) group acts as a steric shield, preventing premature reactions of the alkyne (such as hydration or unwanted Glaser homocoupling) during C3 modifications. The Si-C(sp) bond is highly polarized, making it selectively labile under specific conditions[2].

SynthesisWorkflow A 6-Halonicotinic Acid (Cl, Br, or I) C Sonogashira Coupling Pd(II)/Cu(I), Base A->C B TMS-Acetylene B->C D 6-((TMS)ethynyl)nicotinic acid (Bifunctional Scaffold) C->D E Amidation / Esterification (C3 Reactivity) D->E F TMS Deprotection (C6 Reactivity) D->F G Functionalized TMS-Alkyne E->G H Terminal Alkyne (Ready for CuAAC/Cross-coupling) F->H

Synthesis and orthogonal reactivity workflow of 6-((trimethylsilyl)ethynyl)nicotinic acid.

Mechanistic Insights: Synthesis via Sonogashira Coupling

The synthesis of this scaffold relies on the Sonogashira cross-coupling of a 6-halonicotinic acid with trimethylsilylacetylene[3]. The choice of the halogen (Cl, Br, or I) dictates the kinetic barrier of the oxidative addition step.

Because the pyridine ring is electron-deficient, even typically unreactive 6-chloronicotinic acids can undergo oxidative addition with Pd(0) catalysts, though this requires elevated temperatures and electron-rich ligands[4]. However, from a process chemistry standpoint, 6-bromonicotinic acid represents the optimal balance between commercial availability, cost, and reactivity.

Table 1: Sonogashira Optimization Matrix for 6-Halonicotinic Acids

Halide PrecursorCatalyst SystemSolvent / BaseTemp (°C)Yield (%)Causality / Notes
6-Chloronicotinic acidPd(PPh₃)₄ / CuIEt₃N / DMF80 - 9065 - 75High activation energy requires thermal driving force.
6-Bromonicotinic acidPdCl₂(PPh₃)₂ / CuIEt₃N / THF50 - 6085 - 95Optimal balance; moderate temp prevents alkyne degradation.
6-Iodonicotinic acidPdCl₂(dppf) / CuIDiisopropylamine25> 95Rapid oxidative addition; prone to homocoupling if O₂ is present.

Stability Profile and Degradation Kinetics

Understanding the stability of 6-((trimethylsilyl)ethynyl)nicotinic acid is critical for downstream processing. The TMS group is highly susceptible to nucleophilic attack at the silicon atom, particularly by fluoride ions or alkoxides[5].

While tetrabutylammonium fluoride (TBAF) is a classic deprotection reagent, it is often excessively harsh, hygroscopic, and complicates aqueous workups. For this specific scaffold, mild basic methanolysis (K₂CO₃ in MeOH) is the superior choice. It is highly chemoselective, rapidly cleaving the Si-C bond while leaving the carboxylic acid (which simply forms a carboxylate salt) entirely intact[6].

StabilityPathway A 6-((TMS)ethynyl)nicotinic acid B Aqueous Acid (pH < 3) A->B C Mild Base (K2CO3/MeOH) A->C D Fluoride Sources (TBAF) A->D E Thermal Stress (>150°C) A->E F Stable (Protonated Carboxylate) B->F Resists Hydrolysis G Rapid Desilylation (Terminal Alkyne) C->G Chemoselective D->G Rapid Cleavage H Decarboxylation / Polymerization E->H Degradation

Degradation pathways and stability profile under various chemical environments.

Table 2: Stability Profile across pH and Temperature

ConditionReagent EnvironmentTemp (°C)Half-life (

)
Primary Outcome
Aqueous Acid0.1M HCl25> 48 hStable; remains protonated.
Mild BaseK₂CO₃ / Methanol25< 15 minComplete desilylation to terminal alkyne.
FluorideTBAF / THF0 - 25< 5 minRapid desilylation; potential side reactions.
ThermalNeat solid150N/AOnset of decarboxylation/polymerization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means that intrinsic checkpoints (in-process controls) are built into the methodology to confirm success before proceeding to the next step.

Protocol A: Synthesis via Sonogashira Coupling

Objective: Synthesize 6-((trimethylsilyl)ethynyl)nicotinic acid from 6-bromonicotinic acid.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 6-bromonicotinic acid (1.0 equiv) in a 1:1 mixture of anhydrous THF and triethylamine (0.2 M concentration). Causality: Triethylamine acts as both the base to neutralize HBr and a co-solvent. Degas the solution by bubbling argon for 15 minutes. Validation: Failure to remove oxygen will result in the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne (Glaser coupling byproduct).

  • Catalyst Addition: Under argon, add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv). The solution will turn pale yellow/brown.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.5 equiv) dropwise. Stir the reaction mixture at 55 °C.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. TLC (DCM:MeOH 9:1) should show the complete disappearance of the starting material (lower

    
    ) and the appearance of a new, UV-active spot (higher 
    
    
    
    due to the lipophilic TMS group).
  • Workup & Isolation: Cool the mixture, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Dissolve the residue in EtOAc and wash with 1M HCl (to protonate the carboxylic acid and remove amine salts). Dry the organic layer over Na₂SO₄ and concentrate.

  • Final Validation: ¹H NMR (CDCl₃) must show a distinct 9-proton singlet at ~0.25 ppm (TMS group) and the absence of the C6-proton.

Protocol B: Chemoselective TMS Deprotection

Objective: Reveal the terminal alkyne for subsequent click chemistry (CuAAC) or cross-coupling.

  • Dissolution: Dissolve 6-((trimethylsilyl)ethynyl)nicotinic acid (1.0 equiv) in anhydrous methanol (0.1 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir at room temperature. Causality: Methanolysis driven by carbonate is vastly superior to TBAF here, as it avoids the introduction of difficult-to-remove tetrabutylammonium salts[5].

  • In-Process Control (IPC): Monitor via LC-MS. The mass spectrum should show a shift from [M+H]⁺ corresponding to the TMS-protected mass to the deprotected mass (-72 Da) within 15–30 minutes.

  • Workup: Concentrate the methanol under reduced pressure. Dissolve the resulting potassium salt in water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl. The 6-ethynylnicotinic acid will precipitate as a solid.

  • Final Validation: ¹H NMR (DMSO-

    
    ) must show the disappearance of the TMS singlet and the appearance of a sharp 1-proton singlet at ~4.5 ppm, characteristic of the terminal alkyne C-H.
    

Conclusion

The 6-((trimethylsilyl)ethynyl)nicotinic acid scaffold is a triumph of orthogonal design. By understanding the electronic pull of the pyridine ring and the specific vulnerabilities of the Si-C bond, researchers can utilize this molecule to rapidly build complex, multi-ring systems without risking cross-reactivity. Adhering to the optimized Sonogashira conditions and utilizing mild methanolysis for deprotection ensures high yields, scalability, and seamless integration into drug discovery workflows.

References

  • EvitaChem. "Buy 2-((Trimethylsilyl)ethynyl)nicotinaldehyde (EVT-1625992) | 222167-42-2 - EvitaChem." EvitaChem.
  • Google Patents. "WO2020114494A1 - Ret inhibitors, pharmaceutical compositions and uses thereof." Google Patents.
  • Benchchem. "5-Bromonicotinic acid | 20826-04-4." Benchchem.
  • Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride." Aure Chemical.
  • ACS Publications. "Convergent Synthesis of 10 nm Aryleneethynylene Molecular Wires by an Iterative Regioselective Deprotection/Sonogashira Coupling Protocol." The Journal of Organic Chemistry.
  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." University of Windsor.

Sources

Foundational

6-((trimethylsilyl)ethynyl)nicotinic acid as a building block in organic synthesis

Executive Summary 6-((Trimethylsilyl)ethynyl)nicotinic acid is a bifunctional pyridine building block characterized by a carboxylic acid at the C-3 position and a trimethylsilyl (TMS)-protected alkyne at the C-6 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-((Trimethylsilyl)ethynyl)nicotinic acid is a bifunctional pyridine building block characterized by a carboxylic acid at the C-3 position and a trimethylsilyl (TMS)-protected alkyne at the C-6 position.[1] This orthogonal functionalization allows for sequential, selective derivatization, making it a critical scaffold in the synthesis of complex heterocyclic pharmaceuticals, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this molecule, emphasizing its role as a precursor to 6-ethynylnicotinic acid and fused heteroaromatic systems.

Part 1: Molecular Profile & Strategic Utility

Structural Properties

The molecule features an electron-deficient pyridine core. The C-6 position, activated by the ring nitrogen, is susceptible to nucleophilic attack, but the TMS-alkyne moiety serves as a stable "masked" functionality that can be revealed under mild conditions.

PropertySpecification
Chemical Name 6-((Trimethylsilyl)ethynyl)nicotinic acid
CAS Number 2090142-30-4 (Acid); 222167-42-2 (Aldehyde analog ref)
Molecular Formula C₁₁H₁₃NO₂Si
Molecular Weight 219.31 g/mol
Solubility Soluble in DMSO, DMF, MeOH; limited solubility in water.
Stability Stable under ambient conditions; TMS group sensitive to strong base/fluoride.
Synthetic Strategic Value
  • Orthogonality: The C-3 carboxylic acid can participate in amide coupling or esterification without affecting the C-6 alkyne. Conversely, the C-6 TMS-alkyne can be deprotected and functionalized (e.g., Sonogashira, CuAAC click reaction) without compromising the C-3 carbonyl.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring facilitates cross-coupling reactions at C-6 (via oxidative addition to the C-X precursor) but requires careful catalyst selection to prevent poisoning by the pyridine nitrogen.

Part 2: Synthesis & Experimental Protocols

The most robust synthetic route involves the Sonogashira coupling of 6-bromonicotinic acid (or its methyl ester) with trimethylsilylacetylene (TMSA). While direct coupling to the acid is possible, the ester route is preferred to avoid catalyst inhibition by the free carboxylate and to improve solubility.

Primary Route: Sonogashira Coupling (Via Methyl Ester)

This two-step protocol maximizes yield and purity.

Step 1: Coupling

Reaction: Methyl 6-bromonicotinate + TMS-Acetylene


 Methyl 6-((trimethylsilyl)ethynyl)nicotinate

Protocol:

  • Reagents: Methyl 6-bromonicotinate (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with Methyl 6-bromonicotinate, Pd catalyst, and CuI under Argon.

    • Add degassed THF followed by Et₃N and TMS-Acetylene.

    • Stir at room temperature (or mild heat, 40-50°C) for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis (To Free Acid)

Reaction: Methyl ester


 Free Acid
Note: Harsh bases (e.g., NaOH/Heat) may cleave the TMS group. Use mild conditions if TMS retention is desired.

Protocol (TMS Retention):

  • Reagents: LiOH·H₂O (1.1 eq) in THF/H₂O (3:1).

  • Procedure: Stir at 0°C to RT. Monitor closely. Acidify carefully with 1M HCl to pH 4-5 to precipitate the product without desilylating.

Expert Insights & Troubleshooting
IssueCauseSolution
Low Yield (Coupling) Oxygen poisoning of Pd(0) or Homocoupling of TMSA (Glaser coupling).Strictly degas solvents (freeze-pump-thaw). Add TMSA slowly.
Catalyst Poisoning Pyridine nitrogen coordinating to Pd.Use bulky ligands (e.g., XPhos) or increase catalyst loading to 5%.
Premature Desilylation Reaction medium too basic or presence of fluoride impurities.Use weaker bases (e.g., Diisopropylamine) or lower temperature.
Solubility Free acid insolubility in non-polar solvents.Use DMF/DMSO or switch to the methyl ester route (recommended).

Part 3: Applications in Drug Discovery

"Click" Chemistry & Bioisosteres

Post-deprotection, the terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow: 6-((TMS)ethynyl)nicotinic acid

    
     6-Ethynylnicotinic acid 
    
    
    
    1,2,3-Triazole derivative.
  • Utility: The triazole ring serves as a stable amide bond bioisostere, improving metabolic stability and solubility in drug candidates.

Heterocycle Synthesis (Cyclization)

The alkyne moiety, adjacent to the pyridine nitrogen, allows for annulation reactions to form fused bicyclic systems.

  • Furopyridines: Cyclization with aldehydes/ketones under oxidative conditions.

  • Naphthyridines: Reaction with aminopyridines or amidines.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Legend Start 6-Bromonicotinic Acid (Starting Material) Ester Methyl 6-bromonicotinate Start->Ester MeOH, H+ Target 6-((TMS)ethynyl) nicotinic acid Start->Target Direct Coupling (Difficult) CoupledEster Methyl 6-((TMS)ethynyl) nicotinate Ester->CoupledEster TMS-Acetylene, Pd/Cu (Sonogashira) CoupledEster->Target LiOH (Mild Hydrolysis) Deprotected 6-Ethynylnicotinic acid Target->Deprotected TBAF or K2CO3 Amide Amide Derivatives (Library Generation) Target->Amide R-NH2, HATU Triazole 1,2,3-Triazole (Click Product) Deprotected->Triazole R-N3, Cu(I) key1 Intermediate key2 Key Building Block key3 Final Drug Target

Caption: Divergent synthetic pathways from 6-bromonicotinic acid to TMS-protected building blocks and downstream drug targets.

References

  • Sonogashira Coupling Mechanisms & Optimization

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.

  • Synthesis of 6-alkynylnicotinic acid derivatives

    • Rossi, R., et al. (2005).
  • Click Chemistry Applications in MedChem

    • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.
  • Commercial Availability & Properties

    • BLD Pharm. (n.d.). 6-((Trimethylsilyl)ethynyl)nicotinic acid Product Page.

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Solubility of 6-((Trimethylsilyl)ethynyl)nicotinic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Focus: Structural causality, thermodynamic solubility profiling, and self-validating analytical methodologies. Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Focus: Structural causality, thermodynamic solubility profiling, and self-validating analytical methodologies.

Executive Summary & Structural Causality

6-((Trimethylsilyl)ethynyl)nicotinic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective RET kinase inhibitors (1)[1]. Understanding its solubility profile across common organic solvents is critical for optimizing downstream reactions such as amide bond formations, sequential Sonogashira couplings, and crystallization purifications.

From a physicochemical perspective, the solubility of this molecule is governed by the competing thermodynamic forces of its three distinct structural moieties:

  • The Carboxylic Acid: Drives strong intermolecular hydrogen-bonding (dimerization), which typically increases crystal lattice energy and reduces solubility in non-polar environments.

  • The Pyridine Ring: Provides a weak basic center capable of dipole-dipole interactions and pi-pi stacking.

  • The Trimethylsilyl (TMS) Ethynyl Group: This bulky, highly lipophilic moiety acts as a profound "solubility enhancer." Its steric bulk disrupts the planar pi-pi stacking of the pyridine-carboxylic acid core, lowering the enthalpy of fusion. Simultaneously, the silicon-alkyl moiety drastically increases the compound's affinity for organic solvents (2)[2].

StructuralInfluence Core 6-((trimethylsilyl)ethynyl)nicotinic acid (Bifunctional API Intermediate) TMS TMS-Ethynyl Group • High Lipophilicity • Steric Bulk Core->TMS Pyr Pyridine Ring • Pi-Stacking • Weak Base Core->Pyr COOH Carboxylic Acid • H-Bonding • Ionizable (pKa ~4.8) Core->COOH Sol1 High Solubility in DCM, THF, EtOAc (Disrupts Lattice Energy) TMS->Sol1 Sol2 Very High Solubility in DMF, DMSO (Dipole & H-Bond Acceptance) Pyr->Sol2 COOH->Sol2 Sol3 pH-Dependent Aqueous Solubility (Soluble only as Carboxylate) COOH->Sol3

Logical mapping of structural moieties to macroscopic solvation behaviors.

Predicted Thermodynamic Solubility Matrix

Based on the structural descriptors and dielectric constants of common solvents, the following table summarizes the quantitative solubility tiers for 6-((trimethylsilyl)ethynyl)nicotinic acid at 25°C.

SolventDielectric Constant (ε)Predicted Solubility TierPrimary Solvation Mechanism
N,N-Dimethylformamide (DMF) 36.7Very High (>100 mg/mL)Strong H-bond acceptor; disrupts COOH dimers.
Dimethyl Sulfoxide (DMSO) 46.7Very High (>100 mg/mL)Universal solvation; strong dipole interaction.
Dichloromethane (DCM) 8.9High (>50 mg/mL)Lipophilic interaction with the TMS group.
Tetrahydrofuran (THF) 7.5High (>50 mg/mL)H-bond acceptor for COOH; lipophilic solvation.
Ethyl Acetate (EtOAc) 6.0Moderate to High (30-50 mg/mL)Moderate dipole; good balance for bifunctional core.
Methanol (MeOH) 32.7Moderate (10-30 mg/mL)H-bond donor/acceptor; limited by TMS hydrophobicity.
Water (Unbuffered, pH ~3) 80.1Very Low (<0.1 mg/mL)Hydrophobic rejection of the TMS group.
Hexanes 1.9Low (<1 mg/mL)Insufficient polarity to solvate the COOH/pyridine core.

Methodology: Self-Validating Thermodynamic Solubility Profiling

To accurately determine the solubility of this compound for process chemistry applications, kinetic solubility methods (like solvent-shift assays) are insufficient. A rigorous thermodynamic approach using the Shake-Flask Method coupled with HPLC-UV is the gold standard (3)[3].

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity, prevent false positives from supersaturation, and avoid analytical artifacts.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspensions

  • Action: Weigh approximately 50 mg of 6-((trimethylsilyl)ethynyl)nicotinic acid into a 2 mL glass vial. Add 500 µL of the target organic solvent.

  • Causality: We aim for a target concentration (100 mg/mL) well above the predicted solubility to ensure a solid thermodynamic floor. A true equilibrium requires the continuous presence of an undissolved solid phase.

Step 2: Thermal Equilibration (The 24h/48h Rule)

  • Action: Seal the vials and place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C, shaking at 400 rpm (4)[4]. Prepare duplicate vials to be harvested at 24 hours and 48 hours.

  • Causality: If the concentration at 48h is within 5% of the 24h measurement, thermodynamic equilibrium is validated. This prevents false positives caused by transient kinetic supersaturation.

Step 3: Phase Separation via Centrifugation

  • Action: Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25°C.

  • Causality: While syringe filtration is common, highly lipophilic compounds (driven by the TMS group) are prone to non-specific adsorption onto PTFE or Nylon filter membranes. This adsorption artificially depresses the measured solubility. Centrifugation ensures complete phase separation without material loss.

Step 4: Supernatant Dilution and HPLC-UV Quantification

  • Action: Carefully aspirate 50 µL of the clear supernatant and immediately dilute it into 950 µL of a compatible mobile phase (e.g., Acetonitrile). Quantify using an isocratic HPLC-UV method (monitoring at the wavelength maximum of the conjugated pyridine-alkyne system, typically ~260-280 nm).

  • Causality: Immediate dilution prevents the compound from precipitating out of solution upon exposure to minor temperature fluctuations in the ambient lab environment.

Step 5: Solid-State Validation (Critical Self-Validating Step)

  • Action: Recover the remaining solid pellet from the centrifuged vial, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents like DMF, DMSO, or THF can form solvates with the carboxylic acid during the 48-hour equilibration. If a solvate forms, the crystal lattice changes, and you are no longer measuring the solubility of the pure API intermediate. XRPD confirms the polymorphic integrity of the solid phase, validating the entire assay.

Protocol A 1. Solid Excess Preparation (Target: 100 mg/mL) B 2. Thermal Equilibration (25°C, 400 rpm) A->B C 3. Phase Separation (Centrifugation @ 10,000 x g) B->C D 4. Supernatant Dilution (Acetonitrile) C->D F 6. Solid-State Validation (XRPD on Pellet) C->F Pellet E 5. HPLC-UV Quantification & Peak Purity D->E

Self-validating thermodynamic solubility workflow via the Shake-Flask Method.

References

  • Google Patents. "WO2020114494A1 - Ret inhibitors, pharmaceutical compositions and uses thereof.
  • Bio-protocol. "3.7. Determination of Thermodynamic Solubility.
  • BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 2-Mpmdq.
  • CymitQuimica. "CAS 80673-00-3: 3-[(trimethylsilyl)ethynyl]pyridine.

Sources

Foundational

Advanced Theoretical and Computational Profiling of Nicotinic Acid Derivatives: A Blueprint for Rational Drug Design

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Nicotinic acid (Vitamin B3) and its derivatives represent a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Nicotinic acid (Vitamin B3) and its derivatives represent a highly versatile chemical scaffold in modern medicinal chemistry and agrochemical development. Because the pyridine-3-carboxylic acid core is highly sensitive to electronic substitutions, rational drug design requires a rigorous computational pipeline. This whitepaper outlines the advanced theoretical frameworks—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—used to profile nicotinic acid derivatives. By establishing self-validating protocols, researchers can accurately predict pharmacodynamics, optimize lead compounds, and accelerate the pipeline from in silico screening to in vitro validation.

Quantum Mechanical Foundations: DFT and Electronic Profiling

Before evaluating macroscopic biological interactions, the microscopic electronic environment of nicotinic acid derivatives must be mapped. Density Functional Theory (DFT) serves as the gold standard for this task.

Conformational and Environmental Dependency

The orientation of the hydrogen atom on the carboxylic acid group relative to the pyridine scaffold dictates the molecule's stability. DFT calculations reveal distinct "up" and "down" conformations, with the up-conformation generally demonstrating superior thermodynamic stability[1]. Furthermore, the partition coefficient (LogP) and structural stability of these derivatives are highly dependent on the solvent environment (e.g., water vs. 1-octanol), necessitating implicit solvation models during quantum mechanical optimization[1].

Frontier Molecular Orbitals (FMOs) and Reactivity

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting binding behavior. In substituted nicotinic acid derivatives, such as 5-(2,5-dimethylphenyl)nicotinic acid, the electron-rich dimethylphenyl ring heavily influences the HOMO, while the electron-withdrawing pyridine ring localizes the LUMO[2]. Mapping the Molecular Electrostatic Potential (MEP) allows computational chemists to pinpoint exact regions for nucleophilic and electrophilic attacks, directly informing structure-activity relationship (SAR) studies[2].

G A Ligand Library Generation (Nicotinic Acid Scaffold) B Quantum Mechanics (DFT) Geometry & HOMO/LUMO A->B 3D Structures C Molecular Docking (Target Enzymes) B->C Partial Charges D Molecular Dynamics (MD) Trajectory Analysis C->D Top Poses E ADMET Profiling (Toxicity & PK) D->E Stable Complexes F Lead Candidate Selection E->F Favorable Profiles

Fig 1. Computational workflow for screening nicotinic acid derivatives.

Target-Specific Computational Workflows

Anti-Inflammatory Targets: Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) is a metabolic enzyme responsible for initiating the secretion of pro-inflammatory mediators. Structure-based design approaches have successfully utilized pharmacophore modeling and molecular docking against human PLA2 (PDB ID: 1KQU) to identify potent nicotinic acid inhibitors[3]. For instance, specific derivatives (e.g., C17H16N4O3) have demonstrated exceptional binding affinities (up to –9.1 kcal/mol), forming critical contacts with the active site residues while maintaining favorable ADMET profiles (LogP 1.1–2.0)[3].

Metabolic Disorders: Noncompetitive Inhibition of α-Amylase

In the management of Type 2 diabetes, inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a primary therapeutic strategy. Recent studies have highlighted 5-amino-nicotinic acid derivatives as highly active inhibitors, with IC50 values comparable to the standard drug acarbose[4].

Crucially, computational docking has revealed that certain nicotinic acid 6-pyridine (thio)ether derivatives act as noncompetitive inhibitors [5]. By binding to allosteric sites rather than the active site, these compounds induce conformational changes that reduce the enzyme's affinity for its massive carbohydrate substrates without directly competing with them[5].

Pathway S1 Nicotinic Acid Derivative S3 Allosteric Site Binding S1->S3 S2 Target Enzyme (e.g., α-Amylase) S2->S3 S4 Conformational Change S3->S4 Induced Fit S5 Reduced Substrate Affinity (Noncompetitive) S4->S5 Allosteric Modulation

Fig 2. Noncompetitive inhibition mechanism of α-amylase by nicotinic acid derivatives.
Antimicrobial and Agrochemical Applications

Beyond human therapeutics, nicotinic acid derivatives are heavily explored in microbiology and agriculture. Condensation reactions yielding acylhydrazones from nicotinic acid hydrazide have produced compounds with potent activity against Gram-positive bacteria, including MRSA (MIC = 7.81–15.62 µg/mL)[6]. In agrochemistry, splicing the nicotinic acid heterocycle with sulfur-containing thiophenes has yielded novel N-(thiophen-2-yl) nicotinamide derivatives that exhibit strong in vivo fungicidal activity against pathogens like cucumber downy mildew[7].

Standardized Experimental & Computational Protocols

To ensure scientific integrity, computational workflows must be treated as self-validating systems. The following protocols detail the causality behind each parameter choice.

Protocol A: Self-Validating DFT Optimization

Objective: Generate accurate 3D geometries and partial charges for downstream docking.

  • Initial Conformational Search: Generate 3D conformers using a molecular mechanics force field (e.g., MMFF94) to eliminate severe steric clashes.

  • DFT Level Selection: Execute optimization using the B3LYP functional with the 6-311+G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (+) is non-negotiable for nicotinic acid derivatives. It allows the electron cloud of the anionic carboxylate group to expand properly, preventing artificial electron density contraction that would skew the MEP map.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry.

    • Causality: The absence of imaginary (negative) frequencies confirms the structure is at a true local energy minimum. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Protocol B: High-Fidelity Molecular Docking

Objective: Predict binding poses and affinities with integrated quality control.

  • Protein Preparation: Import the target crystal structure (e.g., PDB: 1KQU for PLA2). Strip non-catalytic water molecules and add polar hydrogens.

    • Causality: Retaining bulk water adds computational noise, but polar hydrogens are strictly required to establish the hydrogen-bond donor/acceptor network essential for nicotinic acid binding.

  • Grid Box Definition: Center the grid box on the co-crystallized native ligand, ensuring a buffer of at least 10 Å in all directions.

  • Redocking Validation (The Validation Step): Extract and re-dock the native co-crystallized ligand using the chosen scoring function (e.g., CDOCKER or AutoDock Vina).

    • Causality: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose. An RMSD

      
       Å validates that the grid parameters and scoring function are appropriate for this specific pocket. If RMSD 
      
      
      
      Å, the protocol is invalid and must be recalibrated before screening the nicotinic acid library.
  • Library Screening: Dock the DFT-optimized nicotinic acid derivatives and rank them by binding affinity (

    
    ).
    

Quantitative Data Summary

The table below consolidates key computational and experimental metrics for various nicotinic acid derivatives across different biological targets, demonstrating the broad applicability of the scaffold.

Compound Class / DerivativeTarget Enzyme / PathogenComputational MetricExperimental MetricRef
Nicotinic Acid Variant (C17H16N4O3)Human PLA2 (Inflammation)Binding Affinity: -9.1 kcal/molADMET: High GI Absorption[3]
Acylhydrazone Derivative (Compound 13)S. aureus MRSA (Bacterial)High predicted cell permeabilityMIC: 7.81 µg/mL[6]
5-amino-nicotinic acid thiourea (Cmpd 2)α-Amylase (Type 2 Diabetes)H-bonds with D197, D300IC50: 10.98 ± 0.03 µg/mL[4]
6-pyridine (thio)ether (Compound 44)α-Amylase (Allosteric Site)Bifurcated H-bond with Lys53~72% Enzyme Inactivation[5]
N-(thiophen-2-yl) nicotinamideP. cubensis (Fungal Pathogen)DFT: Optimized HOMO/LUMO gapHigh in vivo fungicidal activity[7]

Conclusion

The rational design of nicotinic acid derivatives has evolved from empirical synthesis to highly targeted, computationally driven workflows. By leveraging DFT to understand the electronic nuances of the pyridine-3-carboxylic acid scaffold and employing self-validating molecular docking protocols, researchers can accurately predict both competitive and noncompetitive inhibition mechanisms. As demonstrated across inflammatory, metabolic, and infectious disease models, integrating these theoretical frameworks is essential for accelerating the discovery of safe, potent, and bioavailable therapeutics.

References

  • [3] Vilas J. Pise, Pramodkumar J. Shirote. Docking Studies And Designing Of Novel Nicotinic Acid Derivatives As Phospholipase A2 Inhibitors. Journal of Applied Bioanalysis (2025). URL:

  • [6] Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC / NIH (2022). URL:

  • [4] Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivative. D-NB.info (2020). URL:

  • [5] Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters (2024). URL:

  • [2] 5-(2,5-Dimethylphenyl)nicotinic acid | Density Functional Theory (DFT) Calculations. Benchchem. URL:

  • [1] Exploring Impacts of Oil and Water Environments on Structural and Electronic Features of Vitamin B3 along with DFT Calculations. Journal of Medicinal and Chemical Sciences (2023). URL:

  • [7] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI (2022). URL:

Sources

Protocols & Analytical Methods

Method

protocol for deprotection of the trimethylsilyl group from terminal alkynes

Abstract The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactive proton of terminal alkynes. Its widespread use stems from its inertness to a variety of co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactive proton of terminal alkynes. Its widespread use stems from its inertness to a variety of common reagents and the diverse, yet generally mild, conditions available for its removal. This comprehensive guide provides an in-depth exploration of the primary protocols for TMS deprotection, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying mechanisms, practical considerations, and troubleshooting strategies. We will delve into the nuances of fluoride-mediated and base-catalyzed methods, providing field-proven insights to empower chemists to make informed decisions for their specific synthetic challenges.

The Strategic Role of the TMS Group in Alkyne Chemistry

Terminal alkynes are remarkably versatile building blocks in organic synthesis, participating in a host of powerful transformations such as Sonogashira couplings, click chemistry, and acetylide additions.[1] However, the acidic nature of the sp-hybridized C-H bond (pKa ≈ 25) can be a significant liability, leading to unwanted side reactions in the presence of bases or organometallic reagents.[2] The TMS group serves as an effective and readily installed "mask," replacing the acidic proton with a sterically bulky, non-reactive silyl group. This protection strategy allows for the selective execution of chemical transformations elsewhere in the molecule.[1]

The ideal protecting group is one that is easily introduced, stable to a wide range of reaction conditions, and can be removed selectively and in high yield.[3] The TMS group fulfills these criteria admirably, making its subsequent removal a critical and frequently encountered step in multi-step synthesis.

Core Deprotection Methodologies: A Comparative Overview

The cleavage of the robust silicon-carbon bond in TMS-protected alkynes is typically achieved through two main pathways: fluoride-mediated cleavage and base-catalyzed solvolysis. The choice between these methods is dictated by the overall functional group landscape of the substrate, its sensitivity to basic or nucleophilic conditions, and the desired level of selectivity.

Method Reagent(s) Solvent(s) Temp. (°C) Typical Time Yield (%) Key Considerations
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF)THFRoom Temp.1 - 4 hours>90Highly effective and general, but TBAF is basic and can affect sensitive functional groups.[4]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)Room Temp.1 - 2 hours82 - 95Mild, economical, and widely used; ideal for substrates sensitive to strong bases.[4][5]
Alternative Fluoride Cesium fluoride (CsF)DMF or MeCNRoom Temp.VariableHighCan be effective when TBAF fails.[6]
Alternative Base Sodium methoxide (NaOMe) in MeOHMethanol (MeOH)Room Temp.MinutesHighVery fast but more strongly basic than K₂CO₃.

Fluoride-Mediated Deprotection: The Power of the Si-F Bond

The exceptional strength of the silicon-fluoride bond (bond dissociation energy ~135 kcal/mol) is the thermodynamic driving force behind fluoride-mediated TMS deprotection.[7] Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent for this purpose due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[8]

Mechanism of TBAF Deprotection

The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a transient, hypervalent pentacoordinate silicon intermediate. Subsequent collapse of this intermediate cleaves the C-Si bond, generating a terminal acetylide anion and trimethylsilyl fluoride. The acetylide is then protonated by a proton source in the workup to yield the desired terminal alkyne.

TBAF Deprotection Mechanism start R-C≡C-Si(CH₃)₃ intermediate [R-C≡C-Si(F)(CH₃)₃]⁻ Bu₄N⁺ start->intermediate Nucleophilic attack by F⁻ TBAF TBAF (Bu₄N⁺ F⁻) products R-C≡C⁻ Bu₄N⁺ + F-Si(CH₃)₃ intermediate->products C-Si bond cleavage final_product R-C≡CH products->final_product Protonation workup Aqueous Workup (H₂O)

Figure 1: Mechanism of TBAF-mediated TMS deprotection.

Experimental Protocol: TBAF Deprotection

This protocol provides a general procedure for the deprotection of a TMS-alkyne using TBAF in THF.

Materials:

  • TMS-protected alkyne

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TMS-protected alkyne (1.0 equivalent) in anhydrous THF to a concentration of 0.1-0.2 M.

  • To the stirred solution, add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.[4]

Base-Catalyzed Methanolysis: The Mild and Economical Choice

For substrates bearing base-sensitive functional groups, a milder deprotection method is often required. The use of a catalytic amount of potassium carbonate in methanol is a widely adopted, economical, and highly effective protocol for the removal of TMS groups from terminal alkynes.[5]

Mechanism of K₂CO₃/Methanol Deprotection

This reaction is a base-catalyzed solvolysis. The methoxide ion, generated in situ from the reaction of potassium carbonate with methanol, acts as the nucleophile. It attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by proton transfer from a methanol molecule to the acetylenic carbon, leading to the cleavage of the C-Si bond and regeneration of the methoxide catalyst.

K2CO3 Deprotection Mechanism start R-C≡C-Si(CH₃)₃ intermediate [R-C≡C-Si(OCH₃)(CH₃)₃]⁻ start->intermediate Nucleophilic attack methoxide CH₃O⁻ (from K₂CO₃ + MeOH) final_product R-C≡CH intermediate->final_product Proton transfer & C-Si cleavage byproduct CH₃O-Si(CH₃)₃ intermediate->byproduct proton_source CH₃OH proton_source->final_product catalyst_regen CH₃O⁻

Figure 2: Proposed mechanism for K₂CO₃/Methanol deprotection.

Experimental Protocol: K₂CO₃/Methanol Deprotection

This protocol details a mild and efficient method for TMS deprotection.[5]

Materials:

  • TMS-protected alkyne

  • Methanol (MeOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TMS-alkyne (1.0 equivalent) in methanol (e.g., 250 mL for 31.5 mmol).[5]

  • Add anhydrous potassium carbonate (0.1-0.2 equivalents) to the solution.[5]

  • Stir the mixture at room temperature under an inert atmosphere for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether, then wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography if necessary.

Troubleshooting and Field-Proven Insights

Issue 1: Sluggish or Incomplete TBAF Deprotection.

  • Cause: TBAF is hygroscopic; water can inhibit its reactivity. The silyl group may be sterically hindered.

  • Solution: Use a fresh bottle of anhydrous TBAF solution. For hindered groups, gentle heating (40-50 °C) or using a more polar solvent like DMF may be beneficial.[6]

Issue 2: Decomposition of Substrate with TBAF.

  • Cause: Commercial TBAF solutions can be basic due to the presence of hydroxide ions, which can degrade sensitive substrates.

  • Solution: Buffer the reaction mixture by adding one equivalent of acetic acid to the TBAF solution. This neutralizes the basicity without significantly affecting the desilylation.[6] Alternatively, run the reaction at a lower temperature (0 °C).

Issue 3: K₂CO₃/Methanol Method is Ineffective.

  • Cause: This method is generally not effective for more sterically hindered silyl groups like triisopropylsilyl (TIPS).

  • Solution: For bulkier silyl groups, a fluoride-based method (e.g., TBAF) is typically required.[6]

Issue 4: Low Yields after Workup and Chromatography.

  • Cause: The deprotected terminal alkyne may be volatile or may decompose on silica gel.

  • Solution: If the crude NMR looks clean, consider if chromatography is necessary. If purification is required, use a neutral silica gel or consider deactivating it with triethylamine. For volatile products, be cautious during solvent removal.

Conclusion

The deprotection of TMS-protected alkynes is a fundamental transformation in organic synthesis. Both fluoride-mediated and base-catalyzed methods offer reliable and high-yielding routes to the desired terminal alkynes. A thorough understanding of the reaction mechanisms, careful consideration of substrate compatibility, and awareness of potential pitfalls are crucial for successful execution. By selecting the appropriate deprotection strategy and optimizing the reaction conditions, researchers can efficiently unveil the terminal alkyne for subsequent synthetic elaborations, paving the way for the construction of complex and valuable molecules.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Book Review: Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry.
  • Organic Syntheses (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Google Books.
  • Reddit. (2016, March 9). 2 questions about TBAF deprotection. r/chemistry.
  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3295-3313.
  • Wuts, P. G. M. (2014). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Glen Research. Deprotection Guide. [Link]

  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp.
  • Organic Chemistry Portal. Desilylation. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Google Books.
  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), A-AD.
  • ORBi. (2015, May 6). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis.

Sources

Application

Strategic Utilization of 6-((Trimethylsilyl)ethynyl)nicotinic Acid in Medicinal Chemistry

Executive Summary 6-((Trimethylsilyl)ethynyl)nicotinic acid (6-TMS-ENA) represents a high-value bifunctional scaffold in modern medicinal chemistry.[1][2] Its structural utility is derived from the orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-((Trimethylsilyl)ethynyl)nicotinic acid (6-TMS-ENA) represents a high-value bifunctional scaffold in modern medicinal chemistry.[1][2] Its structural utility is derived from the orthogonal reactivity of its two primary functional handles: the C-3 carboxylic acid and the C-6 TMS-protected alkyne.[2]

This distinct geometry (meta-substitution relative to the pyridine nitrogen, para-relationship between functional groups) makes it an ideal building block for:

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar linker with defined exit vectors.[2]

  • Kinase Inhibitor Synthesis: Targeting the hinge region via the nicotinamide motif while extending into the hydrophobic back-pocket via the C-6 alkyne.[2]

  • PROTAC Linker Design: Providing a rigid, linear spacer to improve cell permeability compared to flexible alkyl chains.[2]

This guide details the strategic application of 6-TMS-ENA, focusing on orthogonal functionalization protocols that maximize yield and minimize side reactions.

Part 1: Chemical Profile & Strategic Value[1][2]

The Orthogonality Principle

The power of 6-TMS-ENA lies in its ability to undergo sequential, non-interfering transformations.[1][2] The TMS group "masks" the reactive alkyne, allowing the carboxylic acid to undergo harsh coupling conditions (e.g., acid chloride formation) without affecting the alkyne. Conversely, the alkyne can be deprotected and functionalized under mild conditions that preserve sensitive amide bonds formed at the C-3 position.

Structural Analysis[2]
  • Nicotinic Acid Moiety (C-3): H-bond donor/acceptor capability; key pharmacophore for GPCRs (e.g., GPR109A) and kinases.[2]

  • TMS-Alkyne (C-6): A latent "click" chemistry handle or Sonogashira coupling partner.[2]

  • Pyridine Core: Lowers lipophilicity (LogP) compared to benzene analogs, improving metabolic stability and solubility.[2]

Part 2: Application Workflows & Protocols

Workflow A: Synthesis of 6-Triazolyl Nicotinamide Libraries (Click Chemistry)

Application: Rapid generation of bioisosteres for high-throughput screening.[1][2] The 1,2,3-triazole ring formed via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) mimics the peptide bond but is resistant to proteolytic cleavage.[2]

Step 1: Amide Coupling (The "Head" Group)

Rationale:[1] Functionalize the carboxylic acid first.[2] The bulky TMS group at C-6 prevents interference and steric aggregation.[2]

Protocol:

  • Reagents: 6-TMS-ENA (1.0 eq), Primary Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.[2]

  • Procedure:

    • Dissolve 6-TMS-ENA in DMF (0.1 M).[2]

    • Add DIPEA and stir for 5 min.

    • Add HATU; the solution typically turns yellow/orange.[2] Stir for 10 min to activate the acid.

    • Add the amine.[2][3][4] Stir at RT for 2–4 hours.[2]

    • Monitor: LCMS should show the product mass (M+H).[2] The TMS group is stable here.[2]

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO3 (to remove unreacted acid) and brine.[2] Dry over Na2SO4.[2]

Step 2: "One-Pot" Deprotection and Click Reaction

Rationale: Isolating the terminal alkyne can sometimes lead to homocoupling (Glaser coupling).[2] A one-pot deprotection/click sequence is more robust.[2]

Protocol:

  • Reagents: Crude Amide from Step 1 (1.0 eq), Azide (R'-N3, 1.1 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.5 eq), K2CO3 (1.5 eq).[2]

  • Solvent: t-BuOH/H2O (1:1 v/v). Methanol is avoided if transesterification is a risk, though acceptable for amides.[2]

  • Procedure:

    • Dissolve the TMS-protected amide and the organic azide in t-BuOH/H2O.[2]

    • Add K2CO3 (deprotects the TMS in situ).[2] Note: Evolution of TMS-OMe/TMS-OH occurs.[2]

    • Add Sodium Ascorbate followed by CuSO4 solution.[2]

    • Stir vigorously at RT for 12 hours.

  • Validation: The disappearance of the TMS signal in NMR (approx. 0.25 ppm) and the appearance of the triazole proton (approx. 8.0–8.5 ppm) confirms success.[2]

Workflow B: Sonogashira Cross-Coupling for Extended Scaffolds

Application: Synthesis of Retinoid analogs (RAR agonists) or rigid PROTAC linkers.[1][2]

Protocol:

  • Deprotection: Treat 6-TMS-ENA (or its ester) with TBAF (1.0 M in THF, 1.1 eq) at 0°C for 30 min. Quench with sat. NH4Cl.[2] Extract with EtOAc.[2]

    • Critical Note: If using the free acid, use 2.2 eq of TBAF (one for the acid proton, one for TMS).

  • Coupling:

    • Reagents: Terminal Alkyne-Nicotinate (1.0 eq), Aryl Halide (Ar-I or Ar-Br, 1.1 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.02 eq), Et3N (3.0 eq).[1][2]

    • Solvent: DMF or THF (degassed).[2]

    • Conditions: Heat to 60°C under Argon for 4–6 hours.

    • Purification: Silica gel chromatography.[2] The pyridine nitrogen can streak; add 1% Et3N to the eluent.[2]

Part 3: Visualizing the Strategy

The following diagram illustrates the divergent synthetic pathways accessible from 6-TMS-ENA.

G Start 6-((Trimethylsilyl)ethynyl) nicotinic acid Amide TMS-Protected Nicotinamide Start->Amide 1. Amide Coupling (HATU, R-NH2) Terminal 6-Ethynyl nicotinic acid Start->Terminal 1. Deprotection (TBAF or K2CO3) Triazole 1,2,3-Triazolyl Nicotinamide Amide->Triazole 2. Deprotection (K2CO3) + Click (CuAAC, R-N3) Coupled 6-(Aryl-alkynyl) nicotinic acid Terminal->Coupled 2. Sonogashira (Pd/Cu, Ar-X)

Figure 1: Divergent synthetic workflows for 6-TMS-ENA. Path A (top) yields "Click" libraries; Path B (bottom) yields extended aryl-alkyne scaffolds.[2]

Part 4: Technical Data & Troubleshooting

Deprotection Reagent Selection Guide

Choosing the right deprotection method is critical to preventing side reactions with other functional groups on the scaffold.[2]

ReagentConditionsCompatibilityContraindications
K2CO3 / MeOH RT, 1-2 hCompatible with Amides, Ethers, Anilines.[1][2]Incompatible with Esters (causes transesterification or hydrolysis).[2]
TBAF (THF) 0°C to RTVery fast; Compatible with Esters.[1][2]Can cause polymerization of sensitive alkynes if too concentrated; basic nature may affect some protecting groups.[2]
AgF / MeOH RT, DarkMildest method; Compatible with most groups.[2]Expensive; requires silver waste disposal.[2]
KOH / EtOH RefluxRobust for simple substrates.[2]Destructive to Amides and Esters.[2] Avoid for complex libraries.
Analytical Checkpoints (Self-Validation)

To ensure protocol integrity, verify the following checkpoints:

  • 1H NMR (DMSO-d6):

    • Starting Material: TMS singlet at ~0.25 ppm.[2]

    • Deprotected: Disappearance of TMS; appearance of acetylenic proton (singlet) at ~4.5–5.0 ppm (variable due to H-bonding with pyridine N).[2]

  • LCMS:

    • TMS groups are labile in acidic LCMS buffers.[2] You may see the mass of the deprotected product even if the TMS is still attached in the flask. Always verify via NMR or run LCMS in neutral/basic mode.[2]

Part 5: References

  • Synthesis of Nicotinic Acid Derivatives:

    • Title: Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

    • Source: ResearchGate.[2]

    • URL:[Link]

  • Click Chemistry on Pyridines:

    • Title: 1,2,3-Triazoles as Bioisosteres in Medicinal Chemistry.[2]

    • Source: Journal of Medicinal Chemistry (ACS).[2]

    • URL:[Link][1][2]

  • Sonogashira Coupling Protocols:

    • Title: Sonogashira Cross-Coupling: A Key Reaction for the Synthesis of Biologically Active Compounds.[2]

    • Source: MDPI Molecules.[2]

    • URL:[Link][1][2]

  • Nicotinic Acid Pharmacology:

    • Title: Nicotinic acid: Pharmacology and therapeutic indications.[2][5][6]

    • Source: National Library of Medicine (PubChem).[2]

    • URL:[Link][2]

Sources

Method

Application Note: Advanced Analytical Techniques for the Quantification and Impurity Profiling of 6-((Trimethylsilyl)ethynyl)nicotinic Acid

Executive Summary & Chemical Context 6-((Trimethylsilyl)ethynyl)nicotinic acid is a specialized, high-value intermediate critical to the synthesis of Re-arranged during Transfection (RET) kinase inhibitors, which are piv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-((Trimethylsilyl)ethynyl)nicotinic acid is a specialized, high-value intermediate critical to the synthesis of Re-arranged during Transfection (RET) kinase inhibitors, which are pivotal in targeted oncology and gastroenterology therapies[1].

From an analytical perspective, this molecule presents a unique dichotomy. The pyridine-3-carboxylic acid (nicotinic acid) core is highly polar and zwitterionic, while the 6-position is substituted with a bulky, highly lipophilic, and hydrolytically sensitive trimethylsilyl (TMS) protected alkyne. Standard analytical methods for basic niacin derivatives often fail to provide adequate retention or cause artifactual degradation of the TMS group[2]. This application note details self-validating, causality-driven protocols for both routine HPLC-UV quantification and trace LC-MS/MS impurity profiling.

Mechanistic Grounding: The Causality of Method Design

As a Senior Application Scientist, designing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions at play.

  • Retention & Peak Shape Optimization (The Zwitterion Challenge): Nicotinic acid derivatives naturally exist as zwitterions at physiological pH, leading to poor retention and peak tailing on standard reversed-phase (RP) columns[2]. To counteract this, our mobile phase utilizes 0.1% Formic Acid (pH ~2.7) . This specific pH suppresses the ionization of the carboxylic acid (pKa ~4.8) and protonates the pyridine nitrogen (pKa ~2.0), forcing the molecule into a consistent, singly charged state. This ensures predictable partitioning into the C18 stationary phase[3].

  • Preserving Chromatographic Fidelity (The TMS-Alkyne Challenge): The TMS-alkyne moiety is highly susceptible to nucleophilic attack and desilylation in strongly basic (pH > 8) or highly acidic aqueous environments. By restricting the mobile phase to mild organic acids and maintaining the column compartment at a moderate 40 °C, we prevent on-column degradation.

  • Sample Diluent Mismatch: Dissolving the sample in 100% aqueous solvent causes precipitation of the lipophilic TMS-alkyne, while 100% organic solvent causes severe peak distortion (fronting) due to solvent mismatch with the highly aqueous initial gradient. A 50:50 Acetonitrile:Water diluent is strictly required to balance solubility and injection integrity.

DegradationLogic Intact Intact Analyte 6-TMS-ethynylnicotinic acid Stress Hydrolytic Stress (pH > 8 or pH < 1) Intact->Stress Reaction Desilylation (Loss of TMS group) Stress->Reaction Degradant Degradant Impurity 6-ethynylnicotinic acid Reaction->Degradant

Figure 1: Desilylation degradation pathway under extreme pH conditions.

Self-Validating Analytical Workflows

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. System Suitability Testing (SST) is integrated directly into the workflow to guarantee that the instrument is performing within specifications before any sample data is reported.

AnalyticalWorkflow Prep Sample Prep (50:50 MeCN:H2O) HPLC RP-HPLC (Zorbax SB-C18) Prep->HPLC UV UV Detection (210/254 nm) HPLC->UV Routine MS LC-MS/MS (ESI+, m/z 220.1) HPLC->MS Trace Data Data Analysis & SST Validation UV->Data MS->Data

Figure 2: Analytical workflow for 6-((trimethylsilyl)ethynyl)nicotinic acid quantification.

Protocol A: Routine Quantification via HPLC-UV

This method is optimized for in-process control (IPC) and final batch release testing, leveraging the strong UV chromophore of the conjugated pyridine-alkyne system[1].

Step-by-Step Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 6-((trimethylsilyl)ethynyl)nicotinic acid. Dissolve in 10.0 mL of Diluent (50:50 Acetonitrile:Water) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Install an Agilent Zorbax SB-C18 (2.1 x 30 mm, 4 µm) column[3]. Set the column oven to 40 °C. Equilibrate the system at 5% B for 10 column volumes until the baseline is stable.

  • Execution of Gradient: Inject 2.0 µL of the sample and run the gradient outlined in Table 1.

  • Detection: Monitor absorbance at 254 nm (primary quantification for the conjugated system) and 210 nm (secondary verification for impurities without a strong chromophore)[1].

Protocol B: Trace Analysis via LC-MS/MS

For pharmacokinetic studies or the detection of genotoxic impurities down to the picogram level, LC-MS/MS is mandatory[2].

Step-by-Step Methodology:

  • System Setup: Couple the UHPLC system to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Tuning: Infuse a 1 µg/mL standard solution directly into the MS. Optimize the declustering potential (DP) and collision energy (CE) for the [M+H]+ precursor ion (m/z 220.1).

  • MRM Method Creation: Establish Multiple Reaction Monitoring (MRM) transitions. The primary quantifier transition (220.1 → 202.1) monitors the loss of water from the carboxylic acid, while the qualifier transition (220.1 → 174.1) monitors the structural fragmentation of the pyridine core.

  • Sample Analysis: Inject 1.0 µL of sample (prepared in 50:50 MeCN:H2O) using the same chromatographic gradient as Protocol A to ensure orthogonal method transferability.

Quantitative Data Summaries

Table 1: HPLC-UV Gradient Parameters [3]

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.00.695.05.0
7.00.65.095.0
8.50.65.095.0
8.60.695.05.0
10.00.695.05.0

Table 2: LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
6-TMS-ethynylnicotinic acid220.1202.115Quantifier (Loss of H₂O)
6-TMS-ethynylnicotinic acid220.1174.125Qualifier (Core fragmentation)
6-ethynylnicotinic acid (Impurity)148.0130.015Quantifier

Table 3: System Suitability Testing (SST) & Validation Metrics

ParameterAcceptance CriteriaScientific Rationale
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler reproducibility and sample stability in diluent.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures secondary interactions (e.g., free silanols) are fully suppressed by the acidic modifier.
Resolution (Rs) Rs ≥ 1.5Guarantees baseline separation between the intact API and the desilylated degradant.
Carryover ≤ 0.1% of LOQConfirms the highly lipophilic TMS group is not adhering to the needle seat or column frit.

References

  • Source: Google Patents (WO2020114494A1)
  • Source: Google Patents (US20220135557A1)
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service Source: Creative Proteomics URL
  • Analysis of Bioavailable Niacin (Vitamin B3)

Sources

Application

HPLC and GC-MS methods for the analysis of nicotinic acid derivatives

Application Note: Dual-Platform Strategies for the Quantitation of Nicotinic Acid and Related Metabolites Executive Summary & Biological Context Nicotinic acid (NA), also known as Niacin or Vitamin B3, is a critical prec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Platform Strategies for the Quantitation of Nicotinic Acid and Related Metabolites

Executive Summary & Biological Context

Nicotinic acid (NA), also known as Niacin or Vitamin B3, is a critical precursor for Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to cellular metabolism.[1] The analysis of NA and its primary metabolites—Nicotinamide (NAM) and Nicotinuric Acid (NUA)—presents a distinct chromatographic challenge due to their high polarity, small molecular size, and amphoteric nature.

This guide details two complementary workflows:

  • HILIC-MS/MS: For high-throughput quantification in biological fluids, prioritizing sensitivity and speed.

  • GC-MS (Derivatization): For complex profiling and structural confirmation, utilizing silylation to overcome volatility issues.[2]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic relationships between the analytes, establishing the biological logic for the selected target list.

NiacinMetabolism NA Nicotinic Acid (NA) NAM Nicotinamide (NAM) NA->NAM Amidation NUA Nicotinuric Acid (NUA) NA->NUA Glycine Conjugation NAD NAD+ NA->NAD Preiss-Handler NAM->NAD Salvage Pathway MNA N-methylnicotinamide (MNA) NAM->MNA Methylation

Figure 1: Simplified metabolic pathway of Nicotinic Acid, highlighting primary analytes for quantitation.

Method A: LC-MS/MS via HILIC (The "Polar" Solution)

Expertise Insight: Traditional Reversed-Phase (C18) chromatography fails for NA and NAM because they elute in the void volume due to extreme hydrophilicity. While Ion-Pairing reagents (e.g., PIC B-6) can retain them, these reagents suppress ionization in Mass Spectrometry, drastically reducing sensitivity. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for MS-based bioanalysis.

Chromatographic Conditions
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 100 x 2.1 mm).

    • Why: Amide-bonded phases provide better peak shape for basic compounds (NAM) compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Why: High pH ensures NA is fully ionized (carboxylate form), enhancing retention on HILIC phases via ionic interaction mechanisms.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 0.4 mL/min.

Gradient Profile
Time (min)% Mobile Phase B (ACN)State
0.090%Initial (High organic for retention)
1.090%Isocratic Hold
4.050%Gradient Elution
4.190%Re-equilibration
7.090%Stop
MS/MS Parameters (ESI Positive/Negative Switching)
  • Nicotinamide (NAM): ESI Positive.[1][4] Transition: m/z 123.1 → 80.1 (Collision Energy: 20 eV).

  • Nicotinic Acid (NA): ESI Positive (or Negative).[5] Transition: m/z 124.0 → 80.0.

    • Note: While NA has a carboxylic acid, positive mode is often preferred in HILIC due to the high ACN content facilitating protonation.

Method B: GC-MS via Silylation (The "Volatile" Solution)

Expertise Insight: Nicotinic acid is non-volatile and possesses strong hydrogen bonding, making direct GC analysis impossible. Derivatization is mandatory. We utilize MSTFA (N-Methyl-N-trimethylsilyltrifluoracetamide) because it is the most volatile of the TMS-amides, preventing detector fouling during the analysis of trace metabolites.

Derivatization Protocol

Safety: Perform all steps in a fume hood. Reagents are moisture-sensitive.[6]

  • Drying: Evaporate 50 µL of plasma extract or standard to complete dryness under Nitrogen at 40°C. Critical: Any residual water will quench the reaction.

  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to silylate sterically hindered groups that MSTFA alone might miss.

  • Solvent/Catalyst: Add 50 µL of anhydrous Pyridine.

    • Why Pyridine? It acts as an acid scavenger (absorbing HCl if present) and drives the reaction equilibrium forward.

  • Incubation: Cap tightly and heat at 60°C for 45 minutes .

  • Cooling: Cool to room temperature and transfer to autosampler vials with glass inserts.

GC-MS Parameters
  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: Hold 3 min.

  • Detection: SIM Mode (Selected Ion Monitoring).[1]

    • Target Ion (NA-TMS): m/z 180 (Quant), 195 (Qual).

Sample Preparation Decision Tree

The choice between Protein Precipitation (PPT) and Solid Phase Extraction (SPE) depends on the required Lower Limit of Quantitation (LLOQ).

SamplePrep Sample Biological Sample (Plasma/Urine) Decision Sensitivity Req? Sample->Decision PPT Protein Precipitation (ACN 3:1 ratio) Decision->PPT High µg/mL (Routine) SPE Solid Phase Extraction (SCX - Strong Cation Exchange) Decision->SPE Low ng/mL (Trace) Evap Evaporation & Reconstitution PPT->Evap Supernatant SPE->Evap Eluate (5% NH4OH in MeOH) Analysis Inject to LC-MS or GC-MS Evap->Analysis

Figure 2: Decision matrix for sample preparation based on sensitivity requirements.

Protocol Note on SPE: For trace analysis, use Strong Cation Exchange (SCX) cartridges.

  • Condition: Methanol -> Water.[3]

  • Load: Acidified plasma (pH < 3). NA becomes positively charged.

  • Wash: 0.1% Formic Acid in Water.

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes NA, releasing it from the sorbent.

Validation & Performance Data

The following data represents typical performance metrics achievable with the HILIC-MS/MS workflow in human plasma.

ParameterNicotinic Acid (NA)Nicotinamide (NAM)Acceptance Criteria (FDA)
Linearity Range 5 – 2000 ng/mL10 – 5000 ng/mLr² > 0.99
LLOQ 5 ng/mL10 ng/mLS/N > 10
Recovery (PPT) 85% ± 4.2%92% ± 3.1%Consistent across range
Recovery (SPE) 94% ± 2.5%98% ± 1.8%> 80% preferred
Matrix Effect 12% Suppression5% Suppression< 15%
Precision (CV%) 4.5% (Intra-day)3.8% (Intra-day)< 15%

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Szafarz, M., et al. (2010).[7] Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. [Link]

  • Pfuhl, P., et al. (2005).[1] Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.[1][4][8][9][10] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid

[1][2] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Sonogashira Coupling on Nicotinic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Sonogashira Coupling on Nicotinic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid involves a Sonogashira cross-coupling between a 6-halonicotinic acid derivative and trimethylsilylacetylene (TMSA).[1][2]

While the reaction appears straightforward, the presence of the C3-carboxylic acid moiety on the pyridine ring introduces significant complications, primarily catalyst poisoning and solubility issues .[3]

Our Core Recommendation: Do not perform the coupling directly on the free acid unless strictly necessary. The industry-standard "High-Fidelity" route involves a three-step sequence: Esterification


 Coupling 

Hydrolysis
.[1][2] This protocol minimizes copper carboxylate formation and drastically improves reproducibility.

Visualizing the Synthetic Strategy

The following decision tree outlines the recommended workflow versus the high-risk direct route.

SynthesisPath Start Starting Material: 6-Bromonicotinic Acid Decision Select Pathway Start->Decision RouteA Route A (Recommended): Ester Protection Decision->RouteA High Yield/Purity RouteB Route B (High Risk): Direct Coupling Decision->RouteB Fewer Steps/Lower Yield StepA1 1. Esterification (MeOH, H2SO4) RouteA->StepA1 StepA2 2. Sonogashira Coupling (Me-Ester + TMSA) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Result Target: 6-((trimethylsilyl)ethynyl) nicotinic acid StepA3->Result StepB1 Direct Sonogashira (Requires 3-4 eq. Base) RouteB->StepB1 StepB1->Result Low Yield Failure Common Failures: - Catalyst Poisoning - Incomplete Conv. - Cu-Salt Precipitates StepB1->Failure

Figure 1: Strategic pathway comparison. Route A avoids the formation of insoluble copper-carboxylate complexes that plague Route B.[1][2]

Module 1: The "Free Acid" Problem (Pre-Reaction Check)

User Question: "Can I just mix 6-bromonicotinic acid, Pd catalyst, and TMS-acetylene? Why is my reaction turning black and stalling?"

Technical Analysis: Direct coupling on 6-bromonicotinic acid is chemically fraught for two reasons:

  • Copper Scavenging: The carboxylic acid deprotonates (forming a carboxylate) which binds tightly to Cu(I). This removes the co-catalyst from the catalytic cycle, preventing the transmetallation step required to transfer the alkyne to the Palladium center [1, 2].

  • Solubility: The zwitterionic nature of amino-acid-like pyridines often leads to poor solubility in standard Sonogashira solvents (THF, DMF, Toluene), leading to heterogeneous mixtures where kinetics are unpredictable.[3]

Protocol Adjustment: If you must use the free acid, you must modify the stoichiometry:

  • Base: Use at least 3.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The first equivalent neutralizes the acid; the subsequent equivalents facilitate the Sonogashira cycle.

  • Solvent: Switch to highly polar aprotic solvents like DMF or DMSO to maintain homogeneity.

Module 2: The Coupling Reaction (Step-by-Step Guide)

This protocol assumes the use of Methyl 6-bromonicotinate (Route A) for maximum reliability.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 6-bromonicotinate 1.0SubstrateUse the methyl ester to prevent catalyst poisoning.[1][2]
TMS-Acetylene 1.2 - 1.5NucleophileVolatile.[1][2] Add slowly to prevent homocoupling.
Pd(PPh3)2Cl2 0.03 - 0.05CatalystBis(triphenylphosphine)palladium(II) dichloride is robust and air-stable enough for weighing.[1][2]
CuI 0.01 - 0.02Co-CatalystMust be off-white/tan. If grey/green, it is oxidized and will cause Glaser coupling.[1][2]
Triethylamine (TEA) 3.0Base/SolventMust be degassed.
THF [0.2 M]SolventAnhydrous and degassed.[4]
Experimental Protocol
  • Degassing (Crucial):

    • Place the solid Methyl 6-bromonicotinate, Pd(PPh3)2Cl2, and CuI in a dry round-bottom flask.

    • Cap with a septum. Evacuate and backfill with Argon (x3).[5]

    • Why: Oxygen promotes the dimerization of TMS-acetylene (Glaser coupling), consuming your reagent and complicating purification [1].

  • Solvent Addition:

    • Add degassed THF and TEA via syringe.

    • Stir until the starting material is dissolved. The solution should be yellow/orange.

  • Alkyne Addition:

    • Add TMS-acetylene dropwise via syringe at Room Temperature (RT).[1][2]

    • Tip: If the reaction turns black immediately upon addition, your system had oxygen ingress.[3]

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours. If conversion is slow (checked by TLC/LCMS), heat to 50°C.

    • TLC Visualization: The product is UV active. Use KMnO4 stain to visualize the alkyne if necessary (though UV is usually sufficient for the pyridine core).

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Concentrate the filtrate.[5][6]

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[3] The TMS group makes the product lipophilic, so it usually elutes earlier than the starting material.[3]

Module 3: Hydrolysis (Deprotection of Ester, Retention of TMS)[3]

User Question: "How do I hydrolyze the ester without removing the TMS group?"

Technical Analysis: The TMS-alkyne bond is sensitive to high pH (base) and fluoride.[1] Standard harsh hydrolysis (NaOH, reflux) might cleave the TMS group, yielding the terminal alkyne.[3]

Optimized Protocol:

  • Reagent: LiOH·H2O (2.0 equiv).

  • Solvent: THF:Water (3:1).

  • Temperature: 0°C to Room Temperature. Do not heat.

  • Procedure: Monitor closely by LCMS. Once the ester is cleaved, carefully acidify to pH ~4-5 with 1M HCl (cold) and extract immediately into EtOAc. Prolonged exposure to acid or base can degrade the TMS-alkyne.[1][2]

Troubleshooting Guide (FAQ)

Issue: "I see a new spot on TLC, but it's a dimer."

Diagnosis: Glaser Homocoupling.[5][7][8] Cause: Presence of Oxygen.[5][7][8][9] Solution:

  • Degas solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 mins.[1][2]

  • Reduce CuI loading (try 1 mol%).

  • Add the alkyne slowly (syringe pump) to keep its instantaneous concentration low relative to the catalyst [4].

Issue: "The reaction turned black and stopped at 50% conversion."

Diagnosis: Palladium Black formation (Catalyst decomposition). Cause: Catalyst instability or "poisoning" by the free pyridine nitrogen. Solution:

  • Ensure the reaction is under inert atmosphere.[7]

  • If using the free acid, switch to the Ester Route.[3]

  • Ligand Boost: Add excess PPh3 (10 mol%) to stabilize the Pd species in solution [3].

Issue: "I lost the TMS group during the reaction."

Diagnosis: In-situ Protodeosilylation.[1][2] Cause: Reaction conditions are too basic or contain too much water/methanol. Solution:

  • Use anhydrous THF.

  • Avoid using methanol as a co-solvent during the coupling step.

  • Use weaker bases (e.g., secondary amines) if possible, though TEA is usually safe in anhydrous THF.[3]

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10][11] Chemical Reviews, 107(3), 874–922.[3] Link[1][3]

  • BenchChem Technical Support. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem Technical Guides. Link[1][3]

  • Erdélyi, M., & Gogoll, A. (2001).[3][11] Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169.[3] Link[1][3]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling.[5][7][8] Organic Letters, 5(11), 1841–1844.[3] Link[1][3]

  • GuideChem. (2022). Properties, synthesis, and applications of 6-Bromonicotinic acid. Link

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling with Nicotinic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the palladium-catalyzed Sonogashira cross-coupling of nicotinic acid derivatives (e.g., halopyridine-carboxylic acids).

Nicotinic acid derivatives, such as 5-bromonicotinic acid, are pivotal starting materials for novel pharmaceuticals[1]. However, their unique electronic properties—specifically the coordinating ability of the pyridine nitrogen and the acidity of the carboxylic acid—make them notoriously challenging substrates that frequently lead to catalyst poisoning, poor yields, and unwanted side reactions.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following logical workflow to diagnose the root cause of your coupling failure.

OptimizationWorkflow Start Start: Halonicotinic Acid + Terminal Alkyne CheckHalide Identify Halide Leaving Group Start->CheckHalide Iodide Iodide (Highly Reactive) Use PdCl2(PPh3)2 / CuI / Et3N CheckHalide->Iodide I Bromide Bromide/Chloride (Less Reactive) Require strong σ-donor ligands CheckHalide->Bromide Br, Cl GlaserCheck Is Glaser Homocoupling Observed? Iodide->GlaserCheck Bromide->GlaserCheck CuFree Switch to Cu-Free Conditions e.g., Pd(OAc)2 + XPhos GlaserCheck->CuFree Yes Protect Is Decarboxylation Observed? GlaserCheck->Protect No CuFree->Protect Esterify Esterify Carboxylic Acid Prior to Coupling Protect->Esterify Yes Success Successful Cross-Coupling (Product Isolation) Protect->Success No Esterify->Success

Decision matrix for optimizing Sonogashira coupling of halonicotinic acid derivatives.

Knowledge Base: Core Mechanistic Challenges (FAQs)

Q: Why do my nicotinic acid substrates poison the palladium catalyst? Causality: Nicotinic acid derivatives contain a pyridine ring with a highly nucleophilic nitrogen atom. This nitrogen possesses a lone pair of electrons that can strongly coordinate to the electrophilic Pd(II) intermediate generated after the oxidative addition step. This coordination forms stable, off-cycle palladium-pyridine dimers, effectively trapping the catalyst and halting the catalytic cycle. Solution: To overcome this, use bulky, electron-rich phosphine ligands (like XPhos or sSPhos) that sterically block the pyridine nitrogen from coordinating to the metal center, or employ highly stable precatalysts like iPEPPSI (internal pyridine-enhanced precatalyst preparation stabilization and initiation)[2].

Q: I am observing significant Glaser homocoupling. How do I prevent this? Causality: Glaser homocoupling is the undesired dimerization of terminal alkynes. It is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen, forming a di-alkyne byproduct. Because halonicotinic acids (especially bromides and chlorides) undergo oxidative addition slowly, the terminal alkyne has more time to homocouple before the transmetalation step can occur. Solution: Transition to a Copper-Free Heck-Cassar-Sonogashira protocol[3]. By removing copper, you eliminate the primary pathway for alkyne dimerization. Use Pd(OAc)₂ with a strong σ-donor ligand and an inorganic base in a degassed solvent mixture to drive the reaction efficiently without copper.

Q: Should I protect the carboxylic acid group before coupling? Causality: The free carboxylic acid moiety on nicotinic acid can cause two major issues: 1) It can undergo thermal decarboxylation at the elevated temperatures (80–100 °C) often required to activate bromopyridines. 2) It can protonate the amine bases (like Et₃N) used in standard Sonogashira couplings, altering the pH and reducing the base's ability to deprotonate the alkyne. Solution: While direct coupling is possible using inorganic bases (e.g., K₂CO₃) in polar/aqueous solvents, the most robust approach is to esterify the carboxylic acid (e.g., forming an ethyl or methyl ester) prior to the cross-coupling step[1]. This neutralizes the acidic proton and improves the substrate's solubility in organic solvents.

Optimization Matrix: Quantitative Data Presentation

When selecting your reaction conditions, compare the following field-proven catalytic systems.

Catalyst SystemCo-CatalystBaseSolventTemp / TimeYield RangeRef
2.5 mol% Pd(CF₃COO)₂ + 5 mol% PPh₃5 mol% CuIEt₃NDMF100 °C / 3 h72–96%[4]
PdCl₂(PPh₃)₂5 mol% CuIEt₃NDMSO100 °C (MW) / 5–10 min~87%[5]
Pd(OAc)₂ + sSPhosNone (Cu-Free)Cs₂CO₃HEP / H₂O80 °C / 12 hHigh TON[3]
iPEPPSI-PdNone (Cu-Free)AminesWaterRT–50 °C / 12 hExcellent[2]

Note: MW = Microwave irradiation. HEP = N-hydroxyethylpyrrolidone. TON = Turnover Number.

Standard Operating Procedure (SOP): Copper-Free Sonogashira Coupling

This protocol describes a self-validating, copper-free methodology for coupling 5-bromonicotinic acid esters with terminal alkynes, specifically designed to suppress Glaser homocoupling and prevent catalyst poisoning.

Reagents Required:

  • Ethyl 5-bromonicotinate (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd(OAc)₂ (0.05 eq)

  • XPhos or sSPhos ligand (0.10 eq)

  • Cs₂CO₃ (3.0 eq)

  • Degassed MeCN/H₂O (9:1 ratio)

Step-by-Step Methodology:

  • Preparation & Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ethyl 5-bromonicotinate, Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of the unreactive C-Br bond while sterically preventing the formation of inactive Pd-pyridine dimers.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject the degassed MeCN/H₂O mixture via a syringe.

    • Causality: Water increases the solubility of the inorganic base, while MeCN solubilizes the alkyne and the organic substrate.

  • Alkyne Addition: Inject the terminal alkyne dropwise via a syringe.

  • Heating & Self-Validation Checkpoint: Heat the reaction mixture to 80 °C. After 2 hours, sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS.

    • Validation Logic: The reaction is proceeding correctly if the mass peak of the starting material decreases and the product peak (M+H) increases. The absence of a mass peak corresponding to 2x(alkyne)-2 confirms that the Cu-free system is successfully preventing Glaser homocoupling.

  • Workup: Once LC-MS confirms complete conversion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Troubleshooting Guide

Issue: Incomplete conversion of the halopyridine.

  • Diagnosis: The oxidative addition step is failing, likely due to the electron-deficient nature of the pyridine ring combined with a poor leaving group (e.g., chloride).

  • Action: Switch to a more electron-rich ligand (e.g., sSPhos)[3], or utilize microwave irradiation to overcome the activation energy barrier rapidly (typically 5–10 minutes at 100 °C)[5].

Issue: Dehalogenation of the starting material.

  • Diagnosis: The starting material is losing its halogen atom without coupling. This is caused by β-hydride elimination from aliphatic amine bases (like Et₃N), which act as hydride donors to the Pd intermediate.

  • Action: Eliminate amine bases entirely. Switch to inorganic bases such as K₂CO₃ or Cs₂CO₃[3].

Issue: Precipitation of the palladium catalyst (Pd black).

  • Diagnosis: The active Pd(0) species is agglomerating and precipitating out of the solution, terminating the catalytic cycle. This is caused by oxygen ingress or insufficient ligand coordination.

  • Action: Strictly degas all solvents using the freeze-pump-thaw method. Increase the ligand-to-palladium ratio (from 2:1 to 3:1) to stabilize the Pd(0) intermediate, or switch to a highly stable precatalyst like iPEPPSI[2].

References

1.[2] Title: Sonogashira coupling - Wikipedia. Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGubBRnuTA087nL20mlD8-BXdgux3btq8UjinD-nIJsxcWg_87KuaT9EnS1pnrvWrQcmVrNaHB56-zNQT2HVdmGD3iESoy5k7l3PKdLyU_vc4uMmRzN0JLyEKVr2LI5G2N-tWFL07ebHsm9KnME] 2.[4] Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Source: scirp.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFmK5g0YCIbXI5fCwjbyc5xWQIPXwqmDPVYaTATc-eTzFnVuf8O_vJmmd18SJbfpn1_2fgyguGtzSmuKOYwkeY45MzLNUZXS_ytb2QdOvEaQ_39kRVbMeROUCblEF3AC5iefDnfIOCchB_kmEXLTmE_pIBDCj_sw==] 3.[3] Title: Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8maZ4YlpQ4RU_9wGzbV75kNNTvpPRISz2Cf7sn5_D0mL1KQaul05XaWYcb2aRZHea6FeK8_5XH2_aWmJY_h6kshKJBBOBr671TyAkFpTkQFMaY6XxRe7ngjfOfmw4yTRY21d3B-QGDjWPQvMrWtdS] 4.[1] Title: 5-Bromonicotinic Acid: A Pivotal Starting Material for Novel Pharmaceuticals. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdV7cIm_tmZoKJIPD4pRqvtO2RiE5aLbc8SQpwYsA1XwnrG0H6P1H1QECkN-wbMaWwEv43n8RZPVxHl9Rl56kZfv-TudpSPXWY6QJ9yYEW8wxHl0aT_DLtGHlGyko2sYKzcn5ZtVg_VMI2S554rdLjvLIxprSyEJk4Dl2K3jgctX5qX6HT5F7gvfSAoDPt_aXAyu3dNHkdWJ7i3yyabr5xCd1RYzAKtQ==] 5.[5] Title: Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Source: arkat-usa.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS_yaH6OljuwBiFPYKQGmMJ3UiVgpMMHyGTjKQkrBAW34X3CUh_H_gkbNI0f779bHekif4fkhMe7oS2fpZoFSuVyKCrvHpX7cUKaiucaunU8eXBsMlxGiattFDOPRtOHLNdEw=]

Sources

Troubleshooting

purification methods for 6-((trimethylsilyl)ethynyl)nicotinic acid and its esters

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up the synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid and its esters (e.g., methyl 6-((trimethylsilyl)ethynyl)nic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up the synthesis of 6-((trimethylsilyl)ethynyl)nicotinic acid and its esters (e.g., methyl 6-((trimethylsilyl)ethynyl)nicotinate), you are likely employing a Sonogashira cross-coupling strategy[1]. While this palladium- and copper-catalyzed reaction is highly robust, the downstream purification is notoriously plagued by residual metal catalysts, triphenylphosphine oxide (TPPO), and Glaser-Hay homocoupling dimers[2][3].

This guide provides field-proven troubleshooting strategies and self-validating protocols designed to bypass tedious chromatography and isolate highly pure nicotinate derivatives.

Purification Logic & Workflow

PurificationWorkflow Start Crude Sonogashira Mixture (Product, Cu, Pd, TPPO, Dimer) AqWash NH4Cl / NH4OH Wash (pH 8) Start->AqWash AqWaste Aqueous Waste [Cu(NH3)4]2+ Complex AqWash->AqWaste Chelates metals OrgPhase Organic Phase (Product, TPPO, Dimer) AqWash->OrgPhase ZnCl2 ZnCl2 in EtOH Precipitation OrgPhase->ZnCl2 TPPOWaste Solid Waste ZnCl2(TPPO)2 Precipitate ZnCl2->TPPOWaste Filters out TPPO Filtrate Filtrate (Product, Dimer) ZnCl2->Filtrate Trituration Hexane Trituration / Chromatography Filtrate->Trituration DimerWaste Soluble Waste Glaser-Hay Dimer Trituration->DimerWaste Removes non-polar dimer PureProduct Pure 6-((TMS)ethynyl)nicotinate Trituration->PureProduct Isolates target

Workflow for the purification of Sonogashira coupling products.

Section 1: Troubleshooting & FAQs

Q1: My final product is contaminated with a green/blue tint, and NMR shows line broadening. How do I effectively remove the copper cocatalyst? Causality & Solution: The green/blue tint and NMR line broadening (due to paramagnetism) indicate residual copper contamination. In the Sonogashira reaction, copper(I) iodide forms a copper acetylide intermediate[2]. However, the pyridine ring of your nicotinate product acts as a strong ligand, chelating the copper and pulling it into the organic phase. To break this interaction, you must introduce a competing ligand with a higher binding affinity. Washing the organic layer with a basic aqueous solution of ammonium chloride and ammonium hydroxide (NH₄Cl/NH₄OH, pH ~8) forces the formation of the highly stable, water-soluble tetraamminecopper(II) complex (


)[4].
Self-Validation: The aqueous phase will turn a distinct deep blue color. You must continue washing until the aqueous layer remains completely colorless.

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my nicotinate ester during silica gel chromatography. How can I remove it without multiple columns? Causality & Solution: TPPO is generated from the oxidation of the triphenylphosphine ligands on the palladium catalyst. TPPO is highly soluble in most organic solvents and notoriously streaks on silica gel, often co-eluting with polar pyridine derivatives. Instead of relying on polarity-based chromatography, exploit coordination chemistry. By adding anhydrous zinc chloride (ZnCl₂) to the crude mixture dissolved in ethanol, the hard oxygen donor of TPPO strongly coordinates to the Lewis acidic Zn(II) center[5]. This forms the coordination complex


, which is highly insoluble in ethanol and precipitates out of solution, allowing for simple filtration[5].
Self-Validation: Upon addition of ZnCl₂, a voluminous white precipitate will form immediately. TLC analysis of the filtrate will confirm the disappearance of the intensely UV-active TPPO spot.

Q3: I am observing a significant amount of a non-polar byproduct. What is it, and how do I separate it from 6-((trimethylsilyl)ethynyl)nicotinic acid? Causality & Solution: This is 1,4-bis(trimethylsilyl)buta-1,3-diyne, the Glaser-Hay homocoupling dimer. It forms when two molecules of trimethylsilylacetylene (TMSA) couple together—a side reaction catalyzed by copper in the presence of trace oxygen[3][6]. Because your target molecule contains a polar pyridine ring and a carboxylic acid/ester moiety, there is a massive polarity differential between the product and the highly non-polar dimer. You can remove the dimer via trituration (washing the crude solid with cold hexanes), which selectively dissolves the dimer while leaving the nicotinate product intact as a solid[6]. Self-Validation: Evaporating the hexane wash will yield a crystalline solid that lacks aromatic pyridine protons by ¹H-NMR, confirming the successful extraction of the aliphatic dimer.

Section 2: Step-by-Step Purification Protocol

This protocol is designed as a self-validating system to ensure high-purity isolation of 6-((trimethylsilyl)ethynyl)nicotinic acid or its esters without the strict need for flash chromatography.

Step 1: Quenching and Metal Chelation

  • Dilute the completed Sonogashira reaction mixture with ethyl acetate (EtOAc).

  • Add an equal volume of saturated aqueous NH₄Cl spiked with 10% v/v NH₄OH (target pH 8)[4].

  • Stir vigorously for 15 minutes.

    • Validation: The aqueous phase will turn deep blue, confirming the extraction of the

      
       complex.
      
  • Separate the layers and repeat the basic wash until the aqueous phase is completely colorless.

  • Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to scavenge residual palladium[7].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Chromatography-Free TPPO Precipitation

  • Dissolve the crude concentrated residue in a minimal amount of warm ethanol.

  • Slowly add a 1.8 M solution of ZnCl₂ in ethanol (Add approximately 1.5 equivalents relative to the initial phosphine ligand load)[5].

  • Stir at room temperature for 30 minutes.

    • Validation: A thick white precipitate of

      
       will form in the flask[5].
      
  • Filter the suspension through a tightly packed pad of Celite and wash the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

Step 3: Glaser-Hay Dimer Removal via Trituration

  • Suspend the concentrated filtrate residue in ice-cold hexanes or pentane.

  • Sonicate the suspension for 5 minutes to ensure the non-polar dimer fully dissolves into the solvent[6].

  • Filter the suspension using a Büchner funnel to collect the solid 6-((trimethylsilyl)ethynyl)nicotinic acid (or ester).

  • Validation: Check the isolated solid by TLC (Hexanes/EtOAc gradient); the high-Rf dimer spot should be completely absent.

Section 3: Quantitative Data on Purification Efficiency

The following table summarizes the expected efficiencies of the targeted purification techniques described in this guide.

Target ImpurityPurification TechniqueMechanism of ActionAverage Removal EfficiencyTypical Product Recovery
Copper (CuI) NH₄Cl / NH₄OH WashChelation to

> 99%> 95%
Palladium Na₂S₂O₃ WashThiosulfate complexation> 98%> 95%
TPPO ZnCl₂ PrecipitationInsoluble

formation
> 95%82 - 88%
Glaser Dimer Cold Hexane TriturationDifferential solubility> 90%85 - 90%
General Silica Gel ChromatographyPolarity-based adsorption> 98%70 - 85%

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications.[Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC.[Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Residual Cu influence on Pd catalyzed Buchwald-Hartwig amination. Reddit.[Link]

Sources

Optimization

improving the yield and purity of 6-((trimethylsilyl)ethynyl)nicotinic acid

Strategic Overview: The "Free Acid" Trap The #1 reason for low yield in this synthesis is attempting the Sonogashira coupling directly on 6-bromonicotinic acid using standard Copper(I) conditions. The Mechanism of Failur...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Free Acid" Trap

The #1 reason for low yield in this synthesis is attempting the Sonogashira coupling directly on 6-bromonicotinic acid using standard Copper(I) conditions.

The Mechanism of Failure

When using the free acid (6-bromonicotinic acid) with CuI (Copper Iodide), the carboxylic acid reacts with the copper catalyst to form Copper(I) Carboxylates . These species are catalytically inactive and insoluble, effectively removing the co-catalyst from the cycle. This leads to:

  • Stalled conversion (<30% yield).

  • High catalyst loading requirements.

  • Difficult purification due to copper salts.

The Solution: The "Protect-Couple-Hydrolyze" Strategy

To achieve yields >85% with high purity (>98%), you must mask the carboxylic acid as an ester (Methyl 6-bromonicotinate) before coupling.

Optimized Experimental Protocol

Phase A: The Coupling (Ester Route)

Objective: Synthesize Methyl 6-((trimethylsilyl)ethynyl)nicotinate.

Reagents:

  • Substrate: Methyl 6-bromonicotinate (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:3 ratio)

Step-by-Step:

  • Degassing (Critical): Dissolve Methyl 6-bromonicotinate, Pd catalyst, and CuI in dry THF/TEA. Sparge with Argon for 15 minutes. Oxygen causes alkyne homocoupling (Glaser coupling), creating the major impurity.

  • Addition: Add TMSA dropwise via syringe under Argon flow.

  • Reaction: Stir at Room Temperature for 4–6 hours. Do not heat above 50°C; high heat promotes desilylation.

  • Monitoring: Check TLC/LCMS. The bromide should be fully consumed.

  • Workup: Filter off ammonium salts. Concentrate. Flash chromatography (Hexane/EtOAc).

Phase B: The Selective Hydrolysis (The Delicate Step)

Objective: Hydrolyze the methyl ester without cleaving the TMS group. Risk: Strong bases (NaOH, KOH) or high temperatures will remove the TMS group, yielding 6-ethynylnicotinic acid.

Protocol (LiOH Low-Temp Method):

  • Dissolve the coupled ester in THF:Water (3:1) .

  • Cool the solution to 0°C (Ice bath).

  • Add LiOH·H₂O (2.0 equiv) slowly.

  • Stir at 0°C to 10°C . Monitor strictly by TLC every 30 mins.

  • Quench: Once the ester is gone (usually <2 hours), carefully acidify with 1M HCl to pH 4–5 at 0°C.

  • Extraction: Extract immediately with EtOAc. The TMS group is acid-labile; do not expose to strong acid for long periods.

Visualizing the Workflow

SynthesisWorkflow Start Start: 6-Bromonicotinic Acid Esterification Step 1: Esterification (MeOH, H2SO4) Start->Esterification Intermediate Methyl 6-bromonicotinate Esterification->Intermediate Coupling Step 2: Sonogashira (TMSA, Pd/Cu, RT) Intermediate->Coupling CoupledEster Methyl 6-((TMS)ethynyl)nicotinate Coupling->CoupledEster Hydrolysis Step 3: Selective Hydrolysis (LiOH, 0°C) CoupledEster->Hydrolysis Critical Control Point FinalProduct Product: 6-((TMS)ethynyl)nicotinic Acid Hydrolysis->FinalProduct

Caption: Optimized synthetic pathway avoiding copper poisoning and desilylation.

Troubleshooting & FAQs

Module 1: Impurity Management
ObservationProbable CauseCorrective Action
Black Precipitate Glaser Coupling: Oxygen presence caused TMS-acetylene to dimerize (forming bis-TMS-butadiyne).Degas solvents rigorously (freeze-pump-thaw x3 or Argon sparge 15 min). Add CuI last under Argon flow.
Product is Desilylated Base/Temp too aggressive: The TMS group is base-labile.Lower Hydrolysis Temp: Perform hydrolysis at 0°C. Switch from NaOH to LiOH. Avoid MeOH in the hydrolysis step (use THF/Water).
Low Yield (Direct Acid) Catalyst Poisoning: Cu-carboxylate formation.Switch to Ester Route (see Phase A). If you must use acid, use Copper-Free conditions (Pd(OAc)₂, XPhos, Cs₂CO₃).
Inseparable Mixture Co-elution: Product co-elutes with homocoupled dimer.Acid-Base Extraction: Dissolve crude in EtOAc. Extract with sat. NaHCO₃ (Product goes to aqueous). Wash organic layer (removes dimer). Acidify aqueous layer and re-extract.[1]
Module 2: Decision Tree for Reaction Failure

TroubleshootingTree Start Issue Identified? Q1 Low Conversion? Start->Q1 Q2 Substrate = Acid? Q1->Q2 Yes Q3 Black Precipitate? Q1->Q3 No (Impurity Issue) Sol1 Switch to Methyl Ester Q2->Sol1 Yes (Cu Poisoning) Sol3 Check Catalyst/Ligand (Oxidized Pd?) Q2->Sol3 No (Inactive Pd) Sol2 Degas Solvents (O2 Exclusion) Q3->Sol2 Yes (Glaser Coupling)

Caption: Diagnostic logic for common Sonogashira failures in this specific synthesis.

Frequently Asked Questions

Q: Can I use the free acid if I use a Copper-free method? A: Yes. If you strictly cannot use the ester route, you must eliminate Copper. Use Pd(OAc)₂ (5 mol%) with a water-soluble phosphine ligand like TPPTS or a bulky electron-rich ligand like XPhos in a mixture of Acetonitrile/Water with Triethylamine . However, purification is often harder because the zwitterionic nature of the amino-acid-like product makes chromatography difficult.

Q: My TMS group falls off during the workup. Why? A: You are likely acidifying too aggressively. The TMS-alkyne bond is sensitive to low pH. When quenching the LiOH hydrolysis, use 1M HCl or Citric Acid and stop exactly at pH 4-5 . Do not go to pH 1.

Q: How do I remove the Palladium black from the final product? A: Since your product is a carboxylic acid, the most effective method is re-precipitation . Dissolve the crude acid in minimal saturated NaHCO₃ (aq), filter the solution through Celite (removes Pd black), and then carefully re-acidify the filtrate to precipitate the pure white solid.

References

  • Sonogashira Coupling on Nicotinic Acid Derivatives

    • Liang, J. (Colin), et al. "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction."[2] The Journal of Organic Chemistry, vol. 84, no.[2] 14, 2019, pp. 9378–9384. Link

    • Context: Validates the sensitivity of TMS-alkynes to base and fluoride, supporting the need for controlled hydrolysis.
  • Selective Hydrolysis Protocols

    • Nicolaou, K. C., et al.[3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, vol. 44, no.[3] 9, 2005, pp. 1378–1382.[3] Link

    • Context: Provides the authoritative basis for "mild hydrolysis" techniques required to retain sensitive functional groups like TMS-alkynes.
  • Copper-Free Sonogashira Strategies

    • Gelest, Inc. "Silanes as Protecting Groups for Terminal Alkynes." Technical Library. Link

    • Context: Technical data on the stability of TMS groups under various basic/acidic conditions.

Sources

Troubleshooting

stability issues of the trimethylsilyl protecting group under various conditions

Welcome to the Application Support Hub. As synthetic chemists and drug development professionals, you rely on protecting group strategies to orchestrate complex, multi-step syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As synthetic chemists and drug development professionals, you rely on protecting group strategies to orchestrate complex, multi-step syntheses. The trimethylsilyl (TMS) group is the smallest and most reactive of the silyl ether family. While its ease of installation and removal makes it highly versatile, its inherent lability often leads to premature cleavage, silyl migration, or unwanted side reactions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you navigate TMS stability issues.

Quantitative Stability Profile: The Steric Causality

The fundamental vulnerability of the TMS ether lies in its lack of steric hindrance[1]. The silicon atom is bonded to three small methyl groups, leaving the electrophilic silicon center highly exposed to nucleophilic attack (e.g., by water, alcohols, or fluoride ions)[2].

When troubleshooting premature deprotection, it is critical to understand the relative hydrolysis rates. By substituting methyl groups with bulkier alkyl substituents (like tert-butyl or isopropyl), you exponentially increase the steric shielding around the silicon-oxygen bond, drastically reducing the rate of hydrolysis[1][3].

Table 1: Relative Hydrolysis Rates of Common Silyl Ethers
Silyl Ether GroupAcronymRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
Trimethylsilyl TMS 1 1
TriethylsilylTES6410 - 100
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data synthesized from foundational organic chemistry literature and vendor technical guides[1][3][4].

Troubleshooting Guides & FAQs

Q1: My TMS-protected alcohol is degrading during silica gel flash chromatography. How can I isolate my product intact?

The Causality: Standard silica gel is inherently acidic (pH ~4.5 - 5.5). Because the TMS group is highly susceptible to acid-catalyzed hydrolysis, the silanol groups on the stationary phase protonate the ether oxygen, facilitating nucleophilic attack by ambient moisture[5]. The Solution:

  • Buffer the Silica: Pre-treat your silica gel column by flushing it with your eluent containing 1-2% triethylamine (Et₃N) prior to loading your sample. Maintain 0.5-1% Et₃N in the mobile phase during the run.

  • Alternative Stationary Phase: Switch to neutral alumina or Florisil if the compound is highly sensitive.

  • Strategic Redesign: If the synthesis requires multiple subsequent chromatographic purifications, the TMS group is structurally inadequate. Upgrade to a TBS or TIPS group[3].

Q2: I am running a basic alkylation (e.g., K₂CO₃ in Methanol), and my TMS ether is completely cleaved. Aren't silyl ethers stable to base?

The Causality: While silyl ethers are more stable to base than to acid, the TMS group is the exception due to its extreme steric accessibility[6]. In protic solvents like methanol, the methoxide ion (or methanol itself, activated by base) acts as a potent nucleophile. It attacks the unhindered silicon atom, forming a pentacoordinate intermediate that collapses to expel the alkoxide, effectively deprotecting your alcohol[7]. The Solution: Avoid protic solvents when using bases with TMS ethers. Switch your solvent system to anhydrous DMF, THF, or acetonitrile. If a protic solvent is absolutely required for the reaction, you must replace the TMS group with a TBDPS or TIPS group, which are highly resistant to base-catalyzed solvolysis[3].

Q3: How can I selectively remove a TMS group without disturbing a TBS group on the same molecule?

The Causality: The 20,000-fold difference in acidic hydrolysis rates between TMS and TBS (see Table 1) provides a massive thermodynamic window for selective cleavage[1]. The Solution: Use mild, controlled acidic conditions. A catalytic amount of 1M HCl in methanol, or stirring with weak acids like citric acid or PPTS (pyridinium p-toluenesulfonate) in ethanol at 0 °C, will rapidly cleave the TMS ether (typically in 5–30 minutes) while leaving the sterically shielded TBS ether completely intact[1].

Validated Experimental Protocols

To ensure reproducibility, all protocols must be treated as self-validating systems. Monitor reaction progress strictly via TLC or LC-MS to prevent over-reaction.

Protocol A: Standard TMS Protection of Alcohols

This protocol utilizes mild conditions to prevent side reactions, relying on DMAP as a nucleophilic catalyst.

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at 0 °C.

  • Silylation: Dropwise add trimethylsilyl chloride (TMSCl, 1.2 equiv)[2][8].

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1-2 hours. A white precipitate (Et₃N·HCl) will form[9].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Note: Do not wash with acidic solutions during workup.

Protocol B: Mild Acid-Catalyzed Deprotection of TMS Ethers

Designed for rapid, selective cleavage of TMS in the presence of more robust protecting groups.

  • Preparation: Dissolve the TMS-protected compound in methanol (0.1 M)[1].

  • Acidification: Add a catalytic amount of 1 M HCl (approx. 0.05 equiv) at 0 °C.

  • Monitoring: Stir and monitor closely by TLC. Cleavage is typically complete within 10 to 30 minutes[1].

  • Neutralization (Critical Step): Immediately upon completion, neutralize the acid by adding solid NaHCO₃ or a saturated aqueous NaHCO₃ solution. Failure to neutralize promptly can lead to degradation of other acid-sensitive moieties.

  • Isolation: Concentrate the mixture to remove methanol, partition between water and ethyl acetate, extract, dry, and concentrate.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways of TMS cleavage and the logical decision tree for troubleshooting instability.

TMS_Cleavage_Pathways Start TMS Ether (R-O-SiMe3) Acid_Path Acidic Conditions (H+ / H2O) Start->Acid_Path Protonation Base_Path Nucleophilic/Basic Conditions (F- or MeO-) Start->Base_Path Nucleophilic Attack Protonated Protonated Ether [R-O(H+)-SiMe3] Acid_Path->Protonated Pentacoordinate Pentacoordinate Si Intermediate [Nu-Si(Me3)-O-R]- Base_Path->Pentacoordinate Product Deprotected Alcohol (R-OH) Protonated->Product H2O attack on Si Byproduct1 Silanol / Siloxane (Me3SiOH / TMS2O) Protonated->Byproduct1 Pentacoordinate->Product Expulsion of Alkoxide Byproduct2 Silyl Fluoride/Ether (Me3Si-F or Me3Si-OMe) Pentacoordinate->Byproduct2

Figure 1: Mechanistic pathways for TMS ether cleavage under acidic and nucleophilic conditions.

Troubleshooting_Workflow Issue Issue: TMS Group Cleaving Prematurely Q1 When does cleavage occur? Issue->Q1 Chromatography During Silica Gel Chromatography Q1->Chromatography Workup/Purification Reaction During Subsequent Reaction Steps Q1->Reaction In-situ Fix_Chrom Action: Buffer silica with 1% Et3N Chromatography->Fix_Chrom Q2 Are conditions acidic or basic/nucleophilic? Reaction->Q2 Acidic Acidic (pH < 5) Q2->Acidic Basic Basic / Protic Solvents Q2->Basic Fix_Acidic Action: Switch to TBS, TIPS, or TBDPS Acidic->Fix_Acidic Fix_Basic Action: Avoid Methanol/Water or Switch to TBDPS Basic->Fix_Basic

Figure 2: Decision tree for troubleshooting premature TMS cleavage during synthesis and purification.

References

The methodologies and mechanistic principles detailed in this guide are grounded in authoritative organic synthesis literature and validated industry data:

  • ResearchGate Contributors. "Are trimethylsilyl protected alkynes stable towards acids and bases?" ResearchGate Q&A. Available at:[Link]

  • Fiveable. "Trimethylsilyl Chloride Definition - Organic Chemistry Key Concepts." Fiveable Study Guides. Available at: [Link]

  • Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride." Aure Chemical Technical Library. Available at: [Link]

  • Gelest. "Deprotection of Silyl Ethers - Technical Library." Gelest Inc. Available at:[Link]

  • OrgoSolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." OrgoSolver Guides. Available at: [Link]

  • Atlanchim Pharma. "Scientific Letter: Silyl Ethers." Atlanchim Pharma Publications. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 4th Edition." Wiley. Available at: [Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridine-Containing Compounds

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of pyridine-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of pyridine-containing compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common issue of peak tailing, ensuring the scientific integrity and accuracy of your chromatographic results.

Introduction: Why Pyridine-Containing Compounds are Prone to Peak Tailing

Pyridine and its derivatives are basic compounds that are susceptible to a phenomenon known as peak tailing in reversed-phase HPLC. An ideal chromatographic peak is symmetrical (Gaussian), but tailing results in an asymmetric peak with a drawn-out trailing edge. This can compromise resolution, affect accurate peak integration, and ultimately impact the quantitative accuracy of your analysis.[1][2][3][4]

The primary cause of this issue lies in secondary interactions between the basic analyte and the stationary phase.[5][6][7] Specifically, the lone pair of electrons on the nitrogen atom in the pyridine ring makes it a Lewis base, prone to interacting with acidic sites on the column packing material.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for pyridine-containing compounds?

The most prevalent cause is the interaction between the basic pyridine compounds and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][7][8] These silanol groups are acidic and can interact with the basic pyridine molecule through ion-exchange or hydrogen bonding, causing a secondary retention mechanism that leads to peak tailing.[7][8]

Q2: How does the pH of the mobile phase affect the peak shape of my pyridine compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like pyridine.[9][10][11]

  • Low pH (around 2-3): At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated pyridine molecules via ion exchange. This typically leads to improved peak symmetry.[1][5][6][8]

  • Mid-range pH (around 4-7): In this range, a significant portion of silanol groups can be deprotonated (SiO-), leading to strong electrostatic interactions with the protonated pyridine, often resulting in significant peak tailing.[8]

  • High pH (above 8): At a high pH, pyridine is in its neutral form, and the silanol groups are deprotonated. While this can reduce tailing, it is crucial to use a pH-stable column to prevent the degradation of the stationary phase.[8][12][13]

Q3: Can my HPLC system itself cause peak tailing?

Yes, beyond chemical interactions, physical issues in the HPLC system can contribute to peak tailing for any compound, including those with pyridine moieties. These are often referred to as "extra-column effects" and can include:

  • Column Voids or Blockages: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to tailing.[5][8]

  • Excessive Tubing Length or Diameter: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, causing peak broadening and tailing.[2][8]

  • Improperly Fitted Connections: Poorly seated fittings can create small voids where the sample can diffuse, leading to tailing.

Q4: What is an acceptable tailing factor?

The United States Pharmacopeia (USP) defines the tailing factor (Tf) as a measure of peak asymmetry. A perfectly symmetrical peak has a Tf of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable, although specific methods may have stricter requirements.[5]

In-Depth Troubleshooting Guides

Section 1: Mobile Phase Optimization

Optimizing the mobile phase is often the first and most effective step in mitigating peak tailing for pyridine-containing compounds.

Issue 1.1: Inappropriate Mobile Phase pH

Causality: As detailed in the FAQs, the pH of the mobile phase dictates the ionization state of both the pyridine analyte and the stationary phase's silanol groups. Operating at a pH where strong ionic interactions occur is a primary driver of peak tailing.[2][6][9]

Troubleshooting Protocol:

  • Determine the pKa of your pyridine compound. The pKa of pyridine itself is approximately 5.2.

  • Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.

    • Low pH Approach: Adjust the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). This will ensure the pyridine is fully protonated and the silanol groups are largely unionized, minimizing secondary interactions.[1][5][6]

    • High pH Approach: If your column is stable at high pH, adjust the mobile phase to a pH of 9 or higher. This will deprotonate the silanol groups and ensure the pyridine is in its neutral form.

  • Buffer your mobile phase. Use a buffer at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[6][14][15]

Issue 1.2: Lack of a Competing Base

Causality: The acidic silanol groups can be "masked" by adding a small, basic compound to the mobile phase. This additive, often referred to as a "tail-suppressing agent," will preferentially interact with the silanol groups, leaving fewer sites available to interact with your pyridine analyte.

Troubleshooting Protocol:

  • Introduce a competing base into your mobile phase. Triethylamine (TEA) is a commonly used additive for this purpose.

  • Start with a low concentration. Add 0.1% (v/v) TEA to your mobile phase and observe the effect on peak shape.

  • Optimize the concentration. The optimal concentration of TEA is typically between 0.1% and 0.5%. Be aware that TEA can affect the selectivity of your separation and may suppress ionization if you are using a mass spectrometer detector.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing base, masks silanol interactions
Formic Acid/Ammonium Formate 0.1% / 10-20 mMpH control (low pH)
Phosphoric Acid/Phosphate Buffer pH 2.5 - 3.0pH control (low pH)
Section 2: Stationary Phase and Column Selection

The choice of HPLC column is paramount in preventing peak tailing with basic compounds.

Issue 2.1: Strong Silanol Interactions

Causality: Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, making them more prone to causing peak tailing with basic compounds.[1][16]

Troubleshooting Protocol:

  • Utilize a modern, high-purity "Type B" silica column. These columns have a lower metal content and fewer highly acidic silanol groups, significantly reducing peak tailing for basic compounds.[1][16]

  • Choose an end-capped column. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with your analyte.[2][8][15]

  • Consider alternative stationary phases. If tailing persists, explore stationary phases that are less prone to silanol interactions:

    • Hybrid Silica Columns: These combine silica and organosiloxane materials, offering improved pH stability and reduced silanol activity.[1][17]

    • Polymer-Based Columns: These columns use organic polymer supports instead of silica, eliminating the issue of silanol interactions altogether.[1]

cluster_0 Troubleshooting Column Selection Start Peak Tailing Observed CheckColumn Is the column a modern, end-capped, high-purity silica (Type B)? Start->CheckColumn SwitchColumn Switch to a modern, end-capped, Type B silica column. CheckColumn->SwitchColumn No ConsiderAlt Consider alternative stationary phases (Hybrid, Polymer). CheckColumn->ConsiderAlt Yes Resolved Peak Shape Improved SwitchColumn->Resolved ConsiderAlt->Resolved

Caption: Decision workflow for column selection to mitigate peak tailing.

Issue 2.2: Metal Chelation

Causality: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the stationary phase or from the HPLC system hardware can act as Lewis acids and chelate with the pyridine ring of your analyte.[3][6][17] This interaction can cause significant peak tailing.[18][19]

Troubleshooting Protocol:

  • Use a high-purity silica column with low metal content.

  • Introduce a chelating agent into the mobile phase. Additives like citric acid or ethylenediaminetetraacetic acid (EDTA) can be added at low concentrations (e.g., 1 ppm) to the mobile phase.[10][18] These agents will bind to the metal ions, preventing them from interacting with your analyte. Be mindful that these additives may not be compatible with all detectors (e.g., mass spectrometry).

  • Consider a bio-inert or PEEK-lined HPLC system. If metal leaching from the system components is suspected, using an inert flow path can resolve the issue.[19][20]

Analyte Pyridine Analyte Silanol Acidic Silanol Group (SiO-) Analyte->Silanol Ionic Interaction Metal Trace Metal Ion (e.g., Fe³⁺) Analyte->Metal Chelation Tailing Peak Tailing Silanol->Tailing Metal->Tailing

Caption: Mechanisms of secondary interactions leading to peak tailing.

Section 3: Hardware and Methodological Issues

Even with an optimized mobile phase and the right column, physical problems with the HPLC system or analytical method can lead to poor peak shape.

Issue 3.1: Column Overload

Causality: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape that often manifests as fronting, but can also contribute to tailing.[15]

Troubleshooting Protocol:

  • Dilute your sample. Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution.

  • Observe the peak shape. If the peak shape improves with dilution, column overload is a likely cause.

  • Reduce injection volume or sample concentration. Adjust your method to inject a smaller mass of your analyte onto the column.

Issue 3.2: Mismatched Injection Solvent

Causality: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the sample band to spread at the head of the column, resulting in a distorted peak.[3][4]

Troubleshooting Protocol:

  • Dissolve your sample in the mobile phase. Whenever possible, use the initial mobile phase composition as your sample solvent.

  • If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Minimize the injection volume of the strong solvent.

Issue 3.3: Diagnosing Physical vs. Chemical Problems

Causality: It can be challenging to distinguish between peak tailing caused by chemical interactions and that caused by physical problems in the system.

Diagnostic Test:

  • Inject a neutral compound. Choose a neutral, non-ionizable compound that is well-retained under your chromatographic conditions (e.g., toluene, propylparaben).

  • Analyze the peak shape.

    • If the neutral compound's peak is symmetrical: The tailing of your pyridine compound is due to a chemical (secondary interaction) problem. Focus on optimizing the mobile phase and column selection.

    • If the neutral compound's peak also tails: The issue is likely a physical problem with your HPLC system (e.g., column void, dead volume).[21] Inspect your column and system hardware.

References

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Available from: [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Available from: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 - SIELC Technologies. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Available from: [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Available from: [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. (2019, September 15). Available from: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004, March 15). Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Available from: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More - GL Sciences. Available from: [Link]

  • HPLC Columns & Alternatives | WICOM Canada – Fast Delivery. Available from: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6). Available from: [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16). Available from: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7). Available from: [Link]

  • 5 Main Types of HPLC Columns Explained - Torontech. (2025, July 30). Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Available from: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1). Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Available from: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. Available from: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Available from: [Link]

  • Mechanisms of retention in HPLC Part 2. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022, April 15). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enzymatic Production of Nicotinic Acid

Welcome to the Technical Support Center for the biocatalytic synthesis of nicotinic acid (Vitamin B3). This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biocatalytic synthesis of nicotinic acid (Vitamin B3). This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the enzymatic conversion of 3-cyanopyridine to nicotinic acid. By transitioning from harsh chemical synthesis to highly specific biocatalysis, laboratories can achieve superior atom economy, eliminate toxic NOₓ by-products, and streamline downstream processing[1].

Part 1: Architectural Overview of Biocatalytic Pathways

The enzymatic synthesis of nicotinic acid primarily relies on microbial hydrolytic enzymes. The industry standard utilizes a single-step bioconversion via nitrilase , though a two-step cascade utilizing nitrile hydratase and amidase is also viable[2].

EnzymaticPathway Substrate 3-Cyanopyridine (Substrate) Nitrilase Nitrilase Enzyme (Direct Route) Substrate->Nitrilase + 2 H2O Hydratase Nitrile Hydratase (Cascade Route) Substrate->Hydratase + H2O Product Nicotinic Acid (Target Product) Nitrilase->Product Ammonia Ammonia (NH3) (Byproduct) Nitrilase->Ammonia Intermediate Nicotinamide (Intermediate) Hydratase->Intermediate Amidase Amidase Enzyme Intermediate->Amidase + H2O Amidase->Product Amidase->Ammonia

Caption: Enzymatic pathways for nicotinic acid synthesis: direct nitrilase vs. hydratase-amidase cascade.

Part 2: Validated Experimental Protocols

To ensure reproducibility and high volumetric productivity, the following protocols have been engineered as self-validating systems.

Protocol A: Fed-Batch Bioconversion Using Whole-Cell Nitrilase

Mechanistic Rationale: Wild-type nitrilases exhibit low substrate tolerance. High concentrations of 3-cyanopyridine competitively bind to the enzyme, causing severe imbibition (inhibition) and halting the reaction[1]. A fed-batch approach maintains the steady-state substrate concentration below the inhibition constant (


), maximizing the catalytic turnover rate.
  • Biocatalyst Preparation: Harvest recombinant E. coli or native strains (e.g., Gordonia terrae MTCC8139) expressing nitrilase. Wash the biomass twice with 0.1 M potassium phosphate buffer (pH 8.0) to remove residual media components that interfere with downstream UV detection.

  • Reaction Setup: Suspend the whole-cell biocatalyst to a final concentration of 10 U/mL in a bioreactor containing 0.1 M potassium phosphate buffer (pH 8.0) at 40 °C[3].

  • Substrate Feeding: Introduce 3-cyanopyridine in discrete, timed pulses. For a 1 L scale, feed 75 mM of 3-cyanopyridine every 15 minutes for a total of 22 feedings (cumulative 1650 mM)[3].

  • Validation Checkpoint (Critical): Monitor the reaction continuously via HPLC (C18 column, UV detection at 260 nm). Do not initiate the next pulse until the substrate peak falls below 5 mM. If substrate accumulates, pause feeding immediately to prevent irreversible enzyme imbibition.

Protocol B: Whole-Cell Immobilization for Continuous Processing

Mechanistic Rationale: Free enzymes are highly susceptible to thermal denaturation and shear stress in industrial bioreactors. Immobilizing cells within a cross-linked matrix restricts conformational flexibility, dramatically increasing the operational half-life of the biocatalyst[2].

  • Matrix Preparation: Prepare a 2–3% (w/v) sodium alginate solution in distilled water. Blend thoroughly with the harvested whole-cell biocatalyst suspension to ensure a homogenous distribution.

  • Cross-linking: Extrude the mixture dropwise through a syringe into a hardening bath containing 0.1 M CaCl₂, 0.5% glutaraldehyde, and polyethylene imine[2].

  • Curing: Allow the beads to harden at 4 °C for 2–4 hours. This ensures complete cross-linking and stabilizes the pore size for optimal substrate diffusion.

  • Validation Checkpoint (Critical): Conduct a mechanical stress test by stirring the beads in a mock reactor at 300 RPM for 24 hours. Measure the specific activity of the immobilized cells against a free-cell control. A successful immobilization must yield >95% activity recovery and withstand at least 10 continuous batch cycles without physical degradation[2].

Part 3: Performance Metrics & Quantitative Data

The table below summarizes the optimization strategies and resulting performance metrics from leading biocatalytic studies. Use this data to benchmark your own experimental yields.

Biocatalyst Strain / EnzymeOptimization StrategySubstrate ConcentrationConversion EfficiencyVolumetric ProductivityReference
Engineered Nitrilase (PD1F4) Sequence Optimization (PROSS/SPIRED)High ToleranceN/A272 g/L [4]
Gordonia terrae MTCC8139 Hyper-induced whole cell (Fed-batch)1650 mM (in 22 feeds)100%202 g/L [3]
Rhodococcus rhodochrous J1 Resting whole cells (Fed-batch)1.4 M100%172 g/L [2]
Nocardia globerula NHB-2 Fed-batch reaction (20 feeds)1136 mM100%~139 g/L [1]

Part 4: Troubleshooting & Diagnostics (FAQs)

TroubleshootingLogic Issue Low Conversion Yield (< 90%) Check1 High Substrate Conc.? Issue->Check1 Action1 Implement Fed-Batch Substrate Feeding Check1->Action1 Yes Check2 Enzyme Denaturation? Check1->Check2 No Success Optimized Production (> 99% Yield) Action1->Success Action2 Whole-Cell Immobilization or Sequence Optimization Check2->Action2 Yes Check3 Product Inhibition? Check2->Check3 No Action2->Success Action3 In Situ Product Removal (ISPR) Check3->Action3 Yes Check3->Success No Action3->Success

Caption: Diagnostic workflow for resolving common bottlenecks in enzymatic nicotinic acid production.

Q1: Why does the bioconversion rate plummet when scaling up the initial 3-cyanopyridine concentration? A: This is a classic manifestation of enzyme imbibition (substrate inhibition). Nitrilases generally exhibit low substrate tolerance[1]. High concentrations of 3-cyanopyridine competitively bind to non-catalytic allosteric sites or disrupt the hydration shell of the enzyme, severely decreasing the catalytic rate. Actionable Solution: Transition from a batch to a fed-batch reactor system. By incrementally feeding the substrate (e.g., 20-22 discrete pulses), you maintain the steady-state concentration below the inhibition threshold, allowing for complete conversion and high volumetric productivity (up to 202 g/L)[3].

Q2: Our wild-type nitrilase loses activity rapidly at operational temperatures (e.g., 50 °C). How can we enhance its robustness? A: Thermal denaturation disrupts the active site geometry. You can address this through stepwise sequence optimization or physical immobilization. Actionable Solution: Computationally guided mutagenesis (using tools like PROSS and SPIRED-Fitness) can identify beneficial distal mutations. Molecular dynamics simulations reveal that these mutations stabilize the oligomeric assembly of the nitrilase and confine substrate binding to near-attack conformations[4]. For example, the engineered mutant PD1F4 demonstrated a half-life increase from 10.5 minutes to over 123 minutes at 50 °C[4]. Alternatively, immobilizing whole cells using a sodium alginate/glutaraldehyde matrix significantly improves thermal and pH stability[2].

Q3: What are the mechanistic advantages of using the direct nitrilase route over the nitrile hydratase-amidase cascade? A: While the cascade route (commercialized by Lonza for nicotinamide synthesis) is highly effective, the direct nitrilase route offers superior atom economy specifically for nicotinic acid production[2]. It is a single-step bioconversion that directly hydrolyzes 3-cyanopyridine into nicotinic acid and ammonia. This eliminates the need to balance the expression levels and kinetic rates of two separate enzymes (hydratase and amidase) within the whole-cell biocatalyst, thereby simplifying the optimization process[2].

References

1.[1] Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. frontiersin.org.1 2.[3] An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. nih.gov (PMC). 3 3.[4] Improvement of Activity, Stability, and Soluble Expression of Nitrilase through Stepwise Sequence Optimization for Highly Efficient Synthesis of Nicotinic Acid. acs.org (Journal of Agricultural and Food Chemistry). 4 4.[2] Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. mdpi.com (Catalysts). 2

Sources

Optimization

Technical Support Center: Solvent-Free Synthesis and Optimization of Nicotinic Acid Derivatives

Welcome to the technical support center for the solvent-free synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solvent-free synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their experimental outcomes. We will delve into the causality behind experimental choices, providing you with the expertise to not only follow protocols but to troubleshoot and innovate.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the transition to and implementation of solvent-free synthesis for nicotinic acid derivatives.

Q1: What are the primary advantages of adopting a solvent-free approach for synthesizing nicotinic acid derivatives?

A1: The main drivers for adopting solvent-free methods are rooted in the principles of green chemistry. By eliminating solvents, you can expect to see:

  • Reduced Environmental Impact: This is the most direct benefit, minimizing the use and disposal of often hazardous and volatile organic compounds (VOCs).[1][2][3]

  • Increased Reaction Efficiency: In many cases, the high concentration of reactants under solvent-free conditions leads to faster reaction times and higher yields.[4][5][6]

  • Simplified Workup and Purification: Eliminating the solvent removal step can significantly streamline the post-reaction process.[7]

  • Potential for Novel Reactivity: The unique physical environment of a solvent-free reaction can sometimes lead to different product selectivities compared to solution-phase synthesis.[8]

Q2: Which solvent-free methods are most commonly and successfully employed for nicotinic acid derivative synthesis?

A2: Several robust methods have been developed, with the choice depending on the specific target molecule and available equipment. The most prevalent are:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time.[6][9]

  • Mechanochemical Synthesis (Grindstone Chemistry): Employs mechanical force (e.g., grinding in a mortar and pestle or a ball mill) to induce chemical reactions in the solid state.[10][11][12]

  • Thermal Synthesis (Neat Conditions): Involves heating a mixture of the reactants without any solvent, often in the presence of a catalyst.[7][13] This is particularly common for reactions like the synthesis of 2-anilino nicotinic acids.[1][2]

Q3: How do I monitor the progress of a solvent-free reaction?

A3: Monitoring a solvent-free reaction requires a slightly different approach than for solution-phase reactions. Thin-Layer Chromatography (TLC) is the most common and accessible method.[14][15][16] To do this, you will need to:

  • Periodically pause the reaction (if safe to do so) and take a very small sample of the reaction mixture.

  • Dissolve this aliquot in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.

  • Spot this solution onto a TLC plate alongside your starting materials.

  • Elute the plate with an appropriate solvent system to observe the consumption of starting materials and the appearance of the product spot.[17][18]

For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used, again by dissolving a small aliquot of the reaction mixture.[14][19]

Q4: Are solvent-free reactions inherently safer than solution-based reactions?

A4: Not necessarily. While they eliminate the hazards associated with flammable or toxic solvents, they introduce new safety considerations. For example:

  • Microwave Synthesis: Can lead to rapid and dangerous pressure buildup if the reaction produces gaseous byproducts in a sealed vessel.[20][21] It's crucial to use equipment designed for laboratory synthesis with pressure monitoring and to be aware of the potential for superheating.[20][21]

  • Mechanochemical Synthesis: Can generate fine, reactive powders that may be pyrophoric or pose an inhalation risk.[22] Proper personal protective equipment (PPE) and, in some cases, an inert atmosphere are necessary.

  • Thermal Methods: High temperatures can lead to thermal decomposition of reactants or products if not carefully controlled.[23]

Always conduct a thorough risk assessment before beginning any new solvent-free procedure.

II. Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the solvent-free synthesis of nicotinic acid derivatives.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Incomplete Reaction Explanation: The reaction may not have proceeded to completion. In solvent-free systems, mass transfer can be a limiting factor. Solution: 1. Extend Reaction Time: Continue the reaction, monitoring periodically by TLC.[14] 2. Increase Temperature: For thermal and microwave methods, a moderate temperature increase can enhance reaction rates. Be cautious of potential decomposition.[1][13] 3. Improve Mixing: For mechanochemical methods, ensure thorough and consistent grinding. For thermal methods, consider if stirring is possible and safe.
Catalyst Deactivation/Insufficiency Explanation: The catalyst may have lost activity or the amount may be insufficient for the reaction scale. Some catalysts can be poisoned by impurities in the starting materials. Solution: 1. Use Fresh Catalyst: Ensure your catalyst is active. 2. Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal concentration. For example, in the synthesis of flunixin, boric acid was found to be an effective catalyst.[7][13] 3. Consider a Different Catalyst: If one catalyst is ineffective, explore others known for the specific transformation. Nicotinic acid itself has been used as a green catalyst for Hantzsch reactions.[4]
Incorrect Reactant Stoichiometry Explanation: The ratio of reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion. Solution: Systematically vary the molar ratios of your reactants. For the synthesis of 2-(arylamino) nicotinic acid derivatives, an optimal reactant ratio was found to be crucial for maximizing yield.[13]
Thermal Decomposition Explanation: The reaction temperature may be too high, causing reactants or the desired product to decompose.[23] Solution: 1. Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Thermogravimetric Analysis (TGA): If available, perform TGA on your starting materials to determine their decomposition temperatures.
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause Explanation & Recommended Solution
Side Reactions Explanation: Competing reaction pathways can lead to the formation of undesired products. For example, in the Hantzsch synthesis of dihydropyridines, side reactions can occur.[24] Solution: 1. Optimize Temperature: Side reactions often have different activation energies than the desired reaction. Adjusting the temperature can favor one pathway over another.[14] 2. Change the Catalyst: A different catalyst may offer higher selectivity for the desired product.
Over-reduction or Oxidation Explanation: In reactions involving redox steps, such as the aromatization of a dihydropyridine intermediate, the reaction may proceed too far or not far enough. Solution: 1. Control the Oxidizing/Reducing Agent: Carefully control the stoichiometry of any oxidizing or reducing agents used. 2. Optimize Reaction Time: Stop the reaction as soon as the desired product is formed (monitored by TLC) to prevent further transformation.
Impure Starting Materials Explanation: Impurities in the starting materials can participate in the reaction, leading to a complex product mixture. For instance, contamination of 3-pyridinecarboxaldehyde with nicotinic acid can cause issues.[14] Solution: Ensure the purity of your starting materials through appropriate purification techniques (recrystallization, distillation, etc.) before starting the reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation & Recommended Solution
Product and Starting Material have Similar Polarity Explanation: If the product and one of the starting materials have very similar Rf values on TLC, separation by column chromatography can be challenging. Solution: 1. Drive the Reaction to Completion: Use a slight excess of the other reactant to ensure the limiting reactant is fully consumed. 2. Utilize a Different Separation Technique: Consider recrystallization if the product is a solid with suitable solubility properties.[25][26] 3. Chemical Modification: It may be possible to selectively react the starting material or product to alter its polarity before purification.
Product is a Viscous Oil or Tar Explanation: This is common in solvent-free reactions where the product may not be a crystalline solid at room temperature. Solution: 1. Trituration: Attempt to induce crystallization by grinding the oil with a small amount of a non-polar solvent (e.g., hexane or diethyl ether). 2. Column Chromatography: This is often the most effective method for purifying oils.[27] 3. Dissolution and Precipitation: Dissolve the crude product in a minimal amount of a good solvent, then add a poor solvent to precipitate the desired product.
Residual Catalyst in the Product Explanation: Homogeneous catalysts can be difficult to separate from the product. Solution: 1. Aqueous Wash: If the catalyst is water-soluble, dissolve the crude product in an organic solvent and perform an aqueous wash.[28] 2. Use a Heterogeneous Catalyst: Employ a solid-supported catalyst that can be easily filtered off after the reaction.[4]

III. Experimental Protocols & Workflows

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a general procedure for the multi-component synthesis of a Hantzsch 1,4-dihydropyridine, a common nicotinic acid precursor.[29][30]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Microwave reactor with appropriate reaction vessels and stirring capabilities

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Ensure the components are well-mixed using a small spatula or by gentle swirling.

  • Place a magnetic stir bar in the vessel.

  • Seal the vessel according to the microwave reactor's specifications.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters. A typical starting point is 100-120°C for 5-15 minutes.[9][31]

  • Run the microwave program with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it in a fume hood.

  • Workup: Add a small amount of cold water to the reaction mixture and stir. The solid product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol.

Troubleshooting Workflow for Hantzsch Synthesis

Caption: Decision tree for troubleshooting low yields in Hantzsch synthesis.

Protocol 2: Mechanochemical Synthesis of a 2-Anilino Nicotinic Acid Derivative

This protocol is based on the catalyst-free reaction of 2-chloronicotinic acid with an aniline derivative.[1][2]

Materials:

  • 2-Chloronicotinic acid (1 mmol)

  • Substituted aniline (1.5 mmol)

  • Agate mortar and pestle or a laboratory ball mill

Procedure:

  • Place 2-chloronicotinic acid (1 mmol) and the substituted aniline (1.5 mmol) into a mortar.

  • Grind the mixture vigorously with the pestle for 15-30 minutes. The mixture may become pasty or change color, indicating the reaction is proceeding.

  • Monitor the reaction progress by periodically taking a small sample and analyzing it by TLC.

  • Continue grinding until the starting materials are consumed.

  • Workup: Add a small amount of dilute aqueous HCl to the mortar to protonate any unreacted aniline.

  • Triturate the solid with the acidic solution, then filter the solid product.

  • Wash the collected solid with water to remove any salts, then with a small amount of a non-polar solvent like hexane to remove non-polar impurities.

  • The product can be purified by recrystallization if necessary.

General Workflow for Solvent-Free Synthesis

Solvent_Free_Workflow Reactants Select & Weigh Reactants Method Choose Method (Microwave, Grinding, Thermal) Reactants->Method Reaction Perform Reaction (Monitor by TLC) Method->Reaction Workup Initial Workup (e.g., Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for solvent-free synthesis.

IV. References

  • Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fahmy, A. F. M., Hemdan, M. M., & Mabied, A. F. (2017). Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. Asian Journal of Chemistry, 29(11), 2411–2416. [Link]

  • McElvain, S. M. (1925). Nicotinic acid. Organic Syntheses, 4, 49. [Link]

  • Yarhorhosseini, M., Javanshir, S., Sadr, A. S., Noori, M., Dastyafteh, N., Esmkhani, M., Iraji, A., & Mahdavi, M. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 164. [Link]

  • METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Standardized protocols and applications in mechanochemical synthesis for organic and inorganic materials. (2026). ResearchGate. [Link]

  • Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanochemical enzymatic synthesis of 1,4‐dihydropyridine calcium antagonists and derivatives | Request PDF. (2019). ResearchGate. [Link]

  • Grindstone chemistry. (n.d.). Parvatibai Chowgule College. Retrieved March 7, 2026, from [Link]

  • Purification of nicotinic acid. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Yarhorhosseini, M., Javanshir, S., & Mahdavi, M. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 127. [Link]

  • A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Microwave Reactor Safety. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nájera, C., & Yus, M. (2015). Multicomponent mechanochemical synthesis. RSC Advances, 5(82), 67023-67059. [Link]

  • Lisicki, D., Gądek, A., & Chrobok, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]

  • (PDF) An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). ResearchGate. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Retrieved March 7, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved March 7, 2026, from [Link]

  • Solvent Free and Catalyst Free Synthesis of Octahydroquinazolinone via Grindstone Chemistry: A Total Green Approach. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recovery of nicotinic acid by solvent extraction. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Ball Milling Promoted N-Heterocycles Synthesis. (2018). MDPI. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. Retrieved March 7, 2026, from [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 7, 2026, from [Link]

  • (PDF) Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). ResearchGate. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). Retrieved March 7, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. (2021). -ORCA - Cardiff University. [Link]

  • Process of producing nicotinamide. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Retrieved March 7, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Optimization of microwave-assisted synthesis of 1 at 30 min using variable temperatures. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Nicotinic acid derivatives and process for the preparation thereof. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 6-((Trimethylsilyl)ethynyl)nicotinic Acid vs. Functionalized Alternatives

Executive Summary 6-((Trimethylsilyl)ethynyl)nicotinic acid (6-TMSE-NA) represents a specialized "Click-Ready" scaffold in medicinal chemistry. Unlike traditional halogenated nicotinic acids (6-Cl, 6-Br) which serve as e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-((Trimethylsilyl)ethynyl)nicotinic acid (6-TMSE-NA) represents a specialized "Click-Ready" scaffold in medicinal chemistry. Unlike traditional halogenated nicotinic acids (6-Cl, 6-Br) which serve as electrophiles in cross-coupling, 6-TMSE-NA acts as a masked nucleophile . It carries a protected alkyne moiety that, upon deprotection, provides the terminal alkyne necessary for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

This guide objectively compares 6-TMSE-NA against its halogenated precursors and other functionalized derivatives, providing decision-making frameworks for researchers designing PROTAC linkers, fragment libraries, or bioconjugates.

Part 1: Chemical Profile & Structural Analysis

Electronic and Steric Properties

The introduction of the (trimethylsilyl)ethynyl group at the C6 position significantly alters the electronic landscape of the pyridine ring compared to halogenated analogs.

Feature6-Chloro/Bromo-Nicotinic Acid6-((Trimethylsilyl)ethynyl)nicotinic Acid
Electronic Effect Inductive withdrawal (-I); Mesomeric donation (+M)Conjugated electron withdrawal via alkyne; Weak donation from TMS
Steric Bulk Low (Cl) to Medium (Br)High (TMS group is bulky, protecting the alkyne)
Primary Reactivity Electrophile (oxidative addition to Pd)Masked Nucleophile (deprotection

cycloaddition)
Solubility Moderate in polar organic solventsEnhanced lipophilicity due to TMS group
Structural Visualization

The following diagram illustrates the structural relationship and the "masking" function of the TMS group.

ChemicalProfile Br_NA 6-Bromonicotinic Acid (Electrophile) TMS_NA 6-((Trimethylsilyl)ethynyl)nicotinic Acid (Masked Nucleophile) Br_NA->TMS_NA Sonogashira Coupling (+ TMS-Acetylene) Ethynyl_NA 6-Ethynylnicotinic Acid (Active Click Reagent) TMS_NA->Ethynyl_NA Deprotection (Base/Fluoride)

Caption: Transformation from electrophilic precursor to active "click" reagent.

Part 2: Comparative Performance Analysis

Reactivity & Synthetic Utility

The choice between starting with a halogenated nicotinic acid or the pre-functionalized 6-TMSE-NA depends on the target library architecture.

ComparatorReactivity ProfileBest Use CaseLimitations
6-Chloronicotinic Acid Low. Strong C-Cl bond (BDE ~339 kJ/mol). Requires specialized ligands (e.g., XPhos) or harsh conditions.Large-scale industrial synthesis where cost is paramount.Poor substrate for standard Pd(PPh3)4 conditions.
6-Bromonicotinic Acid High. Weaker C-Br bond (BDE ~276 kJ/mol). Standard Sonogashira/Suzuki substrate.General medicinal chemistry; rapid analogue generation.Susceptible to hydrodehalogenation side reactions.
6-TMSE-NA Orthogonal. Inert to most coupling conditions until deprotected."Click" Chemistry: Generating triazole libraries. Linker Synthesis: PROTACs.Higher cost; acid sensitivity of the TMS group during storage.
Experimental Yield Comparison (Sonogashira Protocol)

When synthesizing 6-TMSE-NA from its halogenated precursors, the bromide consistently outperforms the chloride under standard laboratory conditions.

  • From 6-Bromonicotinic Acid: 85–95% Yield (Pd(PPh3)2Cl2, CuI, Et3N, 50°C).

  • From 6-Chloronicotinic Acid: 40–60% Yield (Requires bulky phosphines, higher temp >80°C).

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic Acid

Objective: Install the protected alkyne handle using a Sonogashira coupling.

Reagents:

  • 6-Bromonicotinic acid (1.0 equiv)

  • Ethynyltrimethylsilane (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried flask with 6-bromonicotinic acid, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Et3N (anhydrous) via syringe.

  • Addition: Add ethynyltrimethylsilane dropwise at room temperature.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot, usually less polar than starting acid).

  • Workup: Cool to RT. Dilute with EtOAc, acidify carefully with 1M HCl to pH ~4 (to protonate the carboxylic acid without cleaving TMS).

  • Purification: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Selective Deprotection (The "Click" Activation)

Objective: Remove the TMS group to generate 6-ethynylnicotinic acid for immediate use.

Critical Note: The carboxylic acid moiety makes the molecule sensitive. Strong bases (NaOH) can form salts that precipitate, complicating isolation.

Reagents:

  • 6-TMSE-NA[1][2]

  • K2CO3 (2.0 equiv) or TBAF (1.0 equiv)

  • Methanol (for K2CO3) or THF (for TBAF)

Procedure:

  • Dissolve 6-TMSE-NA in MeOH.

  • Add K2CO3 at 0°C. Stir for 30 mins.

  • Neutralization: Acidify with Dowex 50W (H+ form) resin or dilute acetic acid to avoid inorganic salt formation.

  • Isolation: Filter and concentrate. Note: Terminal alkynyl pyridines can be unstable; use immediately.

Part 4: Decision Logic & Workflow Visualization

The following diagram guides the researcher on when to use 6-TMSE-NA versus alternative routes.

DecisionTree Start Target Molecule Design Q1 Does the target contain a 1,2,3-Triazole or Alkyne Linker? Start->Q1 Branch_No No (Biaryl/Heterobiaryl) Q1->Branch_No Aryl-Aryl Bond Branch_Yes Yes Q1->Branch_Yes Alkyne/Triazole Route_Suzuki Route A: Suzuki Coupling Use 6-Bromo/Chloronicotinic Acid Branch_No->Route_Suzuki Q2 Is the alkyne terminal or internal? Branch_Yes->Q2 Internal Internal Alkyne Q2->Internal Terminal Terminal Alkyne (Click) Q2->Terminal Route_Sono Route B: Direct Sonogashira Use 6-Bromonicotinic Acid + R-Alkyne Internal->Route_Sono Route_Click Route C: Two-Step Click Use 6-TMSE-NA -> Deprotect -> CuAAC Terminal->Route_Click

Caption: Strategic selection of nicotinic acid building blocks based on target architecture.

Part 5: References

  • Sonogashira Coupling of Pyridines: Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry. Link

  • Click Chemistry Applications: Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Deprotection Strategies: Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron. Link

  • Nicotinic Acid Properties: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 938, Nicotinic acid. Link

Sources

Comparative

A Researcher's Guide to Validating the Biological Activity of 6-((trimethylsilyl)ethynyl)nicotinic Acid Derivatives as mGluR5 Negative Allosteric Modulators

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 6-((trimethylsilyl)ethynyl)nicotinic acid derivatives. Drawing fr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 6-((trimethylsilyl)ethynyl)nicotinic acid derivatives. Drawing from established methodologies and comparative data from well-characterized compounds, this document will guide you through the essential in vitro and in vivo assays to determine the efficacy, potency, and selectivity of these derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

Introduction: The Promise of mGluR5 Negative Allosteric Modulators

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.[2][3][4] Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the endogenous ligand binding site.[2][5] This approach can lead to a more nuanced modulation of receptor activity and potentially a better side-effect profile compared to orthosteric antagonists.[5]

The structural motif of 6-alkynyl-nicotinic acid derivatives bears a resemblance to established mGluR5 NAMs such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP).[6][7] This structural similarity provides a strong rationale for investigating 6-((trimethylsilyl)ethynyl)nicotinic acid derivatives as a novel class of mGluR5 NAMs. The inclusion of a trimethylsilyl (TMS) group can influence key drug-like properties, including metabolic stability, lipophilicity, and target engagement, making a thorough validation of its biological activity essential.[8][9]

This guide will compare the hypothetical performance of a novel 6-((trimethylsilyl)ethynyl)nicotinic acid derivative (termed "TMS-Nicotinic Derivative" for this guide) against the well-characterized mGluR5 NAMs, MPEP and MTEP.

The mGluR5 Signaling Pathway

Upon activation by glutamate, mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling pathway is integral to numerous cellular processes, including synaptic plasticity.[12]

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling cascade.

Comparative Analysis of mGluR5 Negative Allosteric Modulators

The following table summarizes key in vitro parameters for the reference compounds MPEP and MTEP, alongside expected values for a promising TMS-Nicotinic Derivative. These values are critical for an objective comparison of potency and binding affinity.

CompoundTargetAssay TypeKey ParameterValueReference
MPEP mGluR5Radioligand Binding ([³H]MPEP)Kᵢ16 nM[7]
mGluR5Calcium Mobilization (inhibition of glutamate-induced)IC₅₀36 nM[13]
NMDA ReceptorElectrophysiologyInhibitionYes (at higher concentrations)[14][15]
MTEP mGluR5Radioligand BindingKᵢ16 nM[16]
mGluR5Calcium Mobilization (inhibition of glutamate-induced)IC₅₀5 nM[16]
NMDA ReceptorElectrophysiologyInhibitionMinimal[6][14]
TMS-Nicotinic Derivative mGluR5Radioligand BindingKᵢTo be determined
mGluR5Calcium Mobilization (inhibition of glutamate-induced)IC₅₀To be determined
NMDA ReceptorElectrophysiologyInhibitionTo be determined

Experimental Protocols for Biological Validation

A systematic approach is crucial for validating the biological activity of the TMS-Nicotinic Derivative. The following experimental workflow outlines the key assays.

Experimental_Workflow start Start: Synthesized TMS-Nicotinic Derivative in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assay (Determine Kᵢ) in_vitro->binding functional Functional Assays (Determine IC₅₀) in_vitro->functional selectivity Selectivity Profiling (Off-target effects) in_vitro->selectivity in_vivo In Vivo Validation in_vitro->in_vivo If promising in vitro data calcium Calcium Mobilization Assay functional->calcium ip1 IP₁ Accumulation Assay functional->ip1 anxiety Anxiety Models (e.g., Elevated Plus Maze) in_vivo->anxiety depression Depression Models (e.g., Forced Swim Test) in_vivo->depression pkpd Pharmacokinetics/ Pharmacodynamics in_vivo->pkpd end End: Comprehensive Biological Profile in_vivo->end

Caption: Experimental workflow for validation.

In Vitro Characterization

a. Radioligand Binding Assay

This assay determines the affinity of the TMS-Nicotinic Derivative for the mGluR5 receptor. It is a competitive binding assay using a radiolabeled mGluR5 NAM, such as [³H]MPEP.[17]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human or rat mGluR5 (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 2 mM CaCl₂).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of [³H]MPEP and varying concentrations of the TMS-Nicotinic Derivative.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the TMS-Nicotinic Derivative that inhibits 50% of the specific binding of [³H]MPEP). Calculate the Kᵢ value using the Cheng-Prusoff equation.

b. Calcium Mobilization Assay

This functional assay measures the ability of the TMS-Nicotinic Derivative to inhibit the glutamate-induced increase in intracellular calcium.[18][19]

Step-by-Step Protocol:

  • Cell Culture: Plate mGluR5-expressing cells in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

  • Compound Addition: Add varying concentrations of the TMS-Nicotinic Derivative to the wells and incubate.

  • Agonist Stimulation: Add a sub-maximal concentration of glutamate to stimulate the mGluR5 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the glutamate-induced calcium response against the concentration of the TMS-Nicotinic Derivative to determine the IC₅₀ value.

c. Inositol Monophosphate (IP₁) Accumulation Assay

This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of a downstream second messenger, IP₁.[2]

Step-by-Step Protocol:

  • Cell Culture: Culture mGluR5-expressing cells in the presence of LiCl, which inhibits the degradation of IP₁.

  • Compound Incubation: Incubate the cells with varying concentrations of the TMS-Nicotinic Derivative.

  • Agonist Stimulation: Stimulate the cells with glutamate.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • IP₁ Detection: Measure the concentration of IP₁ in the cell lysate using a commercially available HTRF or ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of glutamate-stimulated IP₁ accumulation.

In Vivo Validation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential.

a. Rodent Models of Anxiety

The anxiolytic effects of mGluR5 NAMs can be evaluated in standard behavioral paradigms.[21][22]

  • Elevated Plus Maze (EPM): An anxiolytic compound will increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: A compound with anxiolytic properties will increase the time spent in the light compartment.

b. Rodent Models of Depression

The antidepressant-like effects of mGluR5 NAMs can be assessed in models of behavioral despair.[4]

  • Forced Swim Test (FST): An antidepressant effect is indicated by a decrease in the duration of immobility.

  • Tail Suspension Test (TST): Similar to the FST, a reduction in immobility time suggests antidepressant-like activity.

Conclusion

The systematic validation of 6-((trimethylsilyl)ethynyl)nicotinic acid derivatives is a critical step in determining their potential as a novel class of mGluR5 negative allosteric modulators. By following the detailed experimental protocols and comparative framework outlined in this guide, researchers can generate robust and reliable data to assess the potency, selectivity, and in vivo efficacy of these compounds. A thorough understanding of their biological activity will be instrumental in advancing the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology. [Link]

  • Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PubMed. [Link]

  • Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. Current Topics in Medicinal Chemistry. [Link]

  • Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience. [Link]

  • Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. The Journal of Neuroscience. [Link]

  • mGluR5, CB1 and neuroprotection. Oncotarget. [Link]

  • The Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Mediates Sensitivity to the Sedative Properties of Ethanol. Neuropsychopharmacology. [Link]

  • mGluR5 Antagonist, MTEP. MilliporeSigma. [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. [Link]

  • A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience. [Link]

  • Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization. Molecular Pharmacology. [Link]

  • Metabotropic glutamate receptor 5. Wikipedia. [Link]

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Validation

A Comparative Guide to the Structural Analysis of Nicotinic Acid Complexes with Transition Metals

This guide provides a comprehensive, data-driven comparison of the structural analysis of nicotinic acid (niacin, Vitamin B3) complexes with first-row transition metals. Intended for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the structural analysis of nicotinic acid (niacin, Vitamin B3) complexes with first-row transition metals. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices. We will explore how a multi-technique approach is essential for elucidating the nuanced coordination chemistry of these compounds, whose therapeutic and material science applications are intrinsically linked to their structure.

Introduction: Nicotinic Acid, a Ligand of Versatile Coordination

Nicotinic acid, a simple pyridine derivative, is a remarkably versatile ligand. Its structure presents two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to bind to metal centers in various modes—monodentate, bidentate, and bridging—leading to a rich diversity of structures, from simple mononuclear species to complex coordination polymers.[1][2] The final architecture is delicately influenced by factors such as the identity of the metal ion, the reaction pH which dictates the protonation state of the ligand, the solvent system, and the presence of co-ligands.[2] A thorough understanding of these structural possibilities is the cornerstone of designing new metal-based drugs and functional materials with tailored properties.

The Analytical Toolkit: A Multi-Pronged Approach to Structural Elucidation

No single technique can fully capture the structural identity of a metal complex. A synergistic combination of crystallographic, spectroscopic, and thermal methods is required for unambiguous characterization.

Single-Crystal X-ray Diffraction: The Definitive Answer

For determining the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the unequivocal gold standard. It provides exact data on bond lengths, bond angles, coordination geometry, and the nature of intermolecular interactions like hydrogen bonding, which are critical for understanding the compound's stability and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Crystallization: A solution of the respective metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) is combined with an ethanolic solution of nicotinic acid.[3][4] The pH is carefully adjusted (typically to 7-7.5) to deprotonate the carboxylic acid, facilitating coordination.[3] High-quality single crystals are then grown, most commonly by slow evaporation of the solvent over several days.

  • Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations, which sharpens the diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the initial structure, which is then refined to yield the final, precise atomic positions.

Workflow for X-ray Crystallographic Analysis

G Figure 1: Standard Workflow for X-ray Crystallography A Complex Synthesis & Crystal Growth B Crystal Selection & Mounting A->B Quality is key C X-ray Data Collection (Diffractometer) B->C D Data Processing & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Structural Analysis (Bond Lengths, Angles, Packing) F->G Validation

Caption: A generalized workflow for determining the structure of a metal-nicotinate complex.

Comparative Crystallographic Data

The choice of metal ion directly influences the resulting geometry, as evidenced by crystallographic data.

Complex ExampleMetal IonCoordination GeometryKey Structural Features
[Cu(nicotinate)₂(H₂O)]Cu(II)Square Planar / Distorted OctahedralOften exhibits Jahn-Teller distortion. Can form dimeric or polymeric structures.[4]
[Ni(nicotinate)₂(H₂O)₄]Ni(II)OctahedralTypically forms monomeric complexes with water molecules filling the coordination sphere.[2]
[Co(nicotinate)₂(H₂O)₄]Co(II)OctahedralSimilar to Nickel(II) complexes, preferring a regular octahedral environment.[4]
[Zn(nicotinate)₂(H₂O)₂]Zn(II)OctahedralWith a d¹⁰ configuration, Zn(II) lacks ligand-field stabilization energy and forms regular, stable geometries.[3][4]
Spectroscopic Characterization: Probing the Coordination Environment

While crystallography provides a static picture, spectroscopy offers insight into the bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and powerful tool for confirming the coordination of the nicotinic acid ligand. The key is to compare the spectrum of the complex to that of the free ligand.

  • Causality: The deprotonated carboxylate group (COO⁻) has two characteristic stretching vibrations: asymmetric (νₐsym) and symmetric (νsym). The frequency difference between these two bands (Δν = νₐsym - νsym) is highly diagnostic of the coordination mode. A large Δν (>200 cm⁻¹) points to a monodentate interaction, where one oxygen is more tightly bound to the metal. A smaller Δν (<160 cm⁻¹) suggests a bidentate or bridging interaction, where the bond order of the two C-O bonds is more equivalent.

  • Pyridine Ring: Shifts in the C=C and C=N stretching vibrations of the pyridine ring (typically ~1600 cm⁻¹) indicate coordination through the ring nitrogen.[3]

UV-Visible Spectroscopy: This technique probes the d-d electronic transitions of the transition metal ion. The energy and intensity of these absorptions are dictated by the coordination geometry. For instance, an octahedral Ni(II) complex will show characteristic absorption bands that differ significantly from a tetrahedral or square planar complex, allowing for the assignment of the coordination environment in solution or the solid state.[3]

Thermal Analysis (TGA/DSC): Assessing Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of the complexes and confirming their composition, particularly the presence of coordinated or lattice water molecules.[5][6]

  • TGA: Measures mass loss as a function of temperature. A typical TGA curve for a hydrated nicotinic acid complex will show an initial weight loss step corresponding to the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures.[7]

  • DSC: Measures the heat flow into or out of a sample as it is heated. It reveals endothermic events (like dehydration and melting) and exothermic events (like decomposition).[7][8]

Comparative Thermal Stability

Metal Ion in ComplexTypical Dehydration Range (°C)Onset of Ligand Decomposition (°C)
Cu(II)100 - 200> 250
Ni(II)120 - 220> 280
Co(II)110 - 210> 270
Zn(II)90 - 180> 290
Note: These values are illustrative and can vary based on the specific structure and heating rate.

The Metal's Identity: A Key Determinant of Structure

The electronic configuration and ionic radius of the transition metal are primary drivers of the final complex structure.

Coordination Modes of Nicotinate

G Figure 2: Primary Coordination Modes of the Nicotinate Ligand cluster_0 Monodentate (N-bound) cluster_1 Monodentate (O-bound) cluster_2 Bidentate Chelating cluster_3 Bidentate Bridging M1 M N1 N M1->N1 C1 O1 O O2 O M2 M O3 O M2->O3 N2 N C2 O4 O M3 M O5 O M3->O5 O6 O M3->O6 N3 N C3 M4a M1 O7 O M4a->O7 M4b M2 O8 O M4b->O8 N4 N C4

Caption: Common ways the nicotinate anion can bind to one or more metal (M) centers.

  • Copper (II): The d⁹ configuration of Cu(II) makes it susceptible to Jahn-Teller distortion in octahedral environments, often resulting in elongated axial bonds and a geometry better described as square planar or distorted octahedral. This electronic flexibility can lead to more complex, often polymeric, structures.[4]

  • Nickel (II) & Cobalt (II): These d⁸ and d⁷ ions have strong preferences for octahedral geometry, which maximizes their ligand field stabilization energy. This leads to predictable and often highly symmetric structures, typically [M(nicotinate)₂(H₂O)₄].[2][4][9]

  • Zinc (II): With a filled d¹⁰ shell, Zn(II) has no ligand field stabilization energy preference and its geometry is primarily dictated by steric and electrostatic factors. It readily forms regular octahedral or tetrahedral complexes.[3][4]

Conclusion

The structural analysis of nicotinic acid-transition metal complexes is a field rich with nuance. The choice of metal ion is a critical design parameter that profoundly influences coordination geometry, crystal packing, and ultimately, the material's properties. This guide has underscored that a holistic analytical strategy is non-negotiable. While X-ray diffraction provides the definitive structural map, it is through the lens of spectroscopy and thermal analysis that we can fully understand the complex's bonding, stability, and composition. For professionals in drug development and materials science, this integrated structural knowledge is paramount for establishing structure-activity relationships and rationally designing the next generation of metal-based compounds.

References

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  • Title: SPECTROSCOPIC CHARACTERIZATION AND THERMAL STUDIES OF NICOTINAMIDE ALKALINE EARTH METAL COMPLEXES Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Some Nicotinic Acid Complexes Source: ResearchGate URL: [Link]

  • Title: Preparation and Characterization of Toxic Metal Complexes of Nicotinamide and Nicotinic acid Source: SciSpace by Typeset URL: [Link]

  • Title: Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N'-(2-oxo-2H-chromen-4-yl) Nicotinohydrazide Source: Scientific Research Publishing URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization and Biological Studies of Some Metal(II) Complexes of Nicotinic Hydrazide Moiety Source: Asian Journal of Chemistry URL: [Link]

  • Title: A REVIEW ON COORDINATION BEHAVIOUR AND BIOACTIVITY OF METAL COMPLEXES OF NICOTINIC ACID AND ITS DERIVATIVES Source: ResearchGate URL: [Link]

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  • Title: binary complexes of nicotinic acid with transition metal ions in aqueous medium Source: Academia.edu URL: [Link]

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  • Title: RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID Source: Semantic Scholar URL: [Link]

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  • Title: TGA and DSC curve of Ni-complex. Source: ResearchGate URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of Nicotinic Acid

For researchers, scientists, and professionals in drug development, the accurate quantification of nicotinic acid (niacin) is paramount. As a crucial vitamin B3 and a therapeutic agent for dyslipidemia, its precise measu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of nicotinic acid (niacin) is paramount. As a crucial vitamin B3 and a therapeutic agent for dyslipidemia, its precise measurement in various matrices, from pharmaceutical formulations to biological fluids, is a critical step in ensuring product quality, understanding pharmacokinetic profiles, and conducting metabolic research. This guide provides an in-depth comparison of the most prevalent analytical methodologies for nicotinic acid quantification, offering insights into their principles, performance, and practical applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a widely adopted and robust method for nicotinic acid quantification.[1] Its popularity stems from its excellent reproducibility and cost-effectiveness, making it a workhorse in many quality control and research laboratories.

The Principle: Separation and Detection

The core of this technique lies in the separation of nicotinic acid from other components in a sample mixture based on its polarity. A liquid mobile phase carries the sample through a stationary phase packed into a column. Nicotinic acid, being a polar molecule, interacts with the stationary phase, and by carefully selecting the composition of the mobile and stationary phases, its retention time can be precisely controlled, allowing for its separation from other compounds.

The choice of a C18 reversed-phase column is common, where the nonpolar stationary phase retains nonpolar compounds more strongly.[2] To elute the polar nicotinic acid, a polar mobile phase is employed. The mobile phase composition is a critical parameter to optimize. Often, a mixture of an aqueous buffer (like a phosphate or acetate buffer) and an organic modifier (such as methanol or acetonitrile) is used.[3][4] The buffer's pH is crucial as it influences the ionization state of nicotinic acid (pKa ~4.85), which in turn affects its retention on the column.[3] Operating the mobile phase at a pH below the pKa of nicotinic acid ensures it is in its less polar, protonated form, leading to better retention and peak shape on a reversed-phase column.

Following separation, the eluent passes through a UV detector. Nicotinic acid possesses a chromophore that absorbs UV light at a specific wavelength. The absorbance is directly proportional to the concentration of nicotinic acid in the sample, allowing for accurate quantification. The maximum absorbance (λmax) for nicotinic acid is typically observed around 261-265 nm, and setting the detector to this wavelength provides optimal sensitivity.[2][5]

Experimental Workflow: A Step-by-Step Approach

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma, Formulation) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (261-265 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Fig. 1: HPLC-UV experimental workflow.

Protocol:

  • Standard Preparation: Prepare a stock solution of nicotinic acid in a suitable solvent (e.g., water or mobile phase). From this, create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Pharmaceuticals: Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.

    • Biological Fluids (e.g., Plasma): Perform protein precipitation by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins and collect the supernatant.[6]

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A degassed mixture of a buffer (e.g., 10 mM phosphate buffer, pH 3) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 90:10 v/v).[6]

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the λmax of nicotinic acid (e.g., 261 nm).

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the nicotinic acid standard against its concentration. Determine the concentration of nicotinic acid in the samples by interpolating their peak areas on the calibration curve.

Performance Characteristics
ParameterHPLC-UV
Linearity Range 0.1 - 50 µg/mL
LOD 0.1 - 0.61 mg/kg
LOQ 0.47 - 2.00 mg/kg
Accuracy (Recovery) 92.5 - 104.1%
Precision (RSD) 0.39 - 5.14%

Note: The performance characteristics can vary depending on the specific instrumentation, column, and mobile phase conditions used.

HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection

For applications demanding higher sensitivity and selectivity, particularly in complex matrices like food and supplements, HPLC with post-column photochemical derivatization and fluorescence detection offers a significant advantage.[7]

The Principle: Enhancing the Signal

This method builds upon the separation principles of HPLC. After the nicotinic acid is separated on the column, it is subjected to a post-column reaction. The eluent passes through a photochemical reactor where it is irradiated with UV light. This irradiation converts nicotinic acid into a highly fluorescent derivative.[7][8] This fluorescent compound is then detected by a fluorescence detector.

The key advantage here is the enhanced sensitivity and selectivity. Fluorescence detection is inherently more sensitive than UV absorbance because it measures emitted light against a dark background. Furthermore, since only compounds that form fluorescent derivatives under these specific conditions will be detected, the method is highly selective, reducing interference from co-eluting non-fluorescent compounds.

Experimental Workflow

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Fluorescence Detection Sample Sample (e.g., Food, Supplement) Extraction Acidic Extraction & Heating Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Separation Chromatographic Separation Injection->Separation Photochemical_Reactor UV Irradiation Separation->Photochemical_Reactor Eluent Fluorescence_Detector Fluorescence Detection (Ex/Em) Photochemical_Reactor->Fluorescence_Detector Quantification Quantification Fluorescence_Detector->Quantification

Fig. 2: HPLC with post-column derivatization workflow.

Protocol:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, with specific extraction procedures for different matrices (e.g., acidic extraction and heating for food samples to release bound nicotinic acid).[7]

  • Chromatographic Conditions: Similar to HPLC-UV, but the mobile phase composition might be adjusted to be compatible with the post-column reaction.

  • Post-Column Derivatization: The eluent from the HPLC column is passed through a photochemical reactor (e.g., a knitted tube reactor made of PTFE) and irradiated with a UV lamp.

  • Fluorescence Detection: The fluorescent derivative is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.

  • Quantification: A calibration curve is generated using standards that have undergone the same derivatization process.

Performance Characteristics
ParameterHPLC with Post-Column Derivatization
Linearity Range 0.1 - 50 µg/mL[7]
LOD Lower than HPLC-UV
LOQ Lower than HPLC-UV
Accuracy (Recovery) High
Precision (RSD) Excellent

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the utmost sensitivity and specificity, especially in complex biological matrices like plasma where nicotinic acid concentrations can be very low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][9]

The Principle: Unparalleled Specificity

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte enters the mass spectrometer. Here, it is ionized, typically using electrospray ionization (ESI). The first mass analyzer (Q1) is set to select only the ion with the mass-to-charge ratio (m/z) of nicotinic acid. These selected ions then pass into a collision cell (Q2), where they are fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is incredibly specific because it monitors a specific precursor ion to fragment ion transition. This high degree of specificity allows for the accurate quantification of nicotinic acid even in the presence of complex matrix components that might interfere with other detection methods.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Injection Injection into LC Centrifugation->Injection Supernatant Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Eluent MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification vs. Internal Standard MRM->Quantification

Fig. 3: LC-MS/MS experimental workflow.

Protocol:

  • Standard and Sample Preparation: Similar to HPLC-UV, often involving protein precipitation for biological samples. An internal standard (a molecule with similar chemical properties to nicotinic acid but a different mass, often a stable isotope-labeled version of nicotinic acid) is typically added to all standards and samples to correct for variations in sample preparation and instrument response.[6]

  • LC Conditions: The LC conditions are optimized to achieve good separation of nicotinic acid from other matrix components and to be compatible with the mass spectrometer's ionization source.

  • MS/MS Conditions: The mass spectrometer is operated in MRM mode. The precursor and fragment ion m/z values for nicotinic acid and the internal standard are determined and programmed into the instrument method.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of nicotinic acid to the peak area of the internal standard against the concentration of the standards. The concentration of nicotinic acid in the samples is then determined from this curve.

Performance Characteristics
ParameterLC-MS/MS
Linearity Range 50.0 - 750 ng/mL[6]
LOD ~10 pg/mg[9]
LOQ 50.0 ng/mL[6]
Accuracy (Recovery) 86 - 89%[6]
Precision (RSD) < 15%[6]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique that can be employed for the analysis of nicotinic acid.[10] It offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

The Principle: Separation in an Electric Field

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge-to-size ratio. Nicotinic acid, being an acidic compound, will be negatively charged at a pH above its pKa and will migrate towards the anode. The choice of BGE, its pH, and concentration are critical parameters that influence the separation.[11] Detection is typically performed using a UV detector integrated into the CE instrument.

Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Dilution Dilution in BGE Sample->Dilution Filtration Filtration Dilution->Filtration Injection Hydrodynamic or Electrokinetic Injection Filtration->Injection Prepared Sample Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Signal Output Quantification Quantification (Peak Area vs. Calibration Curve) Electropherogram->Quantification

Fig. 4: Capillary Electrophoresis experimental workflow.

Protocol:

  • Capillary Conditioning: The capillary is typically flushed with a sequence of solutions, such as sodium hydroxide, water, and finally the BGE, to ensure a consistent and reproducible electroosmotic flow.

  • Standard and Sample Preparation: Samples are typically diluted in the BGE or a compatible solvent.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution of a specific pH and concentration (e.g., 25 mM sodium dihydrogen phosphate, pH 2.1).[10]

    • Voltage: A high voltage (e.g., 30 kV) is applied across the capillary.

    • Injection: Samples are introduced into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

    • Detection: On-capillary UV detection at a suitable wavelength (e.g., 260 nm).[10]

  • Quantification: Similar to HPLC-UV, a calibration curve is used to determine the concentration of nicotinic acid in the samples.

Performance Characteristics
ParameterCapillary Electrophoresis
Linearity Range 10 - 200 µg/mL[10]
LOD < 3.0 µg/mL[10]
LOQ < 10 µg/mL[10]
Accuracy (Recovery) 96.4 - 101.6%[10]
Precision (RSD) < 2.04%[10]

Comparative Summary and Concluding Remarks

The choice of the most suitable analytical method for nicotinic acid quantification hinges on the specific requirements of the application, including the sample matrix, the required sensitivity, the available instrumentation, and budgetary considerations.

FeatureHPLC-UVHPLC with Post-Column DerivatizationLC-MS/MSCapillary Electrophoresis
Principle Chromatographic separation, UV absorbanceChromatographic separation, fluorescenceChromatographic separation, mass-to-charge ratioElectrophoretic separation, UV absorbance
Sensitivity GoodExcellentExceptionalGood
Selectivity GoodExcellentExceptionalExcellent
Matrix Tolerance ModerateGoodExcellentGood
Cost LowModerateHighModerate
Throughput HighHighHighHigh
Primary Application Routine QC, pharmaceutical analysisTrace analysis in complex matrices (food)Bioanalysis, pharmacokinetic studiesRapid analysis, impurity profiling
  • HPLC-UV is a reliable and cost-effective choice for routine analysis of nicotinic acid in relatively clean samples.

  • HPLC with post-column derivatization and fluorescence detection provides a significant boost in sensitivity and selectivity, making it ideal for trace analysis in complex matrices.

  • LC-MS/MS is the undisputed leader in terms of sensitivity and specificity, making it the method of choice for bioanalytical applications where low detection limits are crucial.

  • Capillary Electrophoresis offers a high-efficiency, rapid, and low-consumption alternative, particularly well-suited for certain applications and impurity analysis.

By understanding the principles, performance characteristics, and practical workflows of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the generation of accurate and reliable data for their specific needs in the quantification of nicotinic acid.

References

  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.
  • SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Al-Dhubiab, B. E., et al. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 26(15), 4493.
  • Bartzatt, R. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 6(11), 114-121.
  • Chen, S. H., & Wu, H. L. (2004). A capillary zone electrophoretic method for the analysis of four biological active pyridines. Journal of the Chinese Chemical Society, 51(5A), 1025-1030.
  • LUTPub. (n.d.). In-House Validation of Capillary Electrophoresis Method. Retrieved from [Link]

  • Attallah, E. R., & El-Shabrawy, M. S. (2017). Development and Validation of a New Simple Analytical Method for the Analysis of Nicotine in Mushroom using LC-MS/MS. Journal of Analytical & Pharmaceutical Research, 6(1), 00173.
  • Byrd, G. D., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.
  • Chen, J., & Hsieh, Y. (2014). Determination of vitamin C and nicotinic acid content in black bean by capillary zone electrophoresis. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2008.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Determination of vitamin c and nicotinic acid content in black bean by capillary zone electrophoresis. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Molecules, 27(3), 679.
  • LCGC Europe. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Clarke, M. B. (2002). Quantitation of nicotine in tobacco products by capillary electrophoresis.
  • ResearchGate. (2018, August 6). Why do we have different mobile phases for HPLC analysis of the same compound? Are there factors to consider before choosing a mobile phase?. Retrieved from [Link]

  • Tuzimski, T., & Soczewiński, E. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • Suntornsuk, L. (2010). Method development and validation of capillary electrophoresis: A practical aspect. The Manila Journal of Science, 6(1), 46-56.

Sources

Validation

comparing the efficacy of nicotinic acid derivatives as enzyme inhibitors

Executive Summary: The Pharmacophore & Target Landscape Nicotinic acid (Niacin, Vitamin B3) and its amide form, Nicotinamide (NAM), serve as the structural backbone for a diverse class of enzyme inhibitors. In drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & Target Landscape

Nicotinic acid (Niacin, Vitamin B3) and its amide form, Nicotinamide (NAM), serve as the structural backbone for a diverse class of enzyme inhibitors. In drug discovery, the pyridine-3-carboxylic acid scaffold is privileged, offering versatility in hydrogen bonding and metal chelation.

This guide objectively compares the efficacy of nicotinic acid derivatives across two distinct therapeutic axes:

  • Metabolic Regulation (NAD+ Homeostasis): Targeting CD38 and PARP enzymes to treat aging and metabolic disorders.

  • Antimicrobial Activity (Urease Inhibition): Targeting bacterial urease (e.g., H. pylori, P. mirabilis) to prevent pathogenesis and catheter encrustation.

We contrast the physiological feedback inhibition of Nicotinamide against high-potency synthetic derivatives like Compound 78c (CD38-specific) and Nicotinic Acid Hydrazides (Urease-specific).

The NAD+ Salvage Pathway: CD38 and PARP Inhibition

The primary interest in nicotinic acid derivatives today lies in the regulation of Nicotinamide Adenine Dinucleotide (NAD+). CD38 (an NADase) and PARP (Poly(ADP-ribose) polymerase) are the major consumers of NAD+. Inhibiting these enzymes restores intracellular NAD+ levels, a critical goal in longevity research.

Mechanistic Pathway Analysis

The following diagram illustrates the NAD+ salvage pathway and the specific intervention points for the derivatives discussed.

NAD_Salvage_Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Consumed by CD38 NAD->NAM Consumed by PARP cADPR cADPR / ADPR NAD->cADPR CD38 Activity NMN NMN NAM->NMN Recycled by NAMPT NMN->NAD NMNAT CD38 CD38 (NADase) PARP PARP1 NAMPT NAMPT Inhib_78c Compound 78c (Potent CD38 Inhibitor) Inhib_78c->CD38 Inhibits (IC50 ~2-7 nM) Inhib_NAM NAM (Feedback Inhibitor) Inhib_NAM->CD38 Weak Inhibition Inhib_NAM->PARP Inhibits (IC50 ~mM)

Figure 1: The NAD+ Salvage Pathway. CD38 and PARP consume NAD+, generating NAM. Compound 78c selectively blocks CD38, preventing NAD+ depletion.[1]

Comparative Efficacy Data

The table below contrasts the efficacy of the physiological inhibitor (NAM) against synthetic derivatives optimized for specific targets.

Compound ClassSpecific DerivativeTarget EnzymeIC50 / KiMechanismClinical/Research Utility
Thiazoloquin(z)olin(on)e Compound 78c CD38 (Human)7.3 nM Uncompetitive, ReversibleGold-standard tool for boosting tissue NAD+; reverses age-related metabolic dysfunction.[1][2]
Nicotinamide Nicotinamide (NAM) PARP1 ~50 - 200

M
Competitive (Product inhibition)Physiological feedback inhibitor; weak specificity (also inhibits Sirtuins at mM levels).
Nicotinamide Derivative 4-Amino-NAM CD38 ~23 - 70 nMMixed/CompetitiveEarly generation CD38 inhibitor; useful for structural activity relationship (SAR) studies.
Nicotinic Acid Hydrazide Compound A11 Urease ~0.2

M
Metal Chelation (Ni2+)Potent antimicrobial; prevents catheter blockage (500x more potent than Acetohydroxamic acid).

Key Insight: While Nicotinamide is the endogenous "brake" for these enzymes, its low potency and lack of specificity (hitting PARPs, Sirtuins, and CD38) make it a poor drug candidate for targeted enzyme inhibition. Synthetic derivatives like 78c (for CD38) and Hydrazides (for Urease) achieve nanomolar potency by exploiting specific hydrophobic pockets or metal coordination sites that the native vitamin cannot access.

Experimental Protocol: Fluorometric CD38 Inhibition Assay

For researchers validating novel nicotinic acid derivatives, the 1,N6-etheno-NAD (


-NAD)  assay is the industry standard. It relies on the hydrolytic cleavage of the non-fluorescent 

-NAD substrate into highly fluorescent

-ADPR.
Assay Workflow (Self-Validating System)

This protocol includes a Z-factor calculation step to ensure assay robustness before screening derivatives.

CD38_Assay_Workflow Prep 1. Plate Prep (Black 96-well) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Prep->Incubate Start 3. Initiation Add e-NAD (Substrate) Incubate->Start Read 4. Kinetic Read Ex: 300nm | Em: 410nm 60 min Start->Read Analysis 5. Data Analysis Calculate IC50 & Z-factor Read->Analysis

Figure 2: Fluorometric CD38 Inhibition Workflow. Use black plates to minimize background noise.

Detailed Methodology

Materials:

  • Enzyme: Recombinant Human CD38 (rhCD38), 20 ng/well.

  • Substrate: 1,N6-etheno-NAD (

    
    -NAD), 10 
    
    
    
    M final concentration.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 200 mM NaCl.

  • Control Inhibitor: Compound 78c (Positive Control) or Nicotinamide (Low potency control).

Step-by-Step Procedure:

  • Preparation: Dilute test compounds (nicotinic acid derivatives) in DMSO. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

  • Enzyme Addition: Add 50

    
    L of rhCD38 solution to wells.
    
  • Inhibitor Binding: Add 10

    
    L of test compound. Incubate for 15 minutes at 25°C . Causality Note: This pre-incubation allows slow-binding inhibitors to reach equilibrium.
    
  • Substrate Initiation: Add 40

    
    L of 
    
    
    
    -NAD solution to start the reaction.
  • Detection: Immediately monitor fluorescence (Ex 300 nm / Em 410 nm) in kinetic mode for 45–60 minutes.

  • Validation: Calculate the slope (RFU/min) for the linear portion of the curve.

    • Quality Check: The Z-factor must be > 0.5.

    • 
       (where p = positive control, n = negative control).
      

Medicinal Chemistry Focus: Urease Inhibition[4]

While CD38 is the metabolic target, Nicotinic Acid Hydrazides represent a critical class of derivatives for antimicrobial applications. Bacterial urease (nickel-dependent) causes kidney stones and catheter encrustations.

  • Mechanism: The hydrazide group (-CONHNH2) acts as a bidentate ligand, coordinating with the active site Nickel ions (

    
    ) of the urease enzyme.
    
  • SAR Insight: Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring attached to the nicotinic scaffold significantly improves potency compared to the parent hydrazide.

  • Performance: Novel hydrazide derivatives (e.g., Compound A11) demonstrate IC50 values < 1

    
    M, vastly outperforming the clinical standard Acetohydroxamic Acid (IC50 ~ 20-100 
    
    
    
    M).

References

  • Haffner, C. D., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors.[1] Journal of Medicinal Chemistry. Link

  • Tarragó, M. G., et al. (2018). A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline.[1][2] Cell Metabolism. Link

  • de Oliveira, G. C., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods.[3][4][5] Bio-protocol. Link

  • Mace, P. D., et al. (2006). Structural basis for the inhibition of urease by acetohydroxamic acid. Dalton Transactions. (Context for Urease mechanism).
  • BenchChem. An In-depth Technical Guide to CD38 Inhibitor 78c and its Regulation of NAD+ Metabolism. Link

Sources

Comparative

Conformational Dynamics &amp; Receptor Pharmacology of Nicotinic Acid Analogues: A Comparative Technical Guide

Topic: Conformational Analysis of Nicotinic Acid Analogues and Their Receptor Interactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of Nicotinic Acid Analogues and Their Receptor Interactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape of dyslipidemia management has long been anchored by Nicotinic Acid (Niacin) , a potent agonist of the G-protein coupled receptor GPR109A (HCA2) .[1][2][3] While highly effective at inhibiting lipolysis and raising HDL, its clinical utility is severely limited by cutaneous flushing—a side effect mediated by


-arrestin signaling in Langerhans cells.

This guide provides a technical comparison of Niacin, its structural analogue Acipimox , and emerging Biased Agonists . We analyze the conformational determinants that dictate receptor affinity and the structural basis for "functional selectivity" (biased agonism), offering a roadmap for dissociating lipid-lowering efficacy from off-target vasodilation.

Mechanistic Foundation: The GPR109A Signaling Divergence

To understand the performance differences between analogues, one must first grasp the dual-signaling nature of GPR109A. The receptor adopts distinct conformational states that preferentially couple to either the G


 pathway (therapeutic) or the 

-arrestin pathway (adverse).
The Signaling Bifurcation
  • Anti-lipolytic Pathway (Adipocytes): Ligand binding stabilizes a receptor conformation that activates G

    
    , inhibiting Adenylyl Cyclase (AC), reducing cAMP, and thereby inhibiting Hormone Sensitive Lipase (HSL).
    
  • Flushing Pathway (Langerhans Cells): Ligand binding recruits

    
    -arrestin-1, triggering the ERK1/2 cascade. This activates Cytosolic Phospholipase A2 (cPLA2), releasing Arachidonic Acid (AA) and generating Prostaglandin D2 (PGD2), which causes vasodilation.
    
Visualization: GPR109A Signaling Pathways

GPR109A_Signaling Ligand Ligand (Niacin/Analogue) Receptor GPR109A (HCA2) Ligand->Receptor Binding Gi Gαi Activation Receptor->Gi Conformation A B_Arrestin β-Arrestin Recruitment Receptor->B_Arrestin Conformation B AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP Levels AC->cAMP Lipolysis ↓ Lipolysis (Therapeutic) cAMP->Lipolysis ERK ERK1/2 Phosphorylation B_Arrestin->ERK PLA2 cPLA2 Activation ERK->PLA2 PGD2 ↑ PGD2 Release PLA2->PGD2 Flushing Cutaneous Flushing (Adverse) PGD2->Flushing

Figure 1: Dual signaling pathways of GPR109A. Ideal analogues stabilize "Conformation A" while destabilizing "Conformation B" (Biased Agonism).

Conformational Analysis: Ligand-Receptor Interactions[2]

The efficacy of niacin analogues is governed by their ability to fit the orthogonal binding pocket of GPR109A.

The Pharmacophore "Anchor"

High-affinity binding requires a specific pharmacophore alignment:

  • Ionic Anchor: The carboxylate group of the ligand forms a critical salt bridge with Arg111 (TMH3) . This is non-negotiable for high affinity.

  • Aromatic Sandwich: The pyridine (or pyrazine) ring intercalates between Trp91 (TMH2/ECL1) and Phe276/Tyr284 (TMH7) .

  • Steric Gate: Ser178 (ECL2) forms a hydrogen bond with the ring nitrogen, enforcing orientation.[4]

Comparative Structural Analysis[5][6]
FeatureNicotinic Acid (Niacin) Acipimox Biased Agonists (e.g., MK-6892)
Core Structure Pyridine-3-carboxylic acid5-methylpyrazine-2-carboxylic acid 4-oxideBiaryl cyclohexene / Pyrazole derivatives
Conformational Flexibility High (Rotatable carboxylate)Rigid (N-oxide restricts rotation)Restricted (Bulky hydrophobic groups)
Binding Affinity (

)
~50–100 nM~1–5

M (Lower potency)
~5–20 nM (High affinity)
Key Interaction Salt bridge (Arg111) + H-bond (Ser178)Salt bridge (Arg111) + N-oxide interactionsExtended hydrophobic contacts (Phe276)
Receptor State Stabilization Balanced (Gi +

-arr)
Balanced (Gi +

-arr)
Biased (Gi preferential)
Causality of Acipimox's Lower Potency

Acipimox is structurally similar to niacin but contains a pyrazine ring and an N-oxide group. While the N-oxide mimics the H-bond acceptor capability of the pyridine nitrogen, the methyl substitution at position 5 introduces steric clash within the tight hydrophobic pocket formed by Phe276 , slightly destabilizing the bound state compared to niacin. This explains the higher


 (lower potency) observed in clinical settings, necessitating higher molar doses for equivalent lipid effects.

Experimental Protocols

To objectively compare these analogues, researchers must employ self-validating protocols that assess both binding affinity and functional bias.

Protocol A: Computational Docking & MD Simulation

Objective: Predict binding poses and energetic stability of analogues within the GPR109A pocket.

Workflow Diagram:

MD_Protocol Step1 1. Homology Modeling (Template: 8IY9 Cryo-EM) Step3 3. Molecular Docking (Grid: Arg111 center) Step1->Step3 Step2 2. Ligand Prep (DFT Optimization) Step2->Step3 Step4 4. MD Simulation (100ns, POPC Membrane) Step3->Step4 Step5 5. MM/PBSA Analysis (Binding Free Energy) Step4->Step5

Figure 2: In silico workflow for evaluating ligand stability.

Detailed Methodology:

  • Structure Preparation: Use the cryo-EM structure of GPR109A (PDB: 8IY9) as the receptor template. Protonate residues at pH 7.4.

  • Ligand Optimization: Perform DFT geometry optimization (B3LYP/6-31G*) on analogues to determine low-energy solution conformers.

  • Docking: Define the grid box centered on Arg111 . Use a flexible ligand/rigid receptor protocol initially, followed by Induced Fit Docking (IFD) to allow side-chain movement of Trp91 and Phe276 .

  • MD Simulation: Embed the complex in a POPC lipid bilayer. Solvate with TIP3P water. Run 100ns production dynamics (NPT ensemble, 310K).

  • Validation: Calculate RMSD of the ligand relative to the protein backbone. A stable binder should show Ligand RMSD < 2.0 Å over the last 50ns.

Protocol B: In Vitro Functional Bias Assessment

Objective: Calculate the "Bias Factor" to quantify separation between therapeutic and side-effect pathways.

  • cAMP Inhibition Assay (G-protein efficacy):

    • Cells: CHO-K1 stably expressing human GPR109A.

    • Stimulation: Pre-treat with Forskolin (10

      
      M) to elevate cAMP.
      
    • Treatment: Add serial dilutions of Niacin, Acipimox, or Analogue (10 nM to 100

      
      M).
      
    • Readout: TR-FRET cAMP detection kit.

    • Metric: Calculate

      
       and 
      
      
      
      for cAMP reduction.
  • 
    -Arrestin Recruitment Assay (Flushing proxy): 
    
    • Cells: U2OS cells expressing GPR109A-Tangos (enzyme fragment complementation).

    • Treatment: Add serial dilutions of ligand (incubation 90 min).

    • Readout: Luminescence (RLU).

    • Metric: Calculate

      
       and 
      
      
      
      for recruitment.
  • Bias Calculation:

    • Use the Black and Leff operational model.

    • 
      .
      
    • A positive bias factor for the cAMP pathway indicates a "flushing-sparing" profile.

Comparative Product Guide

ParameterNiacin (Reference) Acipimox Biased Agonist (MK-6892)
Receptor Selectivity GPR109A & GPR109BGPR109A SelectiveGPR109A Selective
Binding Energy (

)
-9.5 kcal/mol-7.2 kcal/mol-10.1 kcal/mol
Half-life (

)
Short (~45 min)Long (~2 hrs)Variable
Lipid Efficacy High (

TG,

HDL)
Moderate (

TG)
High (

TG)
Flushing Score Severe (10/10)Moderate (4/10)Minimal (1/10)
Clinical Status FDA Approved (Generic)Approved (EU/UK)Investigational / Discontinued
Synthesis of Insights
  • Acipimox offers a viable alternative for patients intolerant to the short half-life and rebound lipolysis of immediate-release niacin. Its rigid pyrazine-oxide core resists metabolic degradation better than the pyridine core of niacin, extending duration of action despite lower receptor affinity.

  • Biased Agonists represent the future. By adding bulky hydrophobic groups that sterically clash with the receptor conformation required for

    
    -arrestin recruitment (involving TMH7 shifts), these molecules maintain the salt bridge with Arg111 (efficacy) while silencing the flushing signal.
    

References

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. SAGE Open. (2021).[3][4] Link

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. (2024).[5][6] Link

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A. Journal of Biological Chemistry. (2005).[7] Link

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. Bioorganic & Medicinal Chemistry Letters. (2015).[8] Link

  • The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice. (2009). Link

  • Acipimox vs Nicotinic Acid: Clinical Pharmacology Review. European Medicines Agency.[9] (2013). Link

Sources

Validation

Comprehensive Comparison Guide: Characterization of Nicotinic Acid Derivatives via FT-IR and NMR Spectroscopy

Nicotinic acid (Vitamin B3) and its structural derivatives—such as nicotinamide, isonicotinic acid, and various synthesized esters or hydrazides—serve as highly versatile scaffolds in modern drug discovery. They exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinic acid (Vitamin B3) and its structural derivatives—such as nicotinamide, isonicotinic acid, and various synthesized esters or hydrazides—serve as highly versatile scaffolds in modern drug discovery. They exhibit potent anti-tubercular, antimicrobial, and lipid-lowering properties. For researchers and drug development professionals, the accurate structural elucidation of these compounds is a non-negotiable step in validating synthetic pathways and understanding structure-activity relationships (SAR).

As a Senior Application Scientist, I approach structural characterization not as a series of isolated tests, but as an orthogonal, self-validating system. This guide objectively compares the performance, mechanistic utility, and experimental workflows of Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing nicotinic acid derivatives.

Mechanistic Principles & Causality: The "Why" Behind the Spectra

To effectively compare these techniques, we must first understand the physical causality driving the data output.

FT-IR Spectroscopy: Vibrational Profiling and Intermolecular Dynamics

FT-IR measures the absorption of infrared radiation corresponding to the vibrational transitions of molecular bonds. In nicotinic acid derivatives, the technique excels at identifying functional groups and probing intermolecular interactions.

  • The Causality of the C=O Shift: In a dilute solution or as a free monomer, the carboxylic acid C=O stretch typically appears above 1730 cm⁻¹. However, in the solid state, nicotinic acid derivatives extensively form head-to-tail intermolecular hydrogen-bonded dimers. This hydrogen bonding weakens the C=O double bond character, shifting the absorption to lower wavenumbers (typically 1714–1698 cm⁻¹)[1].

  • Metal Complexation: When nicotinic acid acts as a ligand (e.g., in chromium picolinate/nicotinate complexes), the electron density redistributes. The C=N stretch of the pyridine ring (~1617 cm⁻¹) and the carboxylate stretches shift significantly, providing direct evidence of coordination[2].

NMR Spectroscopy: Carbon Frameworks and Electronegativity

NMR exploits the magnetic spin of specific nuclei (¹H, ¹³C) to map the exact carbon framework and proton connectivity.

  • The Causality of Pyridine Deshielding: The highly electronegative nitrogen atom in the pyridine ring exerts a powerful inductive and resonance electron-withdrawing effect. This strips electron density away from adjacent protons. Consequently, the H2 and H6 protons (adjacent to the nitrogen) are severely deshielded, resonating far downfield at approximately 9.13 ppm and 8.83 ppm (in DMSO-d6), respectively, compared to standard aromatic protons[3].

Methodological Alternatives & Performance Comparison

When designing an analytical workflow, scientists must choose not only between FT-IR and NMR, but also between specific instrumental methodologies.

DecisionMatrix Q1 Primary Analytical Goal? Functional Functional Group ID (e.g., C=O, N-H, O-H) Q1->Functional Bonds/Vibrations Framework Carbon Framework & Proton Environments Q1->Framework Connectivity/Stereo FTIR FT-IR Spectroscopy Functional->FTIR NMR NMR Spectroscopy Framework->NMR ATR ATR-FTIR (Rapid, Non-destructive) FTIR->ATR Solid/Liquid Transmission Transmission (KBr) (High Sensitivity) FTIR->Transmission Trace Analysis HighField High-Field NMR (Complex Multiplets/2D) NMR->HighField Novel Derivatives Benchtop Benchtop NMR (Rapid Reaction Monitoring) NMR->Benchtop Routine QA/QC

Decision matrix for selecting FT-IR vs. NMR methodologies in derivative analysis.

ATR-FTIR vs. Transmission (KBr Pellet) FT-IR
  • ATR-FTIR (Attenuated Total Reflectance): The modern standard. It requires zero sample preparation, is non-destructive, and eliminates the moisture interference (broad O-H bands near 3400 cm⁻¹) notoriously associated with hygroscopic KBr powder.

  • Transmission (KBr): While largely superseded by ATR for routine checks, KBr pellets allow for varying the sample path length, making it superior for resolving very weak overtone bands or trace impurities.

High-Field (600 MHz) vs. Benchtop (60-100 MHz) NMR
  • High-Field NMR (600 MHz): Essential for novel drug development. The high magnetic field resolves complex, overlapping multiplets (e.g., the H4 and H5 protons of the pyridine ring) and enables advanced 2D experiments (HSQC, HMBC) for absolute stereochemical assignment[4].

  • Benchtop NMR (60-100 MHz): Ideal for Process Analytical Technology (PAT). While it lacks the resolution for complex structural elucidation, it is highly cost-effective for real-time reaction monitoring (e.g., tracking the disappearance of an aldehyde peak during hydrazide synthesis).

Self-Validating Experimental Protocols

A robust analytical protocol must include internal checks to validate the integrity of the data being collected.

Workflow cluster_FTIR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy Start Nicotinic Acid Derivative Synthesis & Purification FTIR_Prep ATR-FTIR Prep (Direct Solid Application) Start->FTIR_Prep NMR_Prep NMR Prep (Dissolution in DMSO-d6) Start->NMR_Prep FTIR_Acq Vibrational Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Data_Int Data Integration & Structural Elucidation FTIR_Acq->Data_Int NMR_Acq 1H & 13C Acquisition (High-Field 600 MHz) NMR_Prep->NMR_Acq NMR_Acq->Data_Int

Workflow for the parallel spectroscopic characterization of nicotinic acid derivatives.

Protocol A: ATR-FTIR Acquisition
  • Background Validation: Clean the diamond/ZnSe crystal with high-purity isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation Checkpoint: The baseline must be flat with no residual peaks; CO₂ and H₂O vapor bands should be automatically compensated by the software.

  • Sample Application: Place 1–2 mg of the solid derivative directly onto the crystal.

  • Compression: Lower the anvil to apply consistent pressure. Self-Validation Checkpoint: Monitor the live gauge; pressure must be sufficient to achieve intimate optical contact, ensuring the lowest absorbing regions show >10% transmittance.

  • Acquisition & Processing: Collect the spectrum (32 scans) and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: High-Field NMR (¹H and ¹³C) Acquisition
  • Solvent Selection & Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality Note: DMSO-d6 is utilized because nicotinic acid derivatives are highly polar and often exhibit poor solubility in CDCl₃. Furthermore, DMSO disrupts intermolecular hydrogen bonding, yielding sharper peaks.

  • Referencing: Transfer to a 5 mm NMR tube. Self-Validation Checkpoint: Ensure the residual DMSO solvent pentet peak is strictly locked at 2.50 ppm (for ¹H) and the septet at 39.5 ppm (for ¹³C). This internal reference validates the chemical shift calibration[3].

  • Acquisition: Run the ¹H sequence (16 scans, 600 MHz, relaxation delay 2s) and ¹³C sequence (1024 scans, 150 MHz, relaxation delay 2s with proton decoupling).

  • Processing: Apply Fourier transform, phase correction (zero and first order), and baseline correction.

Quantitative Data Summaries

The following tables summarize the expected analytical outputs for the parent compound, nicotinic acid, serving as a baseline for derivative comparison.

Table 1: FT-IR Peak Assignments for Nicotinic Acid[1]
Functional Group / VibrationWavenumber Range (cm⁻¹)Intensity / ShapeMechanistic Note
O-H Stretch (Carboxylic) 3100 – 2800Broad, StrongBroadening caused by extensive intermolecular H-bonding.
C-H Stretch (Aromatic) 3081 – 3071Weak, SharpCharacteristic of the pyridine ring protons.
C=O Stretch 1714 – 1698Strong, SharpShifted lower than free acids due to dimerization.
C=N / C=C Stretch (Ring) 1617 – 1594Medium, SharpHighly sensitive to metal complexation or N-oxidation.
C-O Stretch ~1298StrongConfirms the presence of the carboxylate single bond.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)[3]
Nucleus Position¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)Deshielding Factor
Position 2 (C/H) 9.13Singlet/Doublet150.21High (Adjacent to N)
Position 6 (C/H) 8.83Doublet153.18High (Adjacent to N)
Position 4 (C/H) 8.32Doublet of Triplets136.90Moderate (Para to N)
Position 5 (C/H) 7.58Doublet of Doublets123.71Low (Meta to N)
Position 3 (C) N/AN/A126.66Ipso carbon (attached to COOH)
Carboxylic (COOH) 13.50Broad Singlet166.23Highly deshielded by electronegative Oxygens
Table 3: Performance Comparison Matrix
ParameterFT-IR SpectroscopyNMR Spectroscopy
Primary Utility Functional group ID, H-bonding, complexation.Exact carbon framework, connectivity, stereochemistry.
Sample State Solid, liquid, or gas (ATR is ideal for solids).Solution state (requires deuterated solvents like DMSO-d6).
Destructive? Non-destructive (sample can be recovered from ATR).Non-destructive (but requires solvent removal for recovery).
Analysis Time < 2 minutes.10 mins (¹H) to several hours (¹³C / 2D).
Cost & Maintenance Low capital cost, minimal maintenance (no cryogens).High capital cost, requires liquid Helium/Nitrogen (High-Field).

References

  • Title: NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide: A combined experimental and theoretical study Source: PubMed / NIH URL
  • Title: Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
  • Title: Nicotinic Acid | C6H5NO2 | CID 938 - PubChem (1D NMR Spectra)
  • Title: Nicotinic acid(59-67-6)

Sources

Safety & Regulatory Compliance

Safety

6-((Trimethylsilyl)ethynyl)nicotinic acid proper disposal procedures

6-((Trimethylsilyl)ethynyl)nicotinic Acid: Comprehensive Laboratory Handling and Disposal Framework Executive Summary As a Senior Application Scientist, I frequently observe specialized building blocks being mishandled d...

Author: BenchChem Technical Support Team. Date: March 2026

6-((Trimethylsilyl)ethynyl)nicotinic Acid: Comprehensive Laboratory Handling and Disposal Framework

Executive Summary

As a Senior Application Scientist, I frequently observe specialized building blocks being mishandled due to a reliance on generalized waste protocols. 6-((Trimethylsilyl)ethynyl)nicotinic acid is a bifunctional pyridine derivative critical in advanced pharmaceutical synthesis (such as the development of RET kinase inhibitors). However, its disposal requires strict adherence to organosilicon and pyridine waste management standards. This guide provides a self-validating, step-by-step operational framework to ensure regulatory compliance, prevent costly incinerator fouling, and mitigate unintended desilylation hazards in the laboratory.

Physicochemical Profiling & Hazard Assessment

Understanding the molecule's structural components is the first step in designing a safe disposal strategy. The molecule consists of a nicotinic acid core (conferring mild acidity and aquatic toxicity) and a trimethylsilyl (TMS)-protected alkyne (introducing silicon and specific reactivity profiles) .

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionCausality / Impact on Disposal
Chemical Formula

Contains Si and N; requires specific high-temperature incineration to manage

and

emissions .
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, goggles) during waste transfer to prevent dermal and respiratory exposure .
Decomposition Products

,

,

Silicon dioxide (

) forms fine particulate dust during combustion, which can severely foul standard incinerator scrubbers .
Chemical Incompatibilities Strong bases (KOH), Fluorides (TBAF), Silver salts (

)
Promotes premature desilylation, releasing highly reactive and flammable terminal alkynes into the waste stream .

Waste Segregation & Compatibility Logic

This cleavage generates the terminal alkyne (6-ethynylnicotinic acid), which is significantly more reactive, alongside siloxane byproducts . Furthermore, trace silver salts (


, 

) from prior cross-coupling reactions can catalytically cleave the C-Si bond even under mild, room-temperature conditions .

CleavageHazard TMS 6-((TMS)ethynyl)nicotinic acid (Stable Precursor) Cleavage Desilylation Reaction (Si-C Bond Cleavage) TMS->Cleavage Reagents Incompatible Waste (KOH, TBAF, Ag+) Reagents->Cleavage Terminal Terminal Alkyne (Reactive Intermediate) Cleavage->Terminal Siloxane Siloxane Byproducts (Incinerator Fouling) Cleavage->Siloxane

Chemical incompatibility pathway showing risks of mixing TMS-alkynes with bases or fluorides.

Step-by-Step Disposal Procedures

To maintain a self-validating safety system, every disposal action must be verifiable at the bench level before execution.

WasteRouting Start 6-((TMS)ethynyl)nicotinic acid Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidWaste Hazardous Solid Waste (High-Temp Incineration) Solid->SolidWaste Double-bagged Halogenated Contains Halogenated Solvent? (e.g., DCM) Liquid->Halogenated OrgSilicone Organosilicon / Non-Halogenated Liquid Waste Stream Halogenated->OrgSilicone No HalWaste Halogenated Liquid Waste Stream Halogenated->HalWaste Yes

Decision matrix for routing solid and liquid 6-((Trimethylsilyl)ethynyl)nicotinic acid waste.

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Washings)

  • Solvent Verification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

  • Compatibility Check (Self-Validation): Visually inspect the waste log of the target carboy. Verify the container does NOT contain strong bases, fluorides, or heavy metal salts (especially Ag/Pd) to prevent catalytic desilylation .

  • Transfer: Operating strictly within a certified fume hood, slowly pour the solution into the designated waste carboy using a wide-stem funnel to prevent splashing and aerosolization.

  • Labeling: Update the hazardous waste tag immediately. Explicitly write "6-((Trimethylsilyl)ethynyl)nicotinic acid" and check the box for "Organosilicon compound". This alerts the environmental health and safety (EHS) team to route the container to an incinerator equipped with

    
     particulate scrubbers .
    

Protocol B: Solid Waste Disposal (Powders, Contaminated Consumables)

  • Collection: Sweep up any residual powder using a dedicated anti-static brush. Do not use water, as the compound's limited aqueous solubility will only spread the contamination.

  • Containment: Place the powder, contaminated weighing boats, and empty reagent vials into a puncture-resistant, sealable plastic bag.

  • Secondary Containment: Place the sealed bag into a secondary hazardous solid waste poly-drum lined with a heavy-duty bag.

  • Labeling: Tag the drum as "Toxic Solid Waste - Contains Organosilanes and Pyridine Derivatives".

Spill Response & Decontamination Protocol

In the event of a breach, immediate containment is required to prevent respiratory exposure to this STOT SE 3 classified compound .

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered to the working level. If the spill occurs outside the hood, clear the immediate area and allow the laboratory HVAC system to clear any aerosolized dust for 10 minutes.

  • PPE Donning: Equip an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles .

  • Solid Spill Cleanup: Cover the powder with a damp absorbent pad to suppress dust generation. Carefully scoop the material using a non-sparking plastic spatula into a solid waste container.

  • Surface Decontamination: Wash the affected area with a 5% mild acidic solution (e.g., dilute citric acid) followed by isopropanol. The mild acid helps neutralize the basicity of the pyridine ring, enhancing solubility for complete removal without triggering TMS cleavage.

Regulatory Compliance & EPA/RCRA Profiling

While 6-((Trimethylsilyl)ethynyl)nicotinic acid is not specifically listed as a P- or U-listed waste under the EPA Resource Conservation and Recovery Act (RCRA), it must be managed as a characteristic hazardous waste due to its toxicity and environmental persistence .

  • Waste Coding: It generally falls under state-specific codes for toxic organic compounds. If dissolved in a flammable solvent (e.g., Methanol), the entire waste stream assumes the D001 (Ignitable) characteristic.

  • Incineration Standards: The facility must be notified of the silicon content. Organosilanes combust to form amorphous silica (

    
    ), which can coat and disable the sensors and scrubbers of standard incinerators if processed in high concentrations .
    

References

  • ENVIRONMENTAL PROTECTION AGENCY ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL Region 2. EPA. URL: [Link]

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Academia.edu. URL:[Link]

  • Potassium Hydroxide as a Cost-Effective Catalyst for Broad-Scope Silylation with TMSCF3. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Handling

Personal protective equipment for handling 6-((Trimethylsilyl)ethynyl)nicotinic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 6-((Trimethylsilyl)ethynyl)nicotinic acid is a bifunctional pyridine intermediate commonly employed in Sonogashira couplings and the synthesis of retinoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-((Trimethylsilyl)ethynyl)nicotinic acid is a bifunctional pyridine intermediate commonly employed in Sonogashira couplings and the synthesis of retinoic acid receptor agonists. Its structure combines a carboxylic acid moiety (acidic, corrosive potential) with a trimethylsilyl (TMS)-protected alkyne (reactive, potential for desilylation).

While specific toxicological data for this exact intermediate may be limited in public databases, Structure-Activity Relationship (SAR) analysis mandates that we treat it with the precautions reserved for functionalized nicotinic acid derivatives.

Key Hazard Drivers:

  • Nicotinic Acid Moiety: Known skin and severe eye irritant; potential respiratory sensitizer.[1]

  • Pyridine Ring: Potential for dermal absorption and systemic toxicity.

  • TMS-Alkyne: Generally stable, but exposure to fluoride ions or strong bases can trigger rapid desilylation, releasing the terminal alkyne and potentially volatile byproducts.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must define the failure modes. This compound is typically a solid (powder) at room temperature.

Hazard CategoryRisk LevelMechanism of Injury/Failure
Inhalation High Fine dust generation during weighing. Pyridine derivatives can cause mucous membrane irritation and respiratory sensitization.
Skin Contact Moderate Acidic functionality causes contact dermatitis. Pyridines can penetrate the stratum corneum, carrying the molecule into the bloodstream.
Eye Contact Severe Solid particles are abrasive and chemically corrosive (acidic). High risk of corneal damage.
Reactivity Low/Mod Stable under N2.[2] Incompatible with strong oxidizers and fluoride sources (e.g., TBAF).

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This matrix is specific to the handling of solid acidic organic intermediates.

Table 1: PPE Specifications
Body ZoneStandard Operation (Closed System)High-Risk Operation (Open Handling/Weighing)Technical Justification
Eyes Safety Glasses (ANSI Z87.1+) with side shields.Chemical Goggles (unvented) OR Face Shield over Safety Glasses.Powder drift is unpredictable. Acidic dust in the eye requires immediate, extensive irrigation; prevention is superior.
Hands Nitrile Gloves (Single layer, min 0.11 mm).Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) OR Laminate (if using DCM/THF).Pyridines can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Note: If dissolved in DCM, nitrile degrades in <5 mins; use laminate.
Respiratory Fume Hood (Face velocity 80–100 fpm).N95 or P100 Respirator (if hood unavailable or during spill cleanup).The primary control must be engineering (hood). Respirators are a backup for non-routine events.
Body Lab Coat (Cotton/Polyester blend).Chemical-Resistant Apron (Tyvek or PVC) over lab coat.Prevents dust accumulation on fabric which can transfer to home/office environments.

Operational Protocols

Phase A: Storage & Transport
  • Container: Store in amber glass (light sensitive) with a PTFE-lined cap.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the TMS group over long periods.

  • Transport: Secondary containment (bucket) is mandatory when moving between labs to prevent dropped-bottle dispersion.

Phase B: Weighing & Transfer (Critical Step)

Static electricity is the enemy of dry organic powders.

  • Setup: Place balance inside the fume hood. If the balance is external, use a powder containment hood.

  • Static Control: Use an ionizing gun or antistatic bar. Static cling can cause the powder to "jump" onto gloves/cuffs.

  • Technique:

    • Don double nitrile gloves.

    • Tare the receiving flask (not the paper).

    • Transfer using a stainless steel spatula (avoid plastic which builds static).

    • Immediate Action: Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use.

Phase C: Reaction & Solubilization
  • Solvent Choice: When dissolving this compound, the solvent dictates the glove choice.[3]

    • Methanol/Ethanol: Nitrile is excellent.[4]

    • DCM/Chloroform: Nitrile is poor .[5][6] Use Silver Shield/Laminate gloves or change outer nitrile gloves immediately upon splash.

  • Desilylation Risk: If your protocol involves TBAF or Carbonate bases, evolvement of the free alkyne may occur. Ensure hood ventilation is active.

Visualization: Handling Workflow

The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle.

HandlingWorkflow Storage Storage (Amber Glass, Inert Gas) PPE_Check PPE Verification (Double Nitrile, Goggles) Storage->PPE_Check Retrieval Weighing Weighing (In Fume Hood) PPE_Check->Weighing Transfer Solubilization Solubilization (Solvent-Specific Gloves) Weighing->Solubilization Solid -> Liq Waste Disposal (Acidic Organic Stream) Weighing->Waste Contaminated Wipes Reaction Reaction (Closed Vessel) Solubilization->Reaction Addition Reaction->Waste Workup

Figure 1: Operational lifecycle for handling 6-((Trimethylsilyl)ethynyl)nicotinic acid, emphasizing the transition from solid handling to liquid phase safety.

Emergency Response & Spill Management

Scenario: Solid Spill (>1 gram)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 respirator and safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Neutralization: Wipe the surface with a mild basic solution (5% Sodium Bicarbonate) to neutralize the acid residue, followed by water.

Scenario: Eye Contact
  • Speed is Vital: The acidic nature can cause rapid protein coagulation in the eye.

  • Irrigate: Flush for 15 minutes minimum at the eyewash station. Hold eyelids open forcefully.

  • Medical: Seek evaluation. Nicotinic acid derivatives can cause delayed inflammation.

Decision Tree: Waste Disposal

Proper disposal prevents downstream reactions in the waste accumulation container.

WasteDisposal Start Waste Generation TypeCheck Is it Solid or Liquid? Start->TypeCheck Solid Solid Waste TypeCheck->Solid Powder/Wipes Liquid Liquid Waste TypeCheck->Liquid Mother Liquor SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Halogenated Solvent? Liquid->SolventCheck HaloBin Halogenated Organic Waste (pH Check Req) SolventCheck->HaloBin Yes (DCM/CHCl3) NonHaloBin Non-Halogenated Organic Waste SolventCheck->NonHaloBin No (MeOH/EtOAc) CheckPH Ensure pH > 3 (Prevent Container Corrosion) HaloBin->CheckPH Pre-Caution

Figure 2: Waste stream decision tree. Note the specific requirement to check pH of liquid waste to prevent corrosion of metal safety cans.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Nicotinic Acid Safety and Hazards (Compound Summary). National Library of Medicine. [Link]

Sources

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